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Core Science & Biosynthesis

Foundational

Unlocking Genomic Architecture: The Role of ChromaTide™ Texas Red®-5-dUTP in Molecular Biology

Executive Summary In the transition from radioisotope labeling to fluorescence-based molecular cytogenetics, the engineering of modified nucleotides has been paramount. ChromaTide™ Texas Red®-5-dUTP (and its extended-spa...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the transition from radioisotope labeling to fluorescence-based molecular cytogenetics, the engineering of modified nucleotides has been paramount. ChromaTide™ Texas Red®-5-dUTP (and its extended-spacer analog, Texas Red-12-dUTP) represents a critical advancement in non-radioactive nucleic acid labeling[1]. By covalently linking the bright, photostable Texas Red fluorophore to deoxyuridine triphosphate (dUTP), researchers can directly synthesize fluorescent DNA probes. This technical whitepaper explores the mechanistic rationale behind its design, its photophysical advantages, and self-validating protocols for its implementation in modern genomic workflows.

Core Mechanistic Principles: The Chemistry of Incorporation

The C-5 Substitution Strategy

The structural genius of Texas Red-5-dUTP lies in the specific attachment point of the fluorophore. The dye is conjugated to the C-5 position of the pyrimidine ring [1]. During DNA polymerization, the C-5 position projects outward into the major groove of the DNA double helix. This spatial orientation is critical: it prevents the bulky fluorophore from disrupting the Watson-Crick hydrogen bonding required for stable base pairing.

The Alkynylamino Linker

Direct attachment of a large fluorophore to the nucleotide would cause severe steric hindrance within the active site of polymerases. To circumvent this, ChromaTide™ nucleotides utilize a unique alkynylamino linker[2]. This spacer acts as a flexible tether, physically separating the nucleotide from the dye. The length of this spacer (denoted by the "5" or "12" in the product name, representing the atom count) directly influences enzymatic incorporation efficiency and prevents quenching interactions between the dye and the nucleic acid backbone[2].

Primary Applications in Molecular Biology

Fluorescence In Situ Hybridization (FISH) & Chromosome Painting

Texas Red-5-dUTP is extensively utilized to generate probes for FISH. Because the Texas Red dye is intrinsically bright and highly resistant to photobleaching, it is ideal for mapping single-copy genes or painting entire chromosomes. It has been successfully deployed in complex karyotyping, such as identifying repetitive DNA sequences in maize somatic chromosomes[3], and analyzing meiotic crossovers in plant biology[4].

Cancer Genomics and Comparative Genomic Hybridization (CGH)

In oncology research, understanding genomic amplifications and deletions is crucial. Texas Red-5-dUTP is frequently used to label reference DNA in CGH assays, while tumor DNA is labeled with a contrasting dye (e.g., Fluorescein-12-dUTP). The competitive hybridization of these probes to normal metaphase chromosomes allows for the precise mapping of chromosomal imbalances in cancer cells[5][6].

TUNEL Assay for Apoptosis

The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay leverages Texas Red-5-dUTP to detect DNA fragmentation—a hallmark of apoptosis. The enzyme TdT catalyzes the template-independent addition of the fluorescent dUTP to the exposed 3'-OH ends of fragmented DNA, yielding a brilliant red signal in apoptotic cells.

Quantitative Data & Photophysical Properties

To optimize multiplexed assays, it is essential to understand how Texas Red compares to other common fluorophores. Its narrow emission profile minimizes spectral overlap, making it a premier choice for dual- or triple-color FISH[1].

Table 1: Photophysical Properties of Texas Red vs. Common Fluorophores

FluorophoreExcitation (nm)Emission (nm)Extinction Coefficient (M⁻¹cm⁻¹)PhotostabilitySpectral Overlap Risk
Texas Red ~595~615~85,000HighLow (Narrow emission)
Fluorescein (FITC) ~495~519~70,000Low (Rapid bleaching)High
Cyanine 3 (Cy3) ~550~570~150,000ModerateModerate

Table 2: Enzymatic Incorporation Strategies for Texas Red-5-dUTP

Labeling MethodPrimary EnzymeMechanism of ActionOptimal Probe SizePrimary Application
Nick Translation DNA Pol I & DNase I5'→3' exonuclease / polymerase replacement200–500 bpFISH, Chromosome Painting[7]
Random Priming Klenow FragmentPrimer extension on ssDNA template100–1000 bpMicroarray, Southern Blot
3'-End Labeling TdTTemplate-independent 3'-OH additionN/A (End label)TUNEL (Apoptosis)

Self-Validating Experimental Protocols

As a Senior Application Scientist, I frequently encounter researchers struggling with poor probe yield or high background fluorescence. The protocols below are designed not just as a sequence of steps, but as self-validating systems that explain the causality behind the chemistry.

Protocol A: Nick Translation for FISH Probe Synthesis

Mechanistic Rationale: The ratio of unlabeled dTTP to Texas Red-5-dUTP is the most critical parameter. A 1:1 replacement causes severe steric clash within the polymerase active site and homo-FRET quenching between adjacent dyes. An empirical ratio of 3:1 (dTTP:dUTP) ensures an optimal Degree of Labeling (DOL) without stalling the enzyme[7].

Step-by-Step Methodology:

  • Reaction Assembly: In a sterile, nuclease-free microcentrifuge tube on ice, combine:

    • 1 µg of template DNA (e.g., BAC clone or genomic DNA)[8].

    • 5 µL of 10X Nick Translation Buffer.

    • 5 µL of dNTP mix (0.1 mM dATP, dCTP, dGTP; 0.075 mM dTTP).

    • 1 µL of Texas Red-5-dUTP (0.25 mM).

    • 5 µL of Enzyme Mix (DNA Polymerase I / DNase I)[5].

    • Nuclease-free water to a final volume of 50 µL.

  • Incubation: Incubate the reaction strictly at 15°C for 90 to 120 minutes. Causality: Temperatures above 15°C promote excessive DNase I activity and DNA Pol I strand displacement, resulting in snap-back DNA and fragments that are too small for specific hybridization.

  • Termination: Stop the reaction by adding 2.5 µL of 0.5 M EDTA (pH 8.0) and heating to 65°C for 10 minutes.

  • Validation Checkpoint (Critical): Run 5 µL of the reaction on a 1.5% agarose gel. A successful synthesis will present as a distinct smear between 200 and 500 base pairs. Fragments >500 bp indicate insufficient DNase I activity, which will cause high background noise during in situ hybridization due to poor tissue penetrance.

  • Purification: Remove unincorporated nucleotides using a Sephadex G-50 spin column or ethanol precipitation.

NickTranslation Start dsDNA Template (Target Sequence) DNase DNase I Digestion (Introduces 3'-OH Nicks) Start->DNase PolI DNA Polymerase I (5'->3' Exonuclease & Polymerase) DNase->PolI Exposes 3'-OH Incorp Texas Red-5-dUTP Incorporation (Replaces Native dTTP) PolI->Incorp Catalytic Extension Product Fluorescent DNA Probe (200-500 bp fragments) Incorp->Product Nick Translation

Fig 1: Nick translation workflow for incorporating Texas Red-5-dUTP into DNA probes.

Protocol B: TUNEL Assay for Apoptosis Detection

Mechanistic Rationale: TdT is a unique polymerase that does not require a template. It exclusively adds nucleotides to free 3'-OH ends. Because apoptotic cells undergo severe endonuclease activation, they possess exponentially more 3'-OH ends than healthy cells, creating a highly specific target for Texas Red-5-dUTP incorporation.

Step-by-Step Methodology:

  • Fixation & Permeabilization: Fix cells in 4% paraformaldehyde for 15 minutes. Wash with PBS, then permeabilize with 0.2% Triton X-100 for 5 minutes to allow the bulky TdT enzyme and fluorescent nucleotides to enter the nucleus.

  • Equilibration: Incubate the sample with 100 µL of TdT Equilibration Buffer for 10 minutes at room temperature to optimize the ionic environment for the enzyme.

  • Labeling Reaction: Apply 50 µL of the Labeling Mix (TdT enzyme, reaction buffer, and Texas Red-5-dUTP). Incubate in a humidified dark chamber at 37°C for 60 minutes.

  • Validation Checkpoint (Critical): A robust assay must include two parallel controls to validate the system:

    • Positive Control: Pre-treat a healthy sample with recombinant DNase I (10 U/mL) for 10 minutes to artificially induce DNA strand breaks. This validates TdT activity and fluorophore integrity.

    • Negative Control: Omit the TdT enzyme from the labeling mix. This establishes baseline autofluorescence and identifies any non-specific trapping of the dye within the cellular matrix.

  • Washing & Imaging: Wash thoroughly with 2X SSC to stop the reaction, counterstain with DAPI, and image using a fluorescence microscope (Excitation ~595 nm / Emission ~615 nm).

TUNEL Cell Apoptotic Cell (Endonuclease Activation) DNA Fragmented DNA (Free 3'-OH Ends) Cell->DNA TdT TdT Enzyme (Template-Independent) DNA->TdT Substrate Dye Texas Red-5-dUTP (Direct Labeling) TdT->Dye Catalysis Signal Fluorescence Detection (Em: 615 nm) Dye->Signal

Fig 2: TUNEL assay mechanism utilizing TdT to label apoptotic DNA breaks with Texas Red.

References

  • Prusicki, M. A., et al. (2020). Plant Meiosis: Methods and Protocols. Springer.[Link]

  • Wiegant, J., et al. (1999). An evaluation of a new series of fluorescent dUTPs for fluorescence in situ hybridization. Journal of Histochemistry & Cytochemistry.[Link]

  • Rao, P. H., et al. (2007). Molecular Cytogenetic Applications in Analysis of the Cancer Genome. Methods in Molecular Biology. Humana Press.[Link]

  • Kato, A., et al. (2004). Chromosome painting using repetitive DNA sequences as probes for somatic chromosome identification in maize. Proceedings of the National Academy of Sciences (PMC).[Link]

  • Bredel, M., et al. (2006). Isothermal Method for Whole Genome Amplification of Fresh and Degraded DNA for Comparative Genomic Hybridization. DNA Research, Oxford Academic.[Link]

Sources

Exploratory

An In-depth Technical Guide to Texas Red-5-dUTP: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction Texas Red-5-dUTP is a fluorescently labeled nucleotide analog that has become an indispensable tool in molecular biology and cellular analysis....

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Texas Red-5-dUTP is a fluorescently labeled nucleotide analog that has become an indispensable tool in molecular biology and cellular analysis. Its utility lies in the covalent attachment of the bright, red-fluorescent Texas Red dye to a deoxyuridine triphosphate (dUTP) molecule. This modification allows for the enzymatic incorporation of the fluorophore into newly synthesized DNA strands, enabling the visualization and quantification of nucleic acids in a variety of applications. This guide provides a comprehensive overview of the chemical structure, molecular weight, and key characteristics of Texas Red-5-dUTP, along with insights into its practical applications for researchers and scientists.

Chemical Structure and Physicochemical Properties

The unique functionality of Texas Red-5-dUTP stems from its hybrid structure, which combines a nucleic acid building block with a potent fluorophore. The molecule consists of three key components: the Texas Red dye, a linker arm, and the deoxyuridine triphosphate nucleotide.

The Texas Red moiety is a sulforhodamine derivative known for its high quantum yield and photostability. This fluorophore is linked, typically via a spacer arm, to the 5-carbon of the pyrimidine ring of deoxyuridine. The triphosphate group at the 5' position of the deoxyribose sugar is essential for its recognition and incorporation by DNA polymerases.

The molecular formula for Texas Red-5-dUTP is C43H46N5O20P3S2.[1][2] This composition gives it a specific molecular weight, a critical parameter for various quantitative analyses.

Key Physicochemical Data
PropertyValueSource
Molecular Formula C43H46N5O20P3S2Revvity[1], PubChem[2]
Molecular Weight 1109.9 g/mol Revvity[1], PubChem[2]
Excitation Maximum 593 nmRevvity[1]
Emission Maximum 612 nmRevvity[1]
Extinction Coefficient 85,000 M-1cm-1 at 593 nmRevvity[1]

The provided diagram illustrates the general connectivity of the Texas Red fluorophore to the dUTP molecule.

G cluster_dUTP Deoxyuridine Triphosphate (dUTP) cluster_TexasRed Texas Red Fluorophore Uracil Uracil Deoxyribose Deoxyribose Uracil->Deoxyribose N-glycosidic bond Linker Linker Arm Uracil->Linker C5 position Triphosphate Triphosphate (α, β, γ) Deoxyribose->Triphosphate 5' position TexasRed Texas Red (Sulforhodamine) Linker->TexasRed caption Conceptual Diagram of Texas Red-5-dUTP Structure

Caption: Conceptual Diagram of Texas Red-5-dUTP Structure

Core Applications in Research

The ability of DNA polymerases to incorporate Texas Red-5-dUTP in place of deoxythymidine triphosphate (dTTP) is the foundation of its widespread use. This enzymatic incorporation allows for the direct labeling of DNA during synthesis.

Experimental Workflow: DNA Labeling using PCR

A primary application of Texas Red-5-dUTP is in the generation of fluorescently labeled DNA probes via the Polymerase Chain Reaction (PCR).

Protocol:

  • Reaction Setup: Assemble a standard PCR reaction mix containing DNA template, primers, DNA polymerase, and a mixture of dNTPs. The key modification is the inclusion of Texas Red-5-dUTP in the dNTP mix, typically at a specific ratio with unlabeled dTTP.

  • Thermal Cycling: Perform PCR amplification. During the extension phase, the DNA polymerase will randomly incorporate Texas Red-5-dUTP into the newly synthesized DNA strands.

  • Purification: Following amplification, the labeled PCR product is purified to remove unincorporated nucleotides and primers.

  • Quantification and Analysis: The concentration and labeling efficiency of the fluorescently labeled DNA probe are determined spectrophotometrically.

G cluster_workflow DNA Labeling Workflow with Texas Red-5-dUTP A 1. PCR Reaction Setup (with Texas Red-5-dUTP) B 2. Thermal Cycling (Amplification & Incorporation) A->B Enzymatic Incorporation C 3. Purification of Labeled DNA B->C Removal of Unincorporated dNTPs D 4. Spectrophotometric Analysis C->D QC & Quantification caption Workflow for generating fluorescent DNA probes.

Caption: Workflow for generating fluorescent DNA probes.

Key Research Applications:
  • Fluorescence in situ Hybridization (FISH): Labeled probes generated with Texas Red-5-dUTP are used to detect specific DNA sequences within chromosomes or cells, aiding in gene mapping and cytogenetic analysis.

  • Microarrays: Fluorescently labeled cDNA, generated through reverse transcription with Texas Red-5-dUTP, can be hybridized to microarrays for gene expression profiling.

  • DNA Sequencing: While less common with the advent of next-generation sequencing, fluorescently labeled nucleotides have been historically important in Sanger sequencing methods.

Conclusion

Texas Red-5-dUTP is a powerful and versatile reagent for the fluorescent labeling of DNA. Its well-defined chemical structure and spectral properties, combined with its ability to be enzymatically incorporated into DNA, make it an invaluable tool for a wide range of molecular biology techniques. Understanding its fundamental characteristics is key to its effective application in research and development.

References

  • National Center for Biotechnology Information. (n.d.). Chromatide(TM) texas red(R)-5-dutp. PubChem Compound Database. Retrieved from [Link][2]

Sources

Foundational

An In-Depth Technical Guide to the Photophysical Properties of Chromatide Texas Red-5-dUTP

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, detailing the core photophysical properties, characterization methodologies, and application-specif...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, detailing the core photophysical properties, characterization methodologies, and application-specific insights for Chromatide Texas Red-5-dUTP. The structure of this document is designed to provide a logical flow from fundamental principles to practical application, ensuring a thorough understanding of this versatile fluorescent nucleotide.

Introduction: The Role of Texas Red-5-dUTP in Modern Biosciences

Texas Red-5-dUTP is a fluorescently-labeled analog of deoxyuridine triphosphate, a building block of DNA.[1] It incorporates the robust and brightly fluorescent Texas Red dye, a sulforhodamine derivative, which is covalently linked to the C5 position of the pyrimidine ring via a spacer arm. This design allows for its efficient enzymatic incorporation into DNA by various polymerases without significantly disrupting the DNA structure.[2][3]

The resulting labeled DNA probes are invaluable tools in molecular and cell biology, enabling the visualization and quantification of specific nucleic acid sequences.[4] Key applications include fluorescence in situ hybridization (FISH) for chromosome mapping, real-time polymerase chain reaction (PCR), and fluorescence microscopy for studying gene expression and localization.[2][5][6] The choice of Texas Red-5-dUTP for these demanding applications is underpinned by its excellent photophysical characteristics, including a bright red emission, high photostability, and spectral separation from other common fluorophores, which are critical for multiplexing experiments.[5][7]

Core Photophysical & Chemical Characteristics

The utility of a fluorophore is defined by its quantitative photophysical parameters. These values dictate the optimal instrumentation setup and the potential performance in a given application. The properties of Texas Red-5-dUTP are summarized below.

Quantitative Photophysical Data Summary
PropertyValueConditionsSource(s)
Excitation Maximum (λex) 593 - 596 nmAqueous Buffer (Phosphate or TE)[2][8][9]
Emission Maximum (λem) 612 - 615 nmAqueous Buffer[2][8][10]
Molar Extinction Coefficient (ε) ~85,000 M⁻¹cm⁻¹at ~593 nm in Phosphate Buffer[2][9]
Fluorescence Quantum Yield (Φ) ~0.93Phosphate Buffered Saline (PBS)[8][11]
Fluorescence Lifetime (τ) ~4.2 nsWater[12]
Chemical Formula C₄₃H₄₆N₅O₂₀P₃S₂N/A[2]
Molecular Weight 1109.9 g/mol N/A[2]
Spectral Profile

The Texas Red moiety exhibits a distinct absorption and emission profile in the red region of the visible spectrum. The relatively large Stokes shift (the separation between the excitation and emission maxima, typically ~20 nm) is advantageous as it minimizes self-quenching and simplifies the optical design of fluorescence detection instruments by allowing for efficient filtering of excitation light from the emitted fluorescence.[13]

Environmental Sensitivity and Photostability

A key advantage of the Texas Red fluorophore is its relative insensitivity to its environment compared to other dyes like fluorescein or tetramethylrhodamine (TAMRA).[14] Studies have shown that the fluorescence decay of Texas Red conjugated to a DNA aptamer is a simple single exponential with a weak dependence on temperature.[14] This robustness makes it a reliable choice for quantitative applications where changes in local pH or ionic concentration might otherwise affect the signal.[15] Furthermore, Texas Red is known for its high resistance to photobleaching, allowing for prolonged imaging and more accurate time-lapse studies.[5]

Methodologies for Quality Control and Characterization

Ensuring the quality and concentration of fluorescently labeled nucleotides is paramount for reproducible experimental results. The following protocols outline the standard procedures for validating a batch of Chromatide Texas Red-5-dUTP.

Workflow for Quality Assessment

The overall process ensures that the product meets specifications for purity, concentration, and identity before use in sensitive downstream applications.

G cluster_0 Quality Control Workflow raw_material Receive Chromatide Texas Red-5-dUTP uv_vis UV-Vis Spectrophotometry: Determine Concentration raw_material->uv_vis Step 1 hplc Analytical HPLC: Assess Purity uv_vis->hplc Step 2 functional_assay Functional Assay: Enzymatic Incorporation Test hplc->functional_assay Step 3 qualified_product Qualified Reagent Ready for Use functional_assay->qualified_product Step 4

Caption: Workflow for the quality control of Texas Red-5-dUTP.

Experimental Protocol: Purity and Concentration Assessment

This protocol details the combined use of UV-Vis spectrophotometry and High-Performance Liquid Chromatography (HPLC) for quality control, as is standard practice for these products.[2]

A. Determination of Concentration via UV-Vis Spectrophotometry

  • Principle: This measurement relies on the Beer-Lambert law (A = εcl), where absorbance (A) is directly proportional to the concentration (c) of the analyte. The known molar extinction coefficient (ε) of Texas Red allows for an accurate concentration determination.

  • Instrumentation: Calibrated UV-Vis Spectrophotometer.

  • Procedure:

    • Prepare a dilution of the Texas Red-5-dUTP stock solution in an appropriate buffer (e.g., 10 mM Tris-HCl, pH 7.6, 1 mM EDTA).[2] A dilution factor that results in an absorbance reading within the linear range of the instrument (typically 0.1 - 1.0) is recommended.

    • Use the same buffer as a blank to zero the spectrophotometer.

    • Measure the absorbance of the diluted sample at the excitation maximum of Texas Red (~593 nm).

    • Calculate the concentration using the Beer-Lambert equation: Concentration (M) = Absorbance / (ε × path length in cm) (Use ε = 85,000 M⁻¹cm⁻¹)

    • Adjust the calculated concentration for the dilution factor to determine the concentration of the original stock solution.

B. Assessment of Chemical Purity via HPLC

  • Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For fluorescent nucleotides, reverse-phase HPLC is typically used, which separates molecules based on hydrophobicity. This allows for the separation of the correctly labeled dUTP from unlabeled dUTP, free dye, and other synthesis impurities.

  • Instrumentation: HPLC system with a C18 reverse-phase column and a UV-Vis or fluorescence detector.

  • Procedure:

    • Equilibrate the C18 column with the starting mobile phase (e.g., a low percentage of acetonitrile in a buffered aqueous solution like triethylammonium acetate).

    • Inject a small volume of the Texas Red-5-dUTP solution.

    • Elute the sample using a gradient of increasing organic solvent (e.g., acetonitrile).

    • Monitor the eluate at the absorbance maximum of Texas Red (~593 nm).

    • The purity is determined by integrating the area of the main product peak relative to the total area of all peaks in the chromatogram. A purity of >95% is typically required for research applications.[2]

Applications and Experimental Considerations

The robust photophysical properties of Texas Red-5-dUTP make it suitable for a wide array of applications.

Enzymatic Incorporation into DNA

The core utility of Texas Red-5-dUTP is its function as a substrate for DNA polymerases. This process allows for the generation of fluorescently labeled DNA probes.

G cluster_1 Enzymatic DNA Labeling template DNA Template + Primer labeled_dna Fluorescently Labeled DNA Probe template->labeled_dna reagents dNTP Mix (dATP, dCTP, dGTP) + Texas Red-5-dUTP reagents->labeled_dna enzyme DNA Polymerase (e.g., Taq, Klenow) enzyme->labeled_dna

Caption: Schematic of enzymatic incorporation of Texas Red-5-dUTP.

This labeled DNA can then be used in techniques such as:

  • Fluorescence in situ Hybridization (FISH): Labeled probes are hybridized to complementary sequences in chromosomes or cells, allowing for the visualization of specific genetic loci. The brightness and photostability of Texas Red are critical for detecting these signals.[6]

  • Polymerase Chain Reaction (PCR): Incorporation of the labeled nucleotide during PCR produces fluorescent amplicons that can be detected and quantified in real-time.

  • Microarrays: Labeled cDNA generated by reverse transcription can be hybridized to microarrays to analyze genome-wide gene expression patterns.

Best Practices for Use
  • Storage and Handling: To maintain stability, Texas Red-5-dUTP should be stored at -20°C or colder and protected from light.[2] Repeated freeze-thaw cycles should be minimized to prevent degradation.[2]

  • Enzyme Compatibility: While active with a variety of polymerases, the incorporation efficiency can vary. It is advisable to optimize the ratio of labeled to unlabeled dUTP for the specific enzyme and application being used.[2]

  • Multiplexing: The spectral characteristics of Texas Red make it an excellent partner for dual-labeling studies with green-emitting fluorophores like fluorescein, as their spectra are well-separated.[7][10]

Conclusion

Chromatide Texas Red-5-dUTP is a high-performance reagent for the enzymatic labeling of DNA. Its well-characterized photophysical properties—including bright red fluorescence, high quantum yield, exceptional photostability, and low environmental sensitivity—make it a reliable and versatile tool for a multitude of applications in molecular biology and cellular imaging. By adhering to the quality control and handling protocols outlined in this guide, researchers can ensure the generation of high-quality, reproducible data in their most demanding experiments.

References

  • Labinsights. (2024, August 29). Characteristics and Applications of Texas Red Fluorescent Dyes. Retrieved from [Link]

  • Bio-Rad. (n.d.). DNA Labeling Kits Texas Red®-dCTP and -dUTP Instruction Manual. Retrieved from [Link]

  • Unruh, J. R., et al. (2005, May 15). Fluorescence properties of fluorescein, tetramethylrhodamine and Texas Red linked to a DNA aptamer. PubMed. Retrieved from [Link]

  • FluoroFinder. (n.d.). Texas Red Dye Profile. Retrieved from [Link]

  • Andersson, H., et al. (1995, July). Spectra and Fluorescence Lifetimes of Lissamine Rhodamine, Tetramethylrhodamine Isothiocyanate, Texas Red, and Cyanine 3.18 Fluorophores: Influences of Some Environmental Factors Recorded With a Confocal Laser Scanning Microscope. PubMed. Retrieved from [Link]

  • PicoQuant. (n.d.). Lifetime Data of Selected Fluorophores. Retrieved from [Link]

  • Titus, J. A., et al. (1982). Texas Red, a hydrophilic, red-emitting fluorophore for use with fluorescein in dual parameter flow microfluorometric and fluorescence microscopic studies. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Excitation and emission spectra of Texas Red. Retrieved from [Link]

  • Wikipedia. (n.d.). Texas Red. Retrieved from [Link]

  • Kunzelmann, S. (2021). Measurement of Nucleotide Hydrolysis Using Fluorescent Biosensors for Phosphate. Methods in Molecular Biology. Retrieved from [Link]

  • Isogen Life Science. (n.d.). Spectra of available fluorescent dyes. Retrieved from [Link]

  • Eurofins Genomics. (n.d.). Spectra of available Fluorescent Dyes. Retrieved from [Link]

  • Deán-Ben, X. L., & Razansky, D. (2025, June 6). Probing the photophysical properties of fluorescent proteins using photoacoustic pump-probe spectroscopy and imaging. PMC. Retrieved from [Link]

  • DeNovix. (2025, March 26). Fluorescence Measurement Best Practices | Technical Note 154. Retrieved from [Link]

  • de Oliveira, A. C. (2015, October 10). Study of organic probes and strategies for DNA fluorescent labelling. Biblioteca Digital de Teses e Dissertações da USP. Retrieved from [Link]

  • Johnson, I. (1998). Fluorescent probes for living cells. Histochemical Journal. Retrieved from [Link]

  • Nagatsugi, F., et al. (2019, March 15). Synthesis and Biophysical Characterization of RNAs Containing ( R)- And ( S)-5'- C-Aminopropyl-2'- O-methyluridines. PubMed. Retrieved from [Link]

  • Loukanov, A., et al. (n.d.). Reaction scheme for synthesis of 5-carboxyeosin-aminoallyl-dUTP. ResearchGate. Retrieved from [Link]

  • MDPI. (n.d.). The Application of Molecular Biology. Current Issues in Molecular Biology. Retrieved from [Link]

  • Timmers, A. C., et al. (2004, August 15). Use of the fluorescent timer DsRED-E5 as reporter to monitor dynamics of gene activity in plants. PubMed. Retrieved from [Link]

Sources

Exploratory

A Senior Application Scientist's Guide to the Photophysical Characterization of Texas Red-5-dUTP

An In-depth Technical Guide Abstract This technical guide provides a comprehensive analysis of two critical photophysical parameters for Texas Red-5-dUTP: the molar extinction coefficient (ε) and the fluorescence quantum...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of two critical photophysical parameters for Texas Red-5-dUTP: the molar extinction coefficient (ε) and the fluorescence quantum yield (Φf). As the utility of fluorescently labeled nucleotides in molecular biology and drug development expands, precise quantification and characterization of these reagents are paramount for reproducible and reliable results. This document moves beyond a simple recitation of specifications to provide researchers, scientists, and drug development professionals with the theoretical underpinnings, field-proven experimental protocols for in-house validation, and an expert perspective on the causality behind these characterization workflows. We will explore the significance of ε and Φf in applications such as PCR, FISH, and fluorescence microscopy, and provide self-validating methodologies for their determination.

Part 1: Core Principles of Texas Red-5-dUTP Photophysics

Texas Red-5-dUTP is a modified deoxyuridine triphosphate that is enzymatically incorporated into DNA.[1] The Texas Red fluorophore, a sulforhodamine 101 derivative, is a bright, red-emitting dye well-suited for applications requiring long-wavelength excitation, such as fluorescence microscopy and flow cytometry.[2][3][4] Its spectral properties offer good separation from commonly used green fluorophores, making it valuable for multiplexing experiments.[3]

For any quantitative application, two parameters are indispensable:

  • Molar Extinction Coefficient (ε): This constant measures how strongly a substance absorbs light at a specific wavelength.[5] It is fundamental to the Beer-Lambert law and is the cornerstone of accurately determining the concentration of the labeled nucleotide in solution.[6]

  • Fluorescence Quantum Yield (Φf): This value represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.[7] It is a direct measure of a fluorophore's brightness and is highly sensitive to its local environment, including the solvent and its conjugation to other molecules.

Accurate knowledge of both ε and Φf is critical for calculating a probe's theoretical brightness, determining labeling efficiency, and ensuring the consistency of experimental results across different batches and laboratories.

Part 2: The Molar Extinction Coefficient (ε) of Texas Red-5-dUTP

The molar extinction coefficient is an intrinsic property of a molecule in a given solvent. It is the absorbance of a 1 M solution in a 1 cm pathlength cuvette and is a required variable for determining concentration using a spectrophotometer via the Beer-Lambert law:

A = εcl

Where:

  • A is the absorbance (unitless)

  • ε is the molar extinction coefficient (in M⁻¹cm⁻¹)

  • c is the concentration (in M)

  • l is the path length of the cuvette (typically 1 cm)

Reported Values for Texas Red-5-dUTP

The extinction coefficient of the Texas Red fluorophore is influenced by its conjugation to the dUTP nucleotide. Therefore, it is crucial to use the value specified for the conjugate, not the free dye.

CompoundExtinction Coefficient (ε)Wavelength (λmax)ConditionsSource
Texas Red®-5-dUTP85,000 M⁻¹cm⁻¹593 nmPhosphate bufferRevvity[1]
Aminoallyl-dUTP-Texas Red80,000 L mmol⁻¹ cm⁻¹588 nmTris-HCl, pH 7.5Jena Bioscience[8]
Texas Red dye80,000 M⁻¹cm⁻¹Not SpecifiedNot SpecifiedJena Bioscience[9]

Note: 1 L mmol⁻¹ cm⁻¹ is equivalent to 1 M⁻¹cm⁻¹.

The slight variations in reported values can be attributed to differences in buffer conditions and the specific linker chemistry used to attach the fluorophore to the nucleotide.

Experimental Protocol: Spectrophotometric Determination of ε

This protocol provides a self-validating system for verifying the extinction coefficient. The causality behind this workflow is to establish a linear relationship between absorbance and a precisely determined concentration, the slope of which directly yields ε.

I. Core Principle: The Beer-Lambert law predicts a linear relationship between absorbance and concentration. By preparing a dilution series from a carefully weighed (gravimetric) sample of pure Texas Red-5-dUTP, we can plot absorbance versus concentration. The slope of this line (Slope = εl) allows for a precise experimental determination of ε.

II. Step-by-Step Methodology:

  • Gravimetric Stock Solution Preparation:

    • Accurately weigh approximately 1-2 mg of lyophilized, HPLC-purified Texas Red-5-dUTP using an analytical balance.

    • Dissolve the powder in a known volume (e.g., 10.00 mL) of the desired aqueous buffer (e.g., 10 mM Tris-HCl, pH 7.6, 1 mM EDTA) to create a concentrated stock solution. The use of a Class A volumetric flask is critical for accuracy.

    • Calculate the molar concentration of this stock solution using the formula weight of Texas Red-5-dUTP (e.g., ~1110 g/mol , though this should be confirmed from the manufacturer's certificate of analysis).[1]

  • Serial Dilution:

    • Perform a series of precise dilutions from the stock solution to generate at least five different concentrations. These dilutions should yield absorbance values within the linear range of the spectrophotometer, ideally between 0.1 and 1.0.

  • Spectrophotometric Measurement:

    • Using a calibrated spectrophotometer, first blank the instrument with the same buffer used for the dilutions.

    • Measure the full absorbance spectrum (e.g., from 350 nm to 700 nm) for each dilution to identify the wavelength of maximum absorbance (λmax).

    • Record the absorbance of each dilution at the determined λmax.

  • Data Analysis and ε Calculation:

    • Plot the measured absorbance (at λmax) on the y-axis against the calculated molar concentration on the x-axis.

    • Perform a linear regression on the data points. The fit should be highly linear (R² > 0.99) for the data to be considered trustworthy.

    • The extinction coefficient (ε) is calculated from the slope of the line. Assuming a 1 cm path length (l=1), ε = Slope.

Diagram: Workflow for Extinction Coefficient Determination

G cluster_prep Preparation cluster_measure Measurement & Analysis A 1. Prepare Gravimetric Stock Solution B 2. Perform Precise Serial Dilutions A->B C 3. Measure Absorbance at λmax B->C D 4. Plot Absorbance vs. Concentration C->D E 5. Calculate ε from Linear Regression Slope D->E

Caption: Workflow for the experimental determination of the molar extinction coefficient (ε).

Part 3: The Fluorescence Quantum Yield (Φf) of Texas Red-5-dUTP

The fluorescence quantum yield (Φf) is a measure of the efficiency of photon emission. It is highly dependent on the molecular environment and is a key determinant of probe brightness. Manufacturers often do not report a specific quantum yield for fluorescently labeled nucleotides because it can vary.[1] Therefore, experimental determination is often necessary for rigorous quantitative studies.

Reported Values for Texas Red Dyes (Reference)
CompoundQuantum Yield (Φf)ConditionsSource
Texas Red0.93PBSAAT Bioquest[10]
Texas Red0.97EthanolAAT Bioquest[10]
Texas Red0.93Not SpecifiedFluoroFinder[11]

This data underscores the influence of the solvent on quantum efficiency. The conjugation to dUTP and subsequent incorporation into DNA will further alter this value.

Experimental Protocol: Relative Quantum Yield Determination

This protocol uses the comparative method, which is a robust and widely accessible technique for determining Φf.[7]

I. Core Principle: The method involves comparing the fluorescence properties of the sample (Texas Red-5-dUTP) to a well-characterized fluorescent standard with a known quantum yield (Φf,std). By measuring the integrated fluorescence intensity and absorbance of both the sample and the standard under identical conditions, the quantum yield of the sample (Φf,smp) can be calculated using the following equation:

Φf,smp = Φf,std * (Grad,smp / Grad,std) * (n,smp² / n,std²)

Where:

  • Grad is the gradient (slope) of the plot of integrated fluorescence intensity vs. absorbance.

  • n is the refractive index of the solvent used for the sample and standard.

II. Step-by-Step Methodology:

  • Selection of a Quantum Yield Standard:

    • Choose a standard with absorption and emission spectra that overlap with Texas Red-5-dUTP. Sulforhodamine 101 or Rhodamine B in ethanol are excellent choices. The quantum yield of the standard in the chosen solvent must be well-documented in the literature.

    • Causality: A good spectral overlap ensures that the same instrument settings (e.g., detector) can be used for both measurements, minimizing systematic errors.

  • Preparation of Solutions:

    • Prepare a series of dilutions for both the Texas Red-5-dUTP sample and the fluorescent standard in the same high-purity solvent (e.g., ethanol or phosphate buffer).

    • The concentrations must be adjusted so that the absorbance at the excitation wavelength is low (< 0.1) for all solutions.

    • Causality: Keeping absorbance below 0.1 is a critical step to avoid inner-filter effects, where the sample itself reabsorbs emitted light, leading to an underestimation of fluorescence intensity.

  • Absorbance and Fluorescence Measurements:

    • For each solution, measure the absorbance at the excitation wavelength (e.g., 580 nm).

    • Using a spectrofluorometer, excite each solution at the same wavelength and record the fluorescence emission spectrum across the entire emission range (e.g., 590 nm to 750 nm). Instrument settings (e.g., excitation/emission slit widths) must be kept identical for all measurements.

  • Data Analysis and Φf Calculation:

    • For each emission spectrum, calculate the integrated fluorescence intensity (the area under the curve).

    • For both the sample and the standard, plot the integrated fluorescence intensity (y-axis) versus the absorbance at the excitation wavelength (x-axis).

    • Perform a linear regression for both datasets to obtain the slopes (gradients, Grad).

    • Measure the refractive index (n) of the solvent. If the same solvent is used for both sample and standard, the refractive index term (n,smp²/n,std²) cancels out to 1.

    • Calculate the quantum yield of Texas Red-5-dUTP (Φf,smp) using the equation provided above.

Diagram: Workflow for Relative Quantum Yield Determination

G A 1. Select QY Standard & Prepare Dilution Series (Sample & Standard) B 2. Measure Absorbance (at excitation λ, Abs < 0.1) A->B C 3. Measure Fluorescence Emission Spectra (Identical Settings) B->C D 4. Integrate Area Under Each Emission Curve C->D E 5. Plot Integrated Intensity vs. Absorbance for Both D->E F 6. Determine Gradients (Slopes) of Both Plots E->F G 7. Calculate Sample QY Using Comparative Equation F->G

Caption: Workflow for determining relative fluorescence quantum yield (Φf).

Part 4: Practical Considerations and Applications
  • Probe Brightness: The practical brightness of a fluorescent probe is proportional to the product of its extinction coefficient and quantum yield (ε * Φf). A high value for both parameters is desirable for achieving a high signal-to-noise ratio in imaging and detection assays.

  • Enzymatic Incorporation: Texas Red-5-dUTP is designed for enzymatic incorporation into DNA via techniques like PCR, nick translation, or 3'-end labeling.[1] The efficiency of incorporation can be influenced by the polymerase used, and some optimization of the labeled-dUTP to unlabeled-dTTP ratio may be required.[9][12]

  • Stability and Storage: Like all fluorophore-labeled nucleotides, Texas Red-5-dUTP should be protected from prolonged exposure to light to prevent photobleaching.[1] For long-term usage, it is critical to store the reagent at -20°C or colder and to minimize freeze-thaw cycles.[1][13]

  • Purity: The protocols described herein are predicated on the use of highly purified Texas Red-5-dUTP. Impurities can significantly affect absorbance and fluorescence measurements. Purity is typically assessed by the manufacturer using analytical HPLC.[1]

Conclusion

The molar extinction coefficient and fluorescence quantum yield are not merely specifications on a data sheet; they are foundational parameters that dictate the performance and quantitative power of Texas Red-5-dUTP in research and diagnostic applications. While manufacturers provide reliable values for the extinction coefficient, the quantum yield is highly context-dependent and often requires experimental validation for rigorous scientific work. By employing the robust, self-validating protocols detailed in this guide, researchers can ensure the accuracy of their measurements, leading to more reproducible and impactful scientific outcomes.

References
  • Texas Red®-5-dUTP. Revvity.
  • Würth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples.
  • Measurement method for photoluminescent quantum yields of fluorescent organic dyes in polymethyl methacrylate for luminescent solar concentr
  • Gaigalas, A. K., & Wang, L. (2008). Measurement of the Fluorescence Quantum Yield Using a Spectrometer With an Integrating Sphere Detector. Journal of Research of the National Institute of Standards and Technology.
  • DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. Agilent Technologies.
  • DNA Labeling Kits Texas Red®-dCTP and -dUTP Instruction Manual. Bio-Rad.
  • extinction coefficients and fluorescence d
  • Characteristics and Applications of Texas Red Fluorescent Dyes. Labinsights.
  • Texas Red Dye Profile. FluoroFinder.
  • TexasRed NT Labeling Kit. Jena Bioscience.
  • Oligo quantification—getting it right.
  • Texas Red Fluorescent Dye Oligonucleotide Labeling. Bio-Synthesis Inc.
  • HighFidelity ORANGE PCR Labeling Testkit. Jena Bioscience.
  • Aminoallyl-dUTP-Texas Red. Jena Bioscience.
  • Titus, J. A., Haugland, R., Sharrow, S. O., & Segal, D. M. (1982). Texas Red, a hydrophilic, red-emitting fluorophore for use with fluorescein in dual parameter flow microfluorometric and fluorescence microscopic studies. Journal of Immunological Methods.
  • Quantum Yield [Texas Red].
  • What is Extinction Coefficient.

Sources

Foundational

mechanism of Texas Red-5-dUTP enzymatic incorporation into DNA

An In-Depth Technical Guide to the Enzymatic Incorporation of Texas Red-5-dUTP into DNA Authored by a Senior Application Scientist This guide provides a comprehensive exploration of the principles and methodologies gover...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Enzymatic Incorporation of Texas Red-5-dUTP into DNA

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the principles and methodologies governing the enzymatic incorporation of Texas Red-5-dUTP into DNA. It is designed for researchers and drug development professionals who require a deep, mechanistic understanding to optimize labeling strategies for applications such as Fluorescence In Situ Hybridization (FISH), microarrays, and real-time PCR.

Foundational Principles: The Labeled Nucleotide

At the core of any enzymatic DNA labeling strategy is the modified nucleotide itself. Texas Red-5-dUTP is a derivative of deoxyuridine triphosphate (dUTP) designed to be a substrate for DNA polymerases, substituting for the natural deoxythymidine triphosphate (dTTP).

Molecular Architecture

The efficacy of Texas Red-5-dUTP hinges on its molecular design. It consists of three primary components:

  • Deoxyuridine Triphosphate (dUTP): The nucleotide base that is recognized by the DNA polymerase and incorporated opposite adenine in the template strand.

  • Linker Arm: A spacer molecule that connects the fluorophore to the nucleotide. The attachment point and linker length are critical. For optimal substrate recognition and labeling efficiency, the linker is typically attached to the C5 position of the uridine base[1][2]. This position projects into the major groove of the DNA double helix, minimizing disruption to the core polymerase-DNA interaction.

  • Texas Red® (Sulforhodamine 101): A bright, photostable red-purple fluorescent dye[3][4]. Its large size and hydrophobic nature present a challenge for the polymerase, a central theme in optimizing incorporation protocols.[5]

cluster_dUTP Texas Red-5-dUTP Structure dUTP Deoxyuridine Triphosphate Linker Aminoallyl Linker (at C5 Position) dUTP->Linker Covalent Bond TR Texas Red® Dye Linker->TR Covalent Bond

Caption: Molecular components of Texas Red-5-dUTP.

Spectroscopic Properties

Understanding the spectral characteristics of the incorporated dye is fundamental for experimental design and data acquisition.

ParameterValueSource
Excitation Maximum (λexc)~588-593 nm[1][6]
Emission Maximum (λem)~609-615 nm[1][4][6]
Molar Extinction Coefficient (ε)~80,000 - 85,000 L mmol⁻¹ cm⁻¹[1][6][7]

These properties make Texas Red an excellent choice for multiplexing experiments, as it is well-separated spectrally from common green fluorophores like fluorescein.[4]

The Core Mechanism: Polymerase-Mediated Incorporation

The enzymatic incorporation of a bulky, modified nucleotide like Texas Red-5-dUTP is a nuanced process. The central challenge is overcoming the steric hindrance presented by the fluorophore, which can impede the DNA polymerase's catalytic activity.[5]

The process can be visualized as follows:

  • Binding: The DNA polymerase binds to the primer-template junction.

  • Recognition: The polymerase selects the incoming Texas Red-5-dUTP from the nucleotide pool, recognizing the uridine base for pairing with an adenine on the template strand.

  • Catalysis: The enzyme catalyzes the formation of a phosphodiester bond between the 3'-hydroxyl group of the growing primer strand and the alpha-phosphate of the Texas Red-5-dUTP.[8][9]

  • Translocation: The polymerase attempts to move forward to the next template position. This step is often the rate-limiting factor, as the bulky dye can clash with the enzyme, potentially leading to premature termination.[5]

The success of this process is highly dependent on several factors, including the choice of DNA polymerase, the specific fluorophore, and the linker connecting the dye to the nucleotide.[10][11]

Caption: The core enzymatic incorporation event.

The Critical Role of the DNA Polymerase

Not all DNA polymerases are equally adept at incorporating modified nucleotides. Extensive studies have shown that enzyme selection is paramount.[10][11]

  • Family A Polymerases (e.g., Taq, E. coli DNA Polymerase I): These polymerases often exhibit a higher tolerance for bulky adducts on the nucleotide base. Taq polymerase, in particular, has been shown to be efficient at incorporating a variety of fluorescently labeled nucleotides.[10][11] DNA Polymerase I is the cornerstone of the nick translation method due to its dual 5'→3' polymerase and 5'→3' exonuclease activities.[7]

  • Family B Polymerases (e.g., Vent exo-): Certain Family B polymerases, especially exonuclease-deficient variants like Vent exo-, also demonstrate robust incorporation efficiency for fluorescent nucleotides.[10][11][12] Their higher processivity can be advantageous for generating longer labeled probes.

  • Template-Independent Polymerases (e.g., Terminal deoxynucleotidyl Transferase, TdT): TdT is unique in that it catalyzes the addition of deoxynucleotides to the 3'-hydroxyl terminus of DNA in a template-independent manner.[13][14] This makes it ideal for 3'-end labeling applications.

From a practical standpoint, the choice of polymerase must be matched to the desired labeling strategy. For internal labeling via PCR or nick translation, a processive, template-dependent polymerase is required. For end-labeling, the template-independent activity of TdT is necessary.

Methodologies for Enzymatic Labeling

Three primary techniques are employed for incorporating Texas Red-5-dUTP into DNA, each with distinct advantages and applications.

Nick Translation

This classic method is ideal for uniformly labeling double-stranded DNA probes for applications like FISH. It relies on the coordinated action of DNase I and E. coli DNA Polymerase I.[7]

Mechanism:

  • Nicking: DNase I introduces random single-strand breaks ("nicks") in the DNA backbone, creating free 3'-hydroxyl termini.[7]

  • Excision: The 5'→3' exonuclease activity of DNA Polymerase I removes nucleotides from the 5' side of the nick.[7]

  • Synthesis: Simultaneously, the 5'→3' polymerase activity of the same enzyme synthesizes a new DNA strand, using the 3'-OH terminus as a primer and incorporating Texas Red-5-dUTP in place of dTTP.[7]

The result is a pool of highly labeled, double-stranded DNA fragments. The final size of these fragments can be controlled by adjusting the incubation time and enzyme concentrations.[7][15]

Caption: Nick Translation workflow diagram.

This protocol is a self-validating system; successful labeling is confirmed by downstream applications (e.g., bright signal in FISH).

  • Reaction Setup: In a microcentrifuge tube, combine the following on ice:

    Component Volume Final Concentration
    dsDNA Template X µL 1 µg
    10x Nick Translation Buffer 5 µL 1x
    Texas Red Labeling Mix¹ 5 µL Varies
    Enzyme Mix (Pol I / DNase I) 2 µL Varies
    Nuclease-Free Water to 50 µL -

    ¹A typical mix contains dATP, dCTP, dGTP, and a specific ratio of dTTP to Texas Red-5-dUTP. A 1:1 or 1:2 ratio of dTTP:Texas Red-dUTP is a common starting point.[1][2]

  • Incubation: Gently mix and centrifuge briefly. Incubate at 15°C for 90-120 minutes.[7] A longer incubation time or higher enzyme concentration will result in smaller DNA fragments.[7][15]

  • Termination: Stop the reaction by adding 5 µL of 0.5 M EDTA, pH 8.0.[7]

  • Purification: Remove unincorporated nucleotides via ethanol precipitation or a spin column designed for PCR purification.[7] This step is critical to reduce background fluorescence.

  • Quantification: Determine the labeling efficiency (see Section 4).

PCR Labeling

Incorporating Texas Red-5-dUTP during PCR allows for the simultaneous amplification and labeling of a specific DNA sequence. This is highly efficient for generating probes from limited template material.

Mechanism: A thermostable DNA polymerase, such as Taq, incorporates Texas Red-5-dUTP from the dNTP pool during the extension phase of each PCR cycle.[1] A key consideration is the ratio of Texas Red-5-dUTP to dTTP in the reaction mix. A complete substitution can stall the polymerase; therefore, an optimized partial substitution is required.[5]

  • Reaction Setup: Assemble the PCR reaction in a thin-walled PCR tube on ice:

    Component Volume (for 50 µL) Final Concentration
    10x PCR Buffer 5 µL 1x
    dNTP/Texas Red-dUTP Mix² 5 µL 200 µM each dNTP
    Forward Primer (10 µM) 2.5 µL 0.5 µM
    Reverse Primer (10 µM) 2.5 µL 0.5 µM
    DNA Template 1-5 µL 10 pg - 100 ng
    Taq DNA Polymerase (5 U/µL) 0.5 µL 2.5 units
    Nuclease-Free Water to 50 µL -

    ²Prepare a mix with 200 µM each of dATP, dCTP, dGTP, but with an optimized ratio of dTTP to Texas Red-5-dUTP (e.g., 130 µM dTTP and 70 µM Texas Red-5-dUTP).

  • Thermocycling:

    • Initial Denaturation: 95°C for 3 minutes.

    • 30-35 Cycles:

      • Denaturation: 95°C for 30 seconds.

      • Annealing: 55-65°C for 30 seconds (primer-dependent).

      • Extension: 72°C for 1 minute per kb of amplicon length.

    • Final Extension: 72°C for 5-10 minutes.

  • Analysis & Purification: Verify the product size on an agarose gel. The labeled product should migrate slightly slower than its unlabeled counterpart. Purify using a PCR cleanup kit.

3'-End Labeling with Terminal Transferase (TdT)

This method attaches one or more Texas Red-5-dUTP molecules to the 3'-OH end of a DNA strand. It is a template-independent reaction, useful for labeling oligonucleotides or for the TUNEL (TdT dUTP Nick End Labeling) assay to detect DNA fragmentation in apoptotic cells.[13][14][16]

Mechanism: TdT recognizes the 3'-hydroxyl terminus of single or double-stranded DNA and sequentially adds available deoxynucleotides from the reaction mix.[13] By providing Texas Red-5-dUTP as the primary substrate, the DNA is efficiently labeled at its 3' end.

Caption: TdT-mediated 3'-end labeling.

  • Reaction Setup: Combine the following components on ice:

    Component Volume (for 20 µL) Final Concentration
    DNA (10 pmol ends) X µL 10 pmol
    5x TdT Reaction Buffer 4 µL 1x
    Texas Red-5-dUTP (1 mM) 2 µL 100 µM
    TdT Enzyme (20 U/µL) 1 µL 20 units

    | Nuclease-Free Water | to 20 µL | - |

  • Incubation: Incubate at 37°C for 60 minutes.

  • Termination: Stop the reaction by heating to 75°C for 20 minutes[13] or by adding 0.5 M EDTA.

  • Purification: Purify the labeled DNA using a spin column or ethanol precipitation to remove unincorporated nucleotides.

Quality Control: Assessing Labeling Efficiency

Quantifying the degree of labeling is a critical self-validation step to ensure probe consistency and performance. This is often expressed as the dye-to-base ratio.

Procedure:

  • Measure the absorbance of the purified, labeled DNA at 260 nm (for DNA) and at the dye's absorbance maximum (~590 nm for Texas Red).

  • Calculate the concentration of the DNA, correcting for the dye's absorbance at 260 nm.

    • Abase = A₂₆₀ - (A_dye × CF₂₆₀)

    • The correction factor (CF₂₆₀) for Texas Red is approximately 0.23.[7]

  • Calculate the dye-to-base ratio using the Beer-Lambert law:

    • Dye/Base Ratio = (A_dye × ε_base) / (A_base × ε_dye)

    • Where ε_base for dsDNA is ~6,600 M⁻¹cm⁻¹ and ε_dye for Texas Red is ~80,000 M⁻¹cm⁻¹.[7]

An acceptable dye-to-base ratio depends on the application but typically falls in the range of 1 dye molecule per 20-50 bases for FISH probes.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low/No Labeling - Inactive polymerase/enzyme.- Suboptimal ratio of labeled to unlabeled dUTP.- Poor quality DNA template.- Use fresh enzyme and store at -20°C.- Titrate the Texas Red-dUTP:dTTP ratio; start with less labeled nucleotide.- Assess template integrity on a gel; purify template if necessary.[17]
Smeared Product on Gel - DNase I concentration too high (Nick Translation).- PCR conditions not optimal (e.g., annealing temp too low).- Reduce DNase I concentration or incubation time.- Optimize PCR parameters, including annealing temperature and Mg²⁺ concentration.[18]
High Background in Application - Incomplete removal of unincorporated nucleotides.- Repeat the probe purification step (spin column or precipitation). Ensure washes are thorough.[7]
PCR Product is Weak or Absent - High concentration of Texas Red-dUTP is inhibiting the polymerase.- PCR cycling parameters are not optimized for the modified dNTPs.- Decrease the ratio of Texas Red-dUTP to dTTP.- Increase extension time to allow the polymerase more time to incorporate the bulky nucleotide.[18]

References

  • Zhu, Z., & Waggoner, A. S. (2018). Incorporation of Reporter-Labeled Nucleotides by DNA Polymerases. Taylor & Francis. [Link]

  • Jena Bioscience. (2023). TexasRed NT Labeling Kit. [Link]

  • Zhu, Z., et al. (2005). Incorporation of reporter-labeled nucleotides by DNA polymerases. PubMed - NIH. [Link]

  • Jena Bioscience. Aminoallyl-dUTP-Texas Red. [Link]

  • Jena Bioscience. Aminoallyl-dUTP-XX-Texas Red. [Link]

  • metabion. Texas Red®. [Link]

  • Bio-Rad. DNA Labeling Kits Texas Red®-dCTP and -dUTP Instruction Manual. [Link]

  • Baskin, D. G., et al. (2018). Quantification of DNase type I ends, DNase type II ends, and Modified Bases using Fluorescently Labeled ddUTP, Terminal Deoxynucleotidyl Transferase, and Formamidopyrimidine-DNA Glycosylase. Taylor & Francis Online. [Link]

  • ResearchGate. Polymerase-based fluorescent labeling strategies for nucleic acids. [Link]

  • Sharma, R. K., et al. (2016). Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay using bench top flow cytometer for evaluation of sperm DNA fragmentation in fertility laboratories: protocol, reference values, and quality control. PMC. [Link]

  • Zhu, Z., et al. (2003). Incorporation of reporter molecule‐labeled nucleotides by DNA polymerases. II. High‐density labeling of natural DNA. Nucleic Acids Research, Oxford Academic. [Link]

  • Unknown. DNA Labeling Protocol. [Link]

  • Kuwahara, M., et al. (2007). Systematic characterization of 2′-deoxynucleoside- 5′-triphosphate analogs as substrates for DNA polymerases by polymerase chain reaction and kinetic studies on enzymatic production of modified DNA. PMC. [Link]

  • Britton, S., et al. (2014). TdT-UTP DSB End Labeling (TUDEL), for Specific, Direct in situ Labeling of DNA Double Strand Breaks. PMC. [Link]

  • Arlow, D. H., et al. (2024). Engineering the Activity of a Template-Independent DNA Polymerase. ACS Publications. [Link]

  • Interchim. dUTP, DNA labeling by Nick Translation. [Link]

  • Bio-Synthesis Inc. Texas Red Fluorescent Dye Oligonucleotide Labeling. [Link]

  • Lam, C. H., et al. (2009). Synthesis and Enzymatic Incorporation of Modified Deoxyuridine Triphosphates. Semantic Scholar. [Link]

  • Nyrén, P. (1987). Enzymatic Method for Continuous Monitoring of DNA Polymerase Activity. Semantic Scholar. [Link]

  • Lehman, I. R., et al. (1958). Enzymatic Synthesis of Deoxyribonucleic Acid. Journal of Biological Chemistry. [Link]

  • Unknown. Methods of polymerase activity assay.
  • Lam, C. H., et al. (2009). Synthesis and Enzymatic Incorporation of Modified Deoxyuridine Triphosphates. PMC - NIH. [Link]

  • Kuwahara, M., et al. (2002). Enzymatic incorporation of chemically-modified nucleotides into DNAs. PubMed. [Link]

  • Krijger, P. H. L., et al. (2009). Incorporation of dUTP does not mediate mutation of A:T base pairs in Ig genes in vivo. PMC. [Link]

  • Unknown. PCR Troubleshooting. [Link]

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Protocols & Analytical Methods

Method

protocol for nick translation using Chromatide(TM) texas red(R)-5-dutp

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist This document provides a detailed protocol for the enzymatic labeling of DNA probes with Chromatide™ Texas Re...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This document provides a detailed protocol for the enzymatic labeling of DNA probes with Chromatide™ Texas Red®-5-dUTP via nick translation. This method yields highly fluorescent and sensitive probes suitable for a variety of molecular biology applications, including fluorescence in situ hybridization (FISH).

Introduction: The Principle and Advantages of Nick Translation with Fluorescent Analogs

Nick translation is a robust and widely-used method for labeling DNA probes.[1][2][3] The technique relies on the coordinated activities of two enzymes: DNase I and DNA Polymerase I.[1][4][5] DNase I introduces single-stranded breaks, or "nicks," at random locations within a double-stranded DNA template.[1][2][6] DNA Polymerase I then binds to these nicks and, by virtue of its dual enzymatic functions, facilitates the incorporation of labeled nucleotides.[1][7] The 5'→3' exonuclease activity of DNA Polymerase I removes existing nucleotides from the 5' side of the nick, while its 5'→3' polymerase activity simultaneously adds new deoxynucleoside triphosphates (dNTPs) to the 3' hydroxyl terminus.[1][2][7] This process effectively "translates" the nick along the DNA strand, resulting in the replacement of native nucleotides with labeled analogs present in the reaction mixture.[1][2][7]

The use of fluorescently labeled dNTPs, such as Chromatide™ Texas Red®-5-dUTP, offers several advantages over traditional radiolabeling methods. These include enhanced safety, longer probe stability, and the potential for multicolor detection in applications like spectral karyotyping.[3][8][9] Texas Red® is a bright, red-fluorescent dye that provides a strong signal for sensitive detection. The ChromaTide™ series of nucleotides are designed with a spacer arm between the nucleotide and the dye, which minimizes potential steric hindrance and can lead to brighter conjugates and better accessibility for detection.[10]

Experimental Workflow: From DNA to Labeled Probe

The overall workflow for generating a Texas Red®-labeled DNA probe via nick translation is a multi-step process that includes the enzymatic labeling reaction, purification of the probe, and quality control assessment.

Nick_Translation_Workflow DNA Template DNA (>1 kb) Reaction Nick Translation Reaction (DNase I, DNA Pol I, dNTPs, Chromatide™ Texas Red®-5-dUTP) DNA->Reaction Purification Probe Purification (e.g., spin column) Reaction->Purification QC Quality Control (Gel Electrophoresis, Spectrophotometry) Purification->QC Labeled_Probe Purified Texas Red® Labeled Probe QC->Labeled_Probe

Caption: A schematic overview of the nick translation labeling process.

Detailed Protocol: Nick Translation Reaction

This protocol is optimized for labeling 1 µg of double-stranded DNA. Reactions can be scaled as needed.

Materials and Reagents
  • Template DNA: Purified, double-stranded DNA (e.g., plasmid, cosmid, or PCR product) at a concentration of 0.2-1 µg/µL. Templates larger than 1 kb are recommended.[11]

  • Chromatide™ Texas Red®-5-dUTP: 1 mM solution.

  • Deoxynucleoside Triphosphate (dNTP) Mix: A solution containing dATP, dCTP, and dGTP, each at a concentration of 0.2 mM.

  • 10X Nick Translation Buffer: 0.5 M Tris-HCl (pH 7.8), 50 mM MgCl₂, 100 mM 2-mercaptoethanol.

  • Enzyme Mix: A pre-mixed solution of DNase I and E. coli DNA Polymerase I. Alternatively, individual enzymes can be used and optimized.

  • Stop Buffer: 0.5 M EDTA, pH 8.0.

  • Nuclease-free water.

Reaction Setup

The following table outlines the components for a standard 50 µL nick translation reaction. It is recommended to assemble the reaction on ice.

ComponentVolumeFinal ConcentrationPurpose
Nuclease-free waterTo 50 µL-Solvent
10X Nick Translation Buffer5 µL1XProvides optimal pH and cofactors (Mg²⁺) for enzyme activity.
dNTP Mix (dATP, dCTP, dGTP)5 µL20 µM eachBuilding blocks for DNA synthesis.
Chromatide™ Texas Red®-5-dUTP (1 mM)1 µL20 µMThe fluorescently labeled nucleotide to be incorporated.
Template DNA (1 µg)X µL20 ng/µLThe DNA to be labeled.
Enzyme Mix (DNase I/DNA Pol I)5 µLVariesCatalyzes the nicking and polymerization/exonuclease reactions.
Total Volume 50 µL
Reaction Incubation
  • Gently mix the reaction components by pipetting up and down.

  • Centrifuge the tube briefly to collect the contents at the bottom.

  • Incubate the reaction at 15°C for 60-90 minutes. The optimal incubation time may vary depending on the desired probe size and the specific activity of the enzymes.[12][13][14]

  • To stop the reaction, add 5 µL of 0.5 M EDTA (Stop Buffer) and heat the mixture to 65°C for 10 minutes to inactivate the enzymes.[12][15]

Purification of the Labeled Probe

It is crucial to remove unincorporated Chromatide™ Texas Red®-5-dUTP from the labeled probe to reduce background in downstream applications.[12][15][16] Spin column chromatography is a common and effective method for this purpose.

Spin Column Purification Protocol
  • Select a spin column with a size exclusion limit appropriate for purifying DNA fragments (e.g., Sephadex G-50).

  • Prepare the column according to the manufacturer's instructions. This typically involves centrifuging the column to remove the storage buffer.

  • Load the entire 55 µL stopped nick translation reaction onto the center of the column matrix.

  • Centrifuge the column as per the manufacturer's recommendations.

  • The purified, labeled DNA probe will be collected in the eluate. The smaller, unincorporated nucleotides will be retained in the column matrix.

Alternative purification methods include ethanol precipitation or other commercially available PCR purification kits.[12][15]

Quality Control of the Labeled Probe

Assessing the quality of your newly generated probe is a critical step to ensure successful hybridization experiments.

Probe Size Analysis

The ideal size for nick-translated probes, particularly for FISH, is typically in the range of 200-500 base pairs.[15][17]

  • Run a small aliquot (e.g., 3-5 µL) of the purified probe on a 1.5-2.0% agarose gel alongside a DNA ladder.

  • Visualize the DNA under UV illumination. A successful nick translation reaction will appear as a smear in the desired size range.[17]

Assessment of Label Incorporation

Spectrophotometry can be used to estimate the concentration of the DNA and the incorporated dye.

  • Measure the absorbance of the purified probe at 260 nm (for DNA) and at the excitation maximum for Texas Red® (approximately 595 nm).

  • A successful labeling reaction should show a distinct peak at both wavelengths.[17] The ratio of the dye absorbance to the DNA absorbance can provide a qualitative measure of incorporation efficiency.

Troubleshooting

ProblemPotential CauseSuggested Solution
Low or no probe yield Inactive enzymes (DNase I or DNA Pol I).Use fresh enzymes or a new batch of enzyme mix. Ensure proper storage at -20°C.
Poor quality template DNA (contains inhibitors).Re-purify the template DNA.
Incorrect reaction temperature.Verify the incubation temperature is at 15°C.
Probe size is too large (>1 kb) Insufficient DNase I activity.Increase the amount of DNase I or extend the incubation time.
Probe size is too small (<100 bp) Excessive DNase I activity.Decrease the amount of DNase I or shorten the incubation time. Perform a titration of DNase I.
High background in FISH Incomplete removal of unincorporated labeled dUTPs.Repeat the probe purification step. Use a fresh spin column.
Probe concentration is too high.Quantify the probe and use the optimal concentration for your hybridization protocol.

Applications

DNA probes labeled with Chromatide™ Texas Red®-5-dUTP are well-suited for a variety of applications requiring fluorescent detection of specific DNA sequences. The primary application is Fluorescence in situ Hybridization (FISH) , which is used for:

  • Gene mapping: Localizing genes to specific chromosomal regions.[3]

  • Detection of chromosomal abnormalities: Identifying aneuploidies, translocations, deletions, and amplifications associated with genetic disorders and cancer.[9][18][19]

  • Multicolor FISH and Spectral Karyotyping: Using multiple, differently colored probes to visualize all chromosomes simultaneously.[9][20]

Texas Red®-labeled probes can also be used in other hybridization-based assays, such as dot blots and microarray analyses.

References

  • Google. (n.d.). Current time information in Runnels County, US.
  • Let's Talk Academy. (2025, November 7). What is Nick Translation? Mechanism and Role of DNA Polymerase I in DNA Labeling and Repair. CSIR NET LIFE SCIENCE COACHING.
  • ENZO Life Sciences. (n.d.).
  • Kuhn, H., et al. (n.d.). Labeling DNA for Single-Molecule Experiments: Methods of Labeling Internal Specific Sequences on Double-Stranded DNA. PMC.
  • Rigby, P. W. J., et al. (n.d.).
  • New England Biolabs. (2026, March 18). FAQ: Is nick translation the best way to make a labeled probe?
  • Cold Spring Harbor Protocols. (n.d.).
  • Wikipedia. (n.d.).
  • Axis Shield Density Gradient Media. (n.d.). DNase I.
  • RapXtract. (n.d.). A Rapid Method for Manual or Automated Purification of Fluorescently Labeled Nucleic Acids for Sequencing, Genotyping, and Microarrays. PMC.
  • ResearchGate. (2025, November 13).
  • Sigma-Aldrich. (n.d.).
  • Taylor & Francis Online. (2018, April 3). A Convenient and Efficient Purification Method for Chemically Labeled Oligonucleotides.
  • Invitrogen. (n.d.). DNA Polymerase I/DNase I.
  • Interchim. (n.d.).
  • Invitrogen. (2003, October 2).
  • Roche. (n.d.).
  • ResearchGate. (n.d.). Figure 2.
  • Molecular Probes. (2004, July 19). Aminoallyl dUTP (A21664, A32764).
  • Open Access Pub. (n.d.). Nick Translation | Journal of New Developments in Chemistry.
  • Thermo Fisher Scientific. (n.d.).
  • Taylor & Francis Online. (2018, June 6). Evaluation of dual-labeled fluorescent DNA probe purity versus performance in real-time PCR.
  • Oxford Academic. (2010, February 27). Applications of fluorescence in situ hybridization (FISH)
  • PubMed. (2002, January 15).
  • PubMed. (2004, February 15). Evaluation of dual-labeled fluorescent DNA probe purity versus performance in real-time PCR.
  • Abnova. (n.d.).
  • Fisher Scientific. (n.d.).
  • Thermo Fisher Scientific. (n.d.).
  • Revvity. (n.d.). Texas Red-5-dCTP.
  • AAT Bioquest. (2024, March 27).
  • Genomics Education Programme. (n.d.).
  • NIH. (2017, February 10). Fluorescence In Situ Hybridization (FISH)
  • Invitrogen. (n.d.).
  • New England Biolabs. (n.d.). FAQ: Is nick translation the best way to make a labeled probe?
  • ResearchGate. (2015, July 13). Hi, I am trying to nick translate genomic DNA from plants to make probe for GISH. I am looking at these different protocols to learn the enzyme conc?
  • PMC. (n.d.). Post-replicative nick translation occurs on the lagging strand during prolonged depletion of DNA ligase I in Saccharomyces cerevisiae.
  • Thermo Fisher Scientific. (n.d.).
  • ResearchGate. (2024, January 26). Why do my nick translated FISH probes are giving high background signal?

Sources

Application

Application Note: High-Efficiency Direct Labeling of DNA Probes with ChromaTide™ Texas Red®-5-dUTP

Introduction & Scientific Rationale The synthesis of fluorescently labeled DNA probes is a foundational technique for downstream spatial biology and genomic applications, including Fluorescence In Situ Hybridization (FIS...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The synthesis of fluorescently labeled DNA probes is a foundational technique for downstream spatial biology and genomic applications, including Fluorescence In Situ Hybridization (FISH), microarrays, and TUNEL assays. Direct enzymatic labeling using ChromaTide™ Texas Red®-5-dUTP offers a streamlined, high-yield alternative to indirect hapten-based labeling (e.g., biotin/streptavidin systems), eliminating secondary detection steps and reducing background noise .

The structural design of ChromaTide™ Texas Red®-5-dUTP incorporates a 5-atom alkynylamino linker between the C-5 position of the uridine base and the Texas Red fluorophore. This specific linker length is causally linked to improved enzymatic incorporation; it provides sufficient spatial separation to prevent the bulky fluorophore from sterically hindering the active site of E. coli DNA Polymerase I or Taq Polymerase . Furthermore, the Texas Red® dye delivers exceptional photostability and a bright red emission profile that is easily multiplexed with DAPI (nuclear counterstain) and Alexa Fluor® 488 (green targets).

Mechanistic Overview: The Nick Translation System

While random priming and PCR can be used, Nick Translation remains the gold standard for generating FISH probes. The causality of this method relies on the synergistic action of two enzymes:

  • Deoxyribonuclease I (DNase I): Introduces random single-stranded nicks (cleavages of the phosphodiester backbone) into the double-stranded DNA template, exposing free 3'-hydroxyl (3'-OH) termini.

  • DNA Polymerase I (E. coli): Utilizes its 5'→3' exonuclease activity to remove native nucleotides ahead of the nick, while its 5'→3' polymerase activity simultaneously fills the gap with the provided dNTP mix—including the modified Texas Red®-5-dUTP .

This simultaneous excision and incorporation "translates" the nick along the DNA strand without synthesizing net new DNA, yielding a highly substituted, double-stranded probe of easily tunable fragment size.

Workflow Visualization

EnzymaticLabeling N1 Unlabeled dsDNA (1 µg Template) N2 DNase I Digestion (Generates 3'-OH Nicks) N1->N2 N3 DNA Polymerase I + dNTPs + Texas Red-5-dUTP N2->N3 N4 Enzymatic Incorporation (15°C for 2 hours) N3->N4 N5 Reaction Termination (EDTA + 65°C Heat) N4->N5 N6 Probe Purification (Size Exclusion / EtOH Precip) N5->N6 N7 Labeled DNA Probe (Ready for FISH/Microarrays) N6->N7

Workflow for enzymatic DNA labeling via nick translation using Texas Red-5-dUTP.

Quantitative Data & Reagent Specifications

To ensure optimal labeling density without triggering fluorophore self-quenching, the stoichiometric ratio of labeled to unlabeled nucleotides is critical.

ParameterSpecification / ValueCausality / Relevance
Fluorophore Texas Red® (ChromaTide™)Provides bright red fluorescence and high photostability.
Ex/Em Maxima ~595 nm / ~615 nmSpectrally distinct from DAPI and FITC/Alexa Fluor 488.
Linker Arm 5-atom alkynylaminoReduces steric hindrance during polymerase incorporation.
Optimal dTTP:dUTP Ratio 3:1 to 4:1Balances signal intensity against fluorophore self-quenching.
Incubation Temp 15°CPrevents hairpin formation and excessive strand displacement.
Optimal Probe Size 200 – 500 bpEnsures efficient tissue/nuclear penetration during FISH.

Step-by-Step Protocol: Nick Translation Labeling

Reagent Preparation
  • 10X Nick Translation (NT) Buffer: 500 mM Tris-HCl (pH 7.5), 50 mM MgCl₂, 0.5 mg/mL nuclease-free BSA.

  • 10X dNTP Labeling Mix: 0.5 mM dATP, 0.5 mM dCTP, 0.5 mM dGTP, 0.1 mM unlabeled dTTP.

  • ChromaTide™ Texas Red®-5-dUTP: 1 mM stock solution.

Reaction Assembly
  • In a sterile, nuclease-free microcentrifuge tube on ice, combine the following:

    • Nuclease-free H₂O: to a final volume of 50 µL

    • 10X NT Buffer: 5.0 µL

    • 10X dNTP Labeling Mix: 5.0 µL

    • ChromaTide™ Texas Red®-5-dUTP (1 mM): 1.5 µL (Yields a ~1:3 ratio with unlabeled dTTP)

    • Purified dsDNA Template (e.g., BAC clone): 1.0 µg

    • DNase I (diluted to ~100 ng/mL): 1.0 µL

    • DNA Polymerase I (10 U/µL): 1.0 µL

  • Mix gently by flicking the tube and centrifuge briefly to collect contents.

Incubation & Termination
  • Incubate at 15°C for exactly 2 hours.

    • Expert Insight: Do not exceed 15°C. Higher temperatures encourage the polymerase to initiate strand displacement synthesis rather than true nick translation, leading to branched DNA structures that hybridize poorly .

  • Terminate the reaction by adding 2.5 µL of 0.5 M EDTA (pH 8.0) to chelate Mg²⁺ ions, followed by heat inactivation at 65°C for 10 minutes.

Purification
  • Purify the labeled probe to remove unincorporated Texas Red-dUTP using a Sephadex G-50 spin column or standard ethanol precipitation (using 3M Sodium Acetate and 100% Ethanol).

Self-Validating Systems & Troubleshooting

To ensure the trustworthiness and success of the protocol, two self-validating quality control checks must be performed prior to downstream hybridization.

Validation 1: Fragment Size Analysis (Agarose Gel)

The physical size of the probe dictates its ability to penetrate fixed cellular matrices.

  • Method: Run 5 µL of the purified probe on a 1.5% agarose gel alongside a 100 bp DNA ladder.

  • Validation Criteria: The probe should appear as a continuous smear between 200 bp and 500 bp .

  • Troubleshooting: If the smear is >500 bp, the DNase I concentration was too low (increase DNase I in the next run). If the smear is <200 bp, the probe is over-digested and will yield high background noise (decrease DNase I).

Validation 2: Degree of Labeling (DOL) Calculation

Calculating the DOL ensures that the probe has incorporated enough fluorophore to be detectable, but not so much that the dyes quench each other.

  • Method: Measure the absorbance of the purified probe at 260 nm ( A260​ , for DNA) and 595 nm ( A595​ , for Texas Red).

  • Calculation: Probe Concentration (mg/mL)=20A260​−(A595​×0.18)​ DOL (dyes per 100 bases)=85,000×[A260​−(A595​×0.18)]340×A595​​×100

    (Note: 85,000 is the approximate molar extinction coefficient ( ϵ ) for Texas Red, and 0.18 is the correction factor for the dye's absorbance at 260 nm).

  • Validation Criteria: An optimal FISH probe will have a DOL of 3 to 6 dyes per 100 bases . A DOL >8 indicates over-labeling, which will cause self-quenching and poor hybridization kinetics.

References

  • Labeling deoxyribonucleic acid to high specific activity in vitro by nick translation with DNA polymerase I Journal of Molecular Biology (Rigby, P. W., et al., 1977) URL:[Link]

  • Protocol for GISH (Genomic In Situ Hybridization) Wheat Genetics Resource Center, Kansas State University URL:[Link]

Method

fluorescence in situ hybridization (FISH) protocol Texas Red-5-dUTP

Application Note: High-Fidelity Fluorescence In Situ Hybridization (FISH) Using Texas Red-5-dUTP Executive Summary Fluorescence in situ hybridization (FISH) is a cornerstone technique for mapping genomic architecture, de...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Fidelity Fluorescence In Situ Hybridization (FISH) Using Texas Red-5-dUTP

Executive Summary

Fluorescence in situ hybridization (FISH) is a cornerstone technique for mapping genomic architecture, detecting chromosomal abnormalities, and visualizing spatial transcriptomics. The integration of Texas Red-5-dUTP into DNA probes yields bright, photostable, and spectrally distinct signals ideal for multiplexing with standard fluorophores like FITC or DAPI. This application note details a robust, self-validating protocol for synthesizing Texas Red-labeled probes via nick translation and executing high-stringency FISH on cellular specimens.

Mechanistic Principles & Experimental Causality

Why Texas Red-5-dUTP? Texas Red (sulforhodamine 101 acid chloride) conjugated to deoxyuridine triphosphate (dUTP) via a 5-carbon or alkynyl linker provides optimal steric spacing. This spacing is critical; if the fluorophore is too close to the pyrimidine base, DNA Polymerase I will sterically reject the nucleotide during probe synthesis[1].

The Causality of Nick Translation: Nick translation relies on the synergistic and opposing activities of two enzymes:

  • Pancreatic DNase I: Introduces random single-stranded "nicks" in the double-stranded DNA template. The concentration of DNase I directly dictates the final probe fragment size. Too much DNase I results in overly fragmented probes (<100 bp) that lack sequence specificity; too little yields large fragments (>2000 bp) that cannot penetrate the nuclear matrix.

  • E. coli DNA Polymerase I: Utilizes its 5'→3' exonuclease activity to remove native nucleotides ahead of the nick, while its 5'→3' polymerase activity fills the gap, incorporating Texas Red-5-dUTP in place of dTTP [3].

Self-Validating System: A successful FISH protocol must be self-validating. Probe size and labeling efficiency must be verified via agarose gel electrophoresis and dot-blot fluorometry before committing to the multi-day hybridization workflow.

Workflow Visualization

FISH_Workflow A 1. Probe Labeling (Nick Translation w/ Texas Red-5-dUTP) C 3. Co-Denaturation (Probe & Target DNA at 75°C) A->C B 2. Sample Preparation (Fixation, Permeabilization, RNase) B->C D 4. Hybridization (37°C Overnight in Formamide/Dextran) C->D E 5. Stringency Washes (Remove Non-Specific Binding) D->E F 6. Fluorescence Imaging (Excitation 595nm / Emission 615nm) E->F

Workflow of Texas Red-5-dUTP FISH: From probe labeling to fluorescence imaging.

Quantitative Data: Fluorophore & Labeling Optimization

To achieve optimal signal-to-noise ratios, the ratio of unlabeled dTTP to Texas Red-5-dUTP must be tightly controlled. Empirical data shows that a 1:3 to 1:5 ratio prevents fluorophore quenching while maintaining probe hybridization kinetics [1].

ParameterSpecification / Optimal RangeMechanistic Rationale
Fluorophore Texas Red-5-dUTPAlkynyl/C5 linker prevents steric hindrance during polymerization [1].
Spectral Profile Ex: 595 nm / Em: 615 nmRed emission avoids cellular autofluorescence commonly seen in the green spectrum[3].
dTTP : TR-5-dUTP Ratio 1:3 to 1:5Balances incorporation rate against proximity-induced auto-quenching of Texas Red.
Optimal Probe Size 200 – 500 base pairsEnsures efficient nuclear penetration while maintaining sufficient target homology [4].
Formamide Concentration 50% (v/v)Lowers the melting temperature (Tm) of DNA, allowing hybridization at 37°C, preserving cell morphology [2].

Detailed Step-by-Step Methodologies

Protocol A: Probe Synthesis via Nick Translation

Objective: Generate 200-500 bp DNA fragments covalently linked to Texas Red.

  • Reaction Assembly: In a sterile, nuclease-free microcentrifuge tube on ice, combine:

    • 1 µg of Template DNA (e.g., BAC clone or purified genomic DNA)

    • 5 µL of 10X Nick Translation Buffer (500 mM Tris-HCl pH 7.5, 50 mM MgCl2, 0.5 mg/mL BSA)

    • 5 µL of dNTP mix (0.2 mM dATP, dCTP, dGTP)

    • 1 µL of unlabeled dTTP (0.05 mM)

    • 2 µL of Texas Red-5-dUTP (1 mM) [3]

    • 5 µL of Enzyme Mix (DNA Polymerase I: 0.5 U/µL; DNase I: 0.4 mU/µL)

    • Nuclease-free H2O to a final volume of 50 µL.

  • Incubation: Incubate the reaction strictly at 15°C for 2 hours.

    • Causality: Temperatures >15°C promote excessive DNase I activity and DNA Pol I strand displacement, leading to snap-back DNA and unhybridizable probes.

  • Termination: Add 5 µL of 0.5 M EDTA (pH 8.0) and heat to 65°C for 10 minutes to inactivate the enzymes.

  • Validation (Crucial Step): Run 5 µL of the product on a 1.5% agarose gel. The DNA should appear as a smear between 200 and 500 bp. If the fragments are too large, add more DNase I in future reactions; if too small, reduce the incubation time.

  • Purification: Precipitate the probe using 0.1 volumes of 3M Sodium Acetate (pH 5.2) and 2.5 volumes of 100% ethanol to remove unincorporated nucleotides [4]. Resuspend in 20 µL of TE buffer.

Protocol B: Sample Preparation and Hybridization

Objective: Prepare the cellular matrix and hybridize the labeled probe to target loci.

  • Cell Fixation & Permeabilization:

    • Fix cells grown on coverslips (or tissue sections) in 4% paraformaldehyde for 10 minutes at room temperature [2].

    • Wash 3x in 1X PBS.

    • Permeabilize using 0.5% Triton X-100 in PBS for 10 minutes, or treat with Pepsin (40 U/mL in 10 mM HCl) at 37°C for 10 minutes to digest proteinaceous barriers [2].

    • Dehydrate through an ethanol series (70%, 85%, 100%) for 2 minutes each and air dry.

  • Probe Denaturation & Hybridization Mix:

    • Prepare the hybridization mix: 50% deionized formamide, 10% dextran sulfate, 2X SSC, and 1 µg/µL of Cot-1 DNA (to block repetitive sequences).

    • Add 100-200 ng of the Texas Red-labeled probe.

    • Denature the probe mix at 75°C for 5 minutes, then immediately quench on ice to prevent re-annealing.

  • Co-Denaturation and Incubation:

    • Apply 10-15 µL of the probe mix to the slide. Cover with a glass coverslip and seal with rubber cement.

    • Co-denature the sample and probe on a heat block at 75°C for 3-5 minutes.

    • Transfer to a dark, humidified chamber and incubate at 37°C for 12 to 16 hours (overnight) [2].

    • Causality: Dextran sulfate acts as a volume excluder, effectively increasing the local concentration of the probe to drive hybridization kinetics forward.

Protocol C: Stringency Washes and Detection

Objective: Remove non-specifically bound probe to ensure a high signal-to-noise ratio.

  • Coverslip Removal: Carefully remove the rubber cement and soak the slides in 2X SSC at room temperature until the coverslip floats off.

  • High-Stringency Wash: Wash slides in 0.4X SSC / 0.3% NP-40 at 72°C for 2 minutes.

    • Causality: High temperature and low salt concentration (0.4X SSC) destabilize mismatched DNA duplexes, ensuring that only perfectly complementary probe-target hybrids remain intact.

  • Low-Stringency Wash: Wash in 2X SSC / 0.1% NP-40 at room temperature for 1 minute.

  • Counterstaining: Apply DAPI (4',6-diamidino-2-phenylindole) mounting medium to visualize nuclei.

  • Imaging: Visualize using an epifluorescence microscope or confocal system equipped with a Texas Red filter cube (Ex: 590-600 nm, Em: 610-630 nm).

References

  • Wiegant, J., et al. "An evaluation of a new series of fluorescent dUTPs for fluorescence in situ hybridization." ResearchGate.
  • Sigma-Aldrich. "Fluorescent in situ Hybridization (FISH) Procedure." Sigma-Aldrich.
  • Bio-Rad. "DNA Labeling Kits Texas Red-dCTP and -dUTP Instruction Manual." Bio-Rad.
  • Oxford Academic. "Isothermal Method for Whole Genome Amplification of Fresh and Degraded DNA for Comparative Genomic Hybridization." DNA Research.
Application

terminal deoxynucleotidyl transferase (TdT) labeling with Texas Red-5-dUTP

Introduction: Unveiling Cellular Fate with Terminal Deoxynucleotidyl Transferase Terminal deoxynucleotidyl transferase (TdT) is a unique DNA polymerase that distinguishes itself by its ability to catalyze the addition of...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling Cellular Fate with Terminal Deoxynucleotidyl Transferase

Terminal deoxynucleotidyl transferase (TdT) is a unique DNA polymerase that distinguishes itself by its ability to catalyze the addition of deoxynucleotides to the 3'-hydroxyl (3'-OH) terminus of a DNA strand in a template-independent manner.[1][2][3] This remarkable characteristic allows TdT to serve as a powerful tool in molecular biology for a variety of applications, including the production of synthetic DNA polymers, 5'-RACE (Rapid Amplification of cDNA Ends), and, most notably, the labeling of DNA strand breaks.[1][4]

The most prominent application of TdT-mediated labeling is the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay.[5][6][7] This technique is a cornerstone for identifying DNA fragmentation, a hallmark of the late stages of apoptosis or programmed cell death.[5][8] During apoptosis, cellular endonucleases cleave genomic DNA, generating a multitude of DNA fragments with exposed 3'-OH ends.[8] The TUNEL assay leverages TdT to incorporate labeled deoxynucleoside triphosphates (dNTPs) onto these exposed ends, effectively "tagging" apoptotic cells for visualization and quantification.[6][8] This method is not strictly limited to apoptosis, as any condition resulting in significant DNA strand breaks, such as necrosis or active DNA repair, can also yield a positive signal.[8]

The Fluorophore of Choice: Texas Red-5-dUTP

The selection of the fluorophore-conjugated nucleotide is critical for the sensitivity and clarity of the assay. Texas Red-5-dUTP is a deoxyuridine triphosphate analog covalently linked to the robust and bright Texas Red fluorophore.[9][10] This red-emitting dye offers several advantages for fluorescence microscopy applications:

  • Bright and Photostable Signal: Texas Red is known for its strong fluorescence and resistance to photobleaching, which allows for prolonged exposure during image acquisition with minimal signal degradation.[11]

  • Optimal Spectral Properties: With an excitation maximum around 593-596 nm and an emission maximum around 612-615 nm, Texas Red falls within a spectral range that often avoids the bulk of cellular autofluorescence, which is typically more pronounced in the green spectrum.[11][12][13][14] This leads to a higher signal-to-noise ratio.

  • Versatility in Multiplexing: The distinct red emission of Texas Red facilitates its use in multi-color imaging experiments, allowing researchers to simultaneously probe for other cellular markers using fluorophores with different spectral characteristics (e.g., DAPI for nuclear counterstaining in the blue channel).[11]

The combination of TdT's specific enzymatic activity with the favorable photophysical properties of Texas Red-5-dUTP provides a highly sensitive and reliable system for the in situ detection of DNA fragmentation.

Key Reagent and Fluorophore Properties
ComponentKey CharacteristicExcitation Max.Emission Max.
Terminal deoxynucleotidyl Transferase (TdT) Template-independent DNA polymerase; adds dNTPs to 3'-OH ends of DNA.[1][2]N/AN/A
Texas Red-5-dUTP dUTP analog conjugated to Texas Red fluorophore.[9]~595 nm[11]~615 nm[11]
TdT Reaction Buffer Typically contains potassium cacodylate, a divalent cation (Co²+ or Mg²+), and a reducing agent (DTT).[1][15][16]N/AN/A

Experimental Workflow and Methodologies

The successful execution of TdT labeling with Texas Red-5-dUTP hinges on meticulous sample preparation and the precise execution of the enzymatic reaction. The following sections provide a detailed, step-by-step protocol for both cultured cells and tissue sections.

I. Essential Reagents and Buffers
  • 1X Phosphate-Buffered Saline (PBS): pH 7.4

  • Fixation Buffer: 4% Paraformaldehyde (PFA) in 1X PBS, freshly prepared.

  • Permeabilization Buffer (Cells): 0.25% Triton™ X-100 in 1X PBS.[17]

  • Permeabilization Buffer (Tissues): 20 µg/mL Proteinase K in 1X PBS.[8]

  • TdT Equilibration Buffer: (Often provided in kits) Prepares the DNA for the enzyme.[8][18]

  • TdT Reaction Mix: Contains TdT enzyme, Texas Red-5-dUTP, and TdT Reaction Buffer. The buffer typically contains a divalent cation like CoCl₂ to enhance the tailing efficiency on various DNA ends (blunt, recessed, or protruding).[1][2][15][16]

  • Stop/Wash Buffer: Saline-Sodium Citrate (SSC) buffer or PBS.[8]

  • Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole) solution.

  • Antifade Mounting Medium.

Safety Precaution: TdT reaction buffers often contain cacodylate, which is toxic. Handle with appropriate personal protective equipment and dispose of as hazardous waste according to institutional guidelines.[18]

II. Visualizing the TdT Labeling Workflow

The following diagram illustrates the key steps in the TdT labeling process for detecting DNA fragmentation.

TdT_Labeling_Workflow cluster_prep Sample Preparation cluster_labeling Enzymatic Labeling cluster_detection Detection & Analysis Sample Cells or Tissue Fixation Step 1: Fixation (e.g., 4% PFA) Sample->Fixation Permeabilization Step 2: Permeabilization (Triton X-100 or Proteinase K) Fixation->Permeabilization Equilibration Step 3: Equilibration (Prepare DNA Ends) Permeabilization->Equilibration TdT_Reaction Step 4: TdT Reaction (TdT Enzyme + Texas Red-5-dUTP) Equilibration->TdT_Reaction Stop_Wash Step 5: Stop Reaction & Wash TdT_Reaction->Stop_Wash Counterstain Step 6: Counterstain (e.g., DAPI) Stop_Wash->Counterstain Mount_Image Step 7: Mount & Image (Fluorescence Microscopy) Counterstain->Mount_Image

Caption: TdT binds to the 3'-OH end of fragmented DNA and adds a tail of Texas Red-labeled dUTPs.

Troubleshooting and Field-Proven Insights

IssuePotential Cause(s)Recommended Solution(s)
No/Weak Signal in Positive Control 1. Inactive TdT enzyme or degraded Texas Red-5-dUTP. 2. Insufficient permeabilization. 3. Sample was allowed to dry out.1. Use fresh or properly stored reagents. Avoid multiple freeze-thaw cycles. [19] 2. Optimize Proteinase K or Triton X-100 incubation time and concentration. [20] 3. Ensure samples remain hydrated in a humidified chamber during incubations. [18]
High Background/False Positives in Negative Control 1. Over-fixation or harsh permeabilization creating artificial DNA breaks. [8] 2. Endogenous peroxidase activity (if using an amplification system). 3. Non-specific binding of the fluorophore.1. Reduce fixation time or use a lower concentration of PFA. Optimize permeabilization stringency. 2. Not applicable for direct fluorescence, but a key consideration for HRP-based methods. 3. Ensure adequate washing steps after the labeling reaction.
High Autofluorescence Intrinsic fluorescence from cellular components (e.g., mitochondria, collagen).1. Use appropriate spectral unmixing if available. 2. Perform a pre-scan of an unstained control slide to assess autofluorescence. 3. Texas Red is generally good for avoiding green autofluorescence, but for tissues like the gut, spectral imaging might be necessary.
Damaged Tissue/Cell Morphology 1. Over-digestion with Proteinase K. 2. Excessive fixation leading to tissue fragility.1. Perform a time-course titration of Proteinase K to find the optimal balance between signal and morphology. 2. Limit fixation time; for many tissues, 4-24 hours is sufficient. [21]

References

  • Video: The TUNEL Assay. (Source: JoVE, URL: [Link])

  • Analysis of apoptosis by cytometry using TUNEL assay. (Source: PMC, URL: [Link])

  • TUNEL staining : The method of choice for measuring cell death. (Source: Assay Genie, URL: [Link])

  • Mastering Apoptosis Detection: A Step-by-Step TUNEL Assay Protocol. (Source: BenchSci, URL: [Link])

  • TUNEL Apoptosis Assay (TUNEL). (Source: ScienCell, URL: [Link])

  • TUNEL Apoptosis Assay Kit. (Source: BioTnA, URL: [Link])

  • Thermostable Terminal deoxynucleotidyl Transferase (ThTdT). (Source: The University of Texas at Austin, URL: [Link])

  • Simple and sensitive microRNA labeling by terminal deoxynucleotidyl transferase. (Source: Oxford Academic, URL: [Link])

  • Terminal deoxynucleotidyl transferase: Properties and applications. (Source: PMC, URL: [Link])

  • TdT-UTP DSB End Labeling (TUDEL), for Specific, Direct in situ Labeling of DNA Double Strand Breaks. (Source: PMC, URL: [Link])

  • Terminal deoxynucleotidyl Transferase. (Source: Takara Bio, URL: [Link])

  • Aminoallyl-dUTP-Texas Red. (Source: Jena Bioscience, URL: [Link])

  • Characteristics and Applications of Texas Red Fluorescent Dyes. (Source: Labinsights, URL: [Link])

  • 3′-end fluorescence labelling of long RNAs using terminal deoxynucleotidyl transferase. (Source: Lund University Publications, URL: [Link])

  • TUNEL assay | Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL). (Source: YouTube, URL: [Link])

  • Terminal deoxynucleotidyl transferase. (Source: Wikipedia, URL: [Link])

  • Fluorescence properties of fluorescein, tetramethylrhodamine and Texas Red linked to a DNA aptamer. (Source: PubMed, URL: [Link])

  • Texas Red Dye Profile. (Source: FluoroFinder, URL: [Link])

  • TEXAS RED{R}-5-DUTP-PF. (Source: 普飞生物 (Pufei Bio), URL: [Link])

  • Common Problems and Solutions in TUNEL Assay for Detecting Cell Apoptosis. (Source: Arcegen, URL: [Link])

  • Texas Red. (Source: Wikipedia, URL: [Link])

  • DNA Labeling Kits Texas Red®-dCTP and -dUTP Instruction Manual. (Source: Bio-Rad, URL: [Link])

  • Fluorescence Properties of Fluorescein, Tetramethylrhodamine and Texas Red Linked to a DNA Aptamer¶. (Source: ResearchGate, URL: [Link])

  • Detection and Analysis of DNA Damage in Mouse Skeletal Muscle In Situ Using the TUNEL Method. (Source: PMC, URL: [Link])

Sources

Method

random primer DNA labeling kit compatibility with Texas Red-5-dUTP

Topic: Integrating Texas Red-5-dUTP into Random Primer DNA Labeling Workflows For: Researchers, scientists, and drug development professionals. Abstract The generation of highly fluorescent, sequence-specific DNA probes...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Integrating Texas Red-5-dUTP into Random Primer DNA Labeling Workflows

For: Researchers, scientists, and drug development professionals.

Abstract

The generation of highly fluorescent, sequence-specific DNA probes is fundamental to a multitude of molecular biology techniques, including Fluorescence in situ Hybridization (FISH) and microarray analysis. Random primer DNA labeling is a robust and widely adopted method for producing such probes from minimal template quantities[1]. While historically reliant on radiolabels, the transition to fluorescent analogs offers significant advantages in safety and signal stability[2][3]. This document provides a detailed technical guide on the compatibility and successful incorporation of Texas Red-5-dUTP, a bright red-orange fluorophore, using standard random primer DNA labeling kits. We will explore the enzymatic mechanics, critical optimization parameters, and a detailed protocol for generating high-quality, Texas Red-labeled DNA probes.

The Foundational Principle: Random Primer DNA Labeling

Random primer labeling is an elegant and efficient method for generating uniformly labeled DNA probes from a denatured DNA template. The technique was pioneered by Feinberg and Vogelstein and leverages the ability of a mixture of random oligonucleotides (typically hexamers or nonamers) to anneal to multiple complementary sites along a single-stranded DNA template[4][5]. These oligonucleotides then serve as primers for a DNA polymerase, most commonly the Klenow fragment of E. coli DNA Polymerase I, to synthesize new complementary DNA strands[1][6].

The core of the labeling process lies in the reaction cocktail, which contains a mixture of deoxynucleoside triphosphates (dNTPs). By substituting one of the standard dNTPs (in this case, dTTP) with a fluorescently modified analog like Texas Red-5-dUTP, the newly synthesized DNA strands become intrinsically fluorescent[3].

The Engine of Synthesis: Klenow Fragment

The Klenow fragment is the large proteolytic fragment of E. coli DNA Polymerase I. It possesses the essential 5’→3’ polymerase activity but lacks the 5’→3’ exonuclease domain[7]. Many commercially available random primer kits utilize a further engineered version that also lacks the 3’→5’ exonuclease (proofreading) activity, often denoted as Exo(-) Klenow[6]. This modification is advantageous for labeling as it prevents the enzyme from excising the newly incorporated, structurally modified fluorescent nucleotide. While Klenow fragment is known to be more tolerant of nucleotide modifications than some other polymerases, its efficiency can be reduced when incorporating particularly bulky adducts[8][9][10]. This enzymatic tolerance is the central parameter governing the compatibility of Texas Red-5-dUTP.

The Reporter Molecule: Texas Red-5-dUTP

Texas Red is a sulforhodamine derivative that functions as a robust and bright fluorophore[11]. When conjugated to dUTP, it creates a molecule that can be recognized and incorporated by DNA polymerases.

Key Characteristics:
  • Structure: The fluorophore is attached to the C5 position of the pyrimidine ring of deoxyuridine triphosphate, typically via a stable linker arm. This linker is crucial as it spatially separates the bulky dye from the nucleotide base, minimizing interference with base pairing and the polymerase's active site[12][13].

  • Bulky Adduct: Despite the linker, Texas Red is a large, multi-ring structure[11]. Its size can present a steric challenge to the DNA polymerase, potentially reducing the rate and processivity of incorporation compared to smaller haptens like biotin or digoxigenin[14][15].

  • Spectroscopic Properties: Understanding the spectral profile is critical for experimental design and imaging.

PropertyWavelength (nm)
Excitation Maximum (λexc)~588 nm
Emission Maximum (λem)~609 nm
Molar Extinction Coefficient (ε)~80,000 L·mol⁻¹·cm⁻¹
(Data sourced from Jena Bioscience[12])

The bright fluorescence and significant Stokes shift make Texas Red an excellent choice for applications requiring high sensitivity and clear signal detection.

Experimental Design: Optimizing for Compatibility

Successful labeling with Texas Red-5-dUTP is not a simple substitution; it requires optimization to balance labeling density with enzymatic efficiency. The primary factor to control is the molar ratio of Texas Red-5-dUTP to unlabeled dTTP in the reaction.

  • High Texas Red-5-dUTP:dTTP Ratio: This will theoretically lead to a higher density of fluorophores on the probe. However, too many bulky adducts in close proximity can cause steric hindrance that impedes the polymerase, resulting in shorter, less efficiently produced probes. It can also lead to self-quenching, where adjacent fluorophores diminish each other's signal[16].

  • Low Texas Red-5-dUTP:dTTP Ratio: This will result in more efficient and longer probe synthesis, as the polymerase will more frequently encounter its preferred, unmodified substrate. However, the final probe will have a lower fluorescence intensity.

A starting recommendation for many applications is a 1:2 or 1:3 ratio of Texas Red-5-dUTP to dTTP [13]. This ratio typically provides a good compromise between labeling efficiency and the final signal intensity of the probe.

Visualization of the Labeling Workflow

The entire process, from template preparation to the final purified probe, can be visualized as a multi-stage workflow.

G cluster_prep Template Preparation cluster_reaction Labeling Reaction cluster_cleanup Purification & Analysis TemplateDNA 1. DNA Template (25-100 ng) Denaturation 2. Denature DNA (Heat at 95-100°C) TemplateDNA->Denaturation Mix 3. Prepare Reaction Mix - Random Primers - dATP, dGTP, dCTP - dTTP - Texas Red-5-dUTP - Klenow Fragment Denaturation->Mix Incubation 4. Incubate (e.g., 37°C for 1-2 hours) Mix->Incubation StopRxn 5. Stop Reaction (Add EDTA) Incubation->StopRxn Purify 6. Purify Probe (Spin Column or Ethanol Precipitation) StopRxn->Purify Analyze 7. Quality Control (Gel Electrophoresis, Spectrophotometry) Purify->Analyze FinalProbe Fluorescent DNA Probe Analyze->FinalProbe

Caption: Workflow for Random Primer Labeling with Texas Red-5-dUTP.

Detailed Protocol for Texas Red-5-dUTP Labeling

This protocol assumes the use of a standard random primer DNA labeling kit. Crucially, consult the manufacturer's specific instructions for buffer composition and enzyme concentration.

Reagents & Materials:
  • DNA Template: 25-100 ng of linear dsDNA (e.g., PCR product, restriction fragment) in water or TE buffer.

  • Random Primer DNA Labeling Kit (containing Klenow Fragment Exo(-), random primers, and a 5X or 10X reaction buffer).

  • dNTP Mix (Labeling Grade): 1 mM each of dATP, dCTP, dGTP.

  • Unlabeled dTTP: 1 mM solution.

  • Texas Red-5-dUTP: 1 mM solution. Protect from light.

  • 0.5 M EDTA, pH 8.0.

  • Nuclease-free water.

  • (Optional) DNA purification spin column or reagents for ethanol precipitation.

Procedure:
  • Prepare the dNTP Working Solution: In a nuclease-free microcentrifuge tube, prepare a nucleotide mix optimized for Texas Red incorporation. For a final reaction volume of 50 µL, this provides a good starting point:

    • 1 µL of 1 mM dATP

    • 1 µL of 1 mM dCTP

    • 1 µL of 1 mM dGTP

    • 0.5 µL of 1 mM dTTP (Final concentration: 10 µM)

    • 1.0 µL of 1 mM Texas Red-5-dUTP (Final concentration: 20 µM)

    • Note: This creates a 2:1 ratio of labeled to unlabeled dUTP. This can be adjusted as needed.

  • Template Denaturation:

    • In a PCR tube, combine 25-100 ng of your DNA template with nuclease-free water to a final volume of 34 µL.

    • Heat the template DNA at 95-100°C for 5 minutes to fully denature the strands.

    • Immediately transfer the tube to an ice bath for 5 minutes to prevent re-annealing.

  • Set Up the Labeling Reaction:

    • To the chilled, denatured DNA, add the following components on ice :

      Component Volume Final Concentration
      Denatured DNA Template 34 µL 0.5-2 ng/µL
      5X Reaction Buffer 10 µL 1X
      dNTP Working Solution (from Step 1) 5 µL See above
      Klenow Fragment (e.g., 5 U/µL) 1 µL 5 Units

      | Total Volume | 50 µL | |

    • Gently mix by pipetting. Avoid vortexing to protect the enzyme.

  • Incubation:

    • Incubate the reaction at 37°C for 1 to 2 hours. A longer incubation time may increase yield, especially with the bulky dye.

  • Stopping the Reaction:

    • Add 5 µL of 0.5 M EDTA to the reaction tube to chelate Mg²⁺ and inactivate the DNA polymerase.

Probe Purification:

Unincorporated Texas Red-5-dUTP can interfere with downstream applications and quantification. It is essential to purify the labeled probe.

  • Spin Column Purification: Use a DNA cleanup spin column according to the manufacturer's protocol. This is the most common and effective method.

  • Ethanol Precipitation: For larger volumes, add 0.1 volumes of 3 M Sodium Acetate (pH 5.2) and 2.5 volumes of cold 100% ethanol. Incubate at -20°C for at least 30 minutes, centrifuge at high speed to pellet the DNA, wash with 70% ethanol, and resuspend the probe in an appropriate buffer (e.g., TE buffer).

Quality Control and Analysis

Before use, it is advisable to assess the quality and yield of the labeled probe.

  • Agarose Gel Electrophoresis:

    • Run a small aliquot (e.g., 5 µL) of the purified probe on a 1% agarose gel alongside an un-labeled DNA control.

    • Visualize the gel on a UV transilluminator to see the DNA band.

    • Next, visualize the same gel using a fluorescence imager with filters appropriate for Texas Red (Excitation: ~580-590 nm, Emission: ~605-620 nm).

    • Expected Result: A fluorescent smear or band corresponding to the size of your newly synthesized probes. The labeled DNA should migrate slightly slower than the unlabeled control due to the mass of the incorporated fluorophores. The absence of fluorescence in the lane with unincorporated dye (if run) confirms successful purification.

  • Spectrophotometry (Optional):

    • Measure the absorbance of the purified probe at 260 nm (for DNA) and ~588 nm (for Texas Red) to estimate yield and labeling efficiency. This is more complex and often not required for standard applications.

Troubleshooting Common Issues

ProblemPossible Cause(s)Recommended Solution
Low or No Fluorescent Signal - Inefficient incorporation of Texas Red-5-dUTP.[17]- Degraded Texas Red-5-dUTP (light sensitive).- Insufficient template DNA.- Inactive Klenow enzyme.- Decrease the Texas Red-5-dUTP:dTTP ratio to 1:3 or 1:4.- Use a fresh, light-protected aliquot of the fluorescent nucleotide.- Verify template concentration and quality.- Use a new enzyme aliquot; ensure proper storage.
Smear of Very Small Probes (<200 bp) - High Texas Red-5-dUTP:dTTP ratio causing premature termination.- Suboptimal reaction temperature or incubation time.- Lower the ratio of labeled to unlabeled dTTP.- Ensure incubation is at 37°C and extend the time to 2-3 hours.
High Background in Downstream Application (e.g., FISH) - Incomplete removal of unincorporated Texas Red-5-dUTP.- Re-purify the probe using a spin column.- Ensure the purification protocol is followed correctly.- Increase the stringency of post-hybridization washes.

Conclusion

Random primer DNA labeling kits are fully compatible with the incorporation of Texas Red-5-dUTP, provided that key reaction parameters are optimized. The primary consideration is the steric hindrance imposed by the bulky fluorophore on the Klenow fragment polymerase. By carefully adjusting the ratio of labeled to unlabeled dTTP, researchers can successfully generate brightly fluorescent, high-quality DNA probes suitable for a wide range of applications where sensitive and specific detection is paramount[18][19].

References

  • Feinberg, A.P., and Vogelstein, B. (1983). A technique for radiolabeling DNA restriction endonuclease fragments to high specific activity. Anal. Biochem. 132:6-13. (Referenced in[4])

  • 5 Prime 3 Prime, Inc. (Date N/A). Random Primed Labeling of DNA. Technical Document.
  • AxisPharm. (2024, July 23). Application of Fluorescent Probes. [Link]

  • Kuznetsova, I.L., et al. (Date N/A). Fluorescent Probes for Nucleic Acid Visualization in Fixed and Live Cells. PMC. [Link]

  • Kilobaser. (Date N/A). Fluorescent Probe – The Shining Star of PCR. [Link]

  • SeraCare. (Date N/A). Technical Guide for Non-Radioactive Nucleic Acid Labeling and Detection. [Link]

  • Godovikova, T.S., et al. (Date N/A). Chemical methods of DNA and RNA fluorescent labeling. PMC. [Link]

  • Bitesize Bio. (2025, April 30). How (and Why) to Label Nucleic Acids. [Link]

  • Frontiers. (2021, May 31). The Application of Nucleic Acid Probe–Based Fluorescent Sensing and Imaging in Cancer Diagnosis and Therapy. [Link]

  • Jena Bioscience. (Date N/A). Non-radioactive Labeling. [Link]

  • Jena Bioscience. (Date N/A). Non-radioactive Labeling of DNA and RNA. [Link]

  • Adelfinskaya, O., et al. (Date N/A). Fluorescent Probes of DNA Repair. PMC. [Link]

  • Takara Bio. (Date N/A). Random Primer DNA Labeling Kit. [Link]

  • Agilent Technologies. (Date N/A). Manual: Prime-It® II Random Primer Labeling Kit. [Link]

  • PubMed. (Date N/A). Taq DNA polymerase for labeling DNA using random primers. [Link]

  • Tasara, T., et al. (Date N/A). Incorporation of reporter molecule-labeled nucleotides by DNA polymerases. II. High-density labeling of natural DNA. PMC. [Link]

  • Hocek, M., et al. (2018, October 26). Brightly Fluorescent 2′-Deoxyribonucleoside Triphosphates Bearing Methylated Bodipy Fluorophore for in Cellulo Incorporation to DNA, Imaging, and Flow Cytometry. ACS Publications. [Link]

  • CD Genomics. (Date N/A). The Chemistry Behind DNA Sequencing: Fluorescent Dyes and Signals. [Link]

  • Jena Bioscience. (Date N/A). Aminoallyl-dUTP-XX-Texas Red. [Link]

  • metabion. (Date N/A). Texas Red®. [Link]

  • Reddit. (2021, July 16). How are fluorescent labeled ddNTPs in Sanger Sequencing able to get incorporated?. [Link]

  • Jena Bioscience. (Date N/A). 5-Propargylamino-dCTP-Texas Red. [Link]

  • Amacker, M., et al. (2003, May 15). Incorporation of reporter molecule‐labeled nucleotides by DNA polymerases. I. Chemical synthesis of various reporter group‐labeled 2′‐deoxyribonucleoside‐5′‐triphosphates. Oxford Academic. [Link]

  • PubChem. (Date N/A). Texas Red. [Link]

  • PubMed. (2015, August 5). Processive Incorporation of Deoxynucleoside Triphosphate Analogs by Single-Molecule DNA Polymerase I (Klenow Fragment) Nanocircuits. [Link]

  • PubMed. (2015, December 21). Klenow Fragment Discriminates Against the Incorporation of the Hyperoxidized dGTP Lesion Spiroiminodihydantoin Into DNA. [Link]

  • Google Patents. (Date N/A).
  • Fleming, A.M., et al. (Date N/A). Klenow Fragment Discriminates Against the Incorporation of the Hyperoxidized dGTP Lesion Spiroiminodihydantoin into DNA. PMC. [Link]

Sources

Application

Application Note: Enzymatic Incorporation of Chromatide™ Texas Red®-5-dUTP in PCR using Taq DNA Polymerase

Abstract This technical guide provides a comprehensive framework for the successful incorporation of Chromatide™ Texas Red®-5-dUTP into DNA amplicons using Taq DNA Polymerase. We delve into the core principles of the lab...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for the successful incorporation of Chromatide™ Texas Red®-5-dUTP into DNA amplicons using Taq DNA Polymerase. We delve into the core principles of the labeling reaction, offer detailed and optimized protocols, and present a robust troubleshooting guide. This note is designed for researchers in molecular biology, genomics, and drug development who require high-quality, fluorescently labeled DNA probes for downstream applications such as Fluorescence In Situ Hybridization (FISH), microarray analysis, and other hybridization-based assays. By explaining the causality behind key experimental choices, this guide empowers researchers to not only follow a protocol but to intelligently adapt it to their specific needs.

Introduction and Principle of the Method

The generation of fluorescently labeled DNA probes is a cornerstone of modern molecular biology. The direct enzymatic incorporation of dye-labeled deoxynucleoside triphosphates (dNTPs) during the Polymerase Chain Reaction (PCR) is an efficient and widely adopted method for producing these probes. This technique leverages the catalytic activity of a thermostable DNA polymerase to synthesize DNA strands that are uniformly labeled along their length.

Chromatide™ Texas Red®-5-dUTP is a nucleotide analog where the fluorescent dye Texas Red® is attached to the C5 position of the pyrimidine ring of deoxyuridine triphosphate (dUTP) via a stable linker arm.[1][2] Texas Red® is a bright, photostable red-fluorescent dye with an excitation maximum around 593 nm and an emission maximum near 612 nm, making it ideal for applications requiring strong signals and for multiplexing with green fluorophores.[3][4]

Taq DNA Polymerase , isolated from the thermophilic bacterium Thermus aquaticus, is the workhorse enzyme for standard PCR applications.[5][6] Its key features for this application are its high processivity and optimal activity at 72-75°C, which allows for efficient DNA synthesis.[5][7] While Taq polymerase lacks 3'→5' exonuclease (proofreading) activity, this is advantageous for incorporating modified nucleotides, as proofreading domains can sometimes be sensitive to bulky adducts like fluorophores and excise them.[8][9] However, the large Texas Red® molecule presents a steric challenge, and the efficiency of its incorporation is generally lower than that of an unmodified dNTP.[10] Therefore, optimizing the ratio of labeled dUTP to unlabeled dTTP is the most critical parameter for a successful reaction.

The overall process involves a standard PCR setup where a fraction of the natural dTTP is substituted with Texas Red®-5-dUTP. As Taq polymerase extends the primers, it randomly incorporates the labeled dUTP opposite to adenosine (A) residues in the template DNA, resulting in a pool of amplicons with integrated fluorescent tags.

Materials and Reagents

Equipment:

  • Thermal Cycler

  • Microcentrifuge

  • Agarose Gel Electrophoresis System and Power Supply

  • UV Transilluminator or Gel Imaging System

  • Nanodrop or other Spectrophotometer

  • Vortex Mixer

  • Calibrated Micropipettes and Aerosol-Resistant Tips

Reagents:

  • Chromatide™ Texas Red®-5-dUTP (e.g., 1 mM solution)

  • Taq DNA Polymerase (5 U/µL)

  • 10X Standard Taq Reaction Buffer (containing KCl and Tris-HCl, without MgCl₂)

  • Magnesium Chloride (MgCl₂, 25 mM or 50 mM solution)

  • Deoxynucleotide (dNTP) Mix (10 mM each of dATP, dCTP, dGTP, dTTP)

  • Forward and Reverse Primers (10 µM working stocks)

  • Template DNA (plasmid, genomic DNA, etc.)

  • Nuclease-Free Water

  • DNA Loading Dye (6X)

  • Agarose

  • TAE or TBE Electrophoresis Buffer

  • DNA Ladder

  • PCR Purification Kit (Silica spin-column based)[11][12]

Experimental Protocol

This protocol is divided into three main stages: optimizing the reaction, performing the labeling PCR, and purifying the final product.

Part A: Optimizing the dTTP to Texas Red®-5-dUTP Ratio

Causality: The incorporation of a bulky dye-labeled nucleotide is less efficient than its unlabeled counterpart. A high concentration of Texas Red®-5-dUTP can inhibit the polymerase, leading to low or no PCR product. Conversely, too low a concentration will result in poor labeling intensity. Therefore, an optimal balance must be found. This is best achieved by setting up a series of reactions with varying ratios of dTTP to labeled dUTP.

Procedure:

  • Prepare a master mix of all common reagents (Buffer, MgCl₂, dATP, dCTP, dGTP, primers, template DNA, Taq polymerase, and water).

  • Aliquot the master mix into separate PCR tubes.

  • To each tube, add a different combination of dTTP and Texas Red®-5-dUTP according to the table below. It is recommended to maintain a constant total concentration of T-base nucleotides (dTTP + Texas Red®-5-dUTP).

Table 1: Suggested Ratios for Optimization (for a 50 µL final reaction)

Ratio (dTTP:TR-dUTP) Final [dTTP] Final [TR-dUTP] Volume of 10 mM dTTP Volume of 1 mM TR-dUTP
3:1 150 µM 50 µM 0.75 µL 2.5 µL
2:1 133 µM 67 µM 0.67 µL 3.3 µL
1:1 100 µM 100 µM 0.50 µL 5.0 µL
1:2 67 µM 133 µM 0.33 µL 6.7 µL

| Control | 200 µM | 0 µM | 1.0 µL | 0 µL |

Note: The final concentration of dATP, dCTP, and dGTP should remain constant at 200 µM.

  • Run the PCR using the cycling conditions outlined in Part B.

  • Analyze the results via agarose gel electrophoresis. Successful incorporation will often result in a slight mobility shift (the labeled product will run slower) compared to the unlabeled control. The brightest band with a yield comparable to the control indicates the optimal ratio.

Part B: Step-by-Step PCR Labeling Protocol

This protocol is for a standard 50 µL reaction. Adjust volumes accordingly for different reaction sizes. Use the optimized nucleotide ratio determined in Part A.

  • Thaw Reagents: Thaw all components on ice. Gently vortex and briefly centrifuge each reagent before use.

  • Prepare Reaction Mix: In a sterile microcentrifuge tube on ice, combine the following components in order. Preparing a master mix for multiple samples is highly recommended to ensure consistency.

Table 2: PCR Reaction Setup (50 µL)

Component Stock Concentration Final Concentration Volume
10X Taq Reaction Buffer 10X 1X 5.0 µL
MgCl₂ 25 mM 1.5 - 2.5 mM 3.0 - 5.0 µL
dATP, dCTP, dGTP Mix 10 mM each 200 µM each 1.0 µL
dTTP 10 mM Optimized As per Table 1
Chromatide™ Texas Red®-5-dUTP 1 mM Optimized As per Table 1
Forward Primer 10 µM 0.2 - 0.5 µM 1.0 - 2.5 µL
Reverse Primer 10 µM 0.2 - 0.5 µM 1.0 - 2.5 µL
Template DNA 1-100 ng/µL 1-100 ng 1.0 µL
Taq DNA Polymerase 5 U/µL 1.25 - 2.5 U 0.25 - 0.5 µL
Nuclease-Free Water - - to 50 µL

| Total Volume | | | 50 µL |

Causality:

  • MgCl₂ Concentration: Magnesium is a critical cofactor for Taq polymerase. Its optimal concentration is dependent on the dNTP concentration and may need to be titrated (1.5-2.5 mM is a good starting range).

  • Enzyme Concentration: Using slightly more enzyme (e.g., 2.5 U) can sometimes help overcome the inhibitory effects of the dye-labeled nucleotide.

  • Thermal Cycling: Transfer the PCR tubes to a thermal cycler and run the following program.

Table 3: Thermal Cycling Conditions

Step Temperature Time Cycles
Initial Denaturation 95°C 2-5 min 1
Denaturation 95°C 30-45 sec
Annealing 55-65°C* 30-60 sec 30-35
Extension 72°C 1 min/kb
Final Extension 72°C 5-10 min 1

| Hold | 4°C | ∞ | 1 |

*The annealing temperature should be optimized based on the primer pair's melting temperature (Tm).

Causality:

  • Extension Time: A standard extension rate for Taq is ~1 kb/minute at 72°C.[5] When incorporating modified nucleotides, it can be beneficial to slightly increase the extension time to ensure full-length products are synthesized.

Part C: Purification of the Labeled PCR Product

Causality: It is crucial to remove unincorporated Texas Red®-5-dUTP, primers, and primer-dimers from the reaction mixture.[13] Free fluorescent nucleotides can interfere with downstream applications by causing high background signal. Silica spin-column purification kits are highly effective for this purpose.[11][12]

  • Follow the manufacturer's protocol for your chosen PCR purification kit. These kits typically involve a bind-wash-elute procedure.

  • Bind the PCR reaction mixture to the silica membrane.

  • Wash the membrane with the provided wash buffers to remove contaminants like unincorporated dNTPs and primers.

  • Elute the purified, labeled DNA probe in a small volume of elution buffer (e.g., TE buffer or nuclease-free water).

  • Quantify the concentration and assess the labeling efficiency using a spectrophotometer (e.g., Nanodrop). You will measure absorbance at 260 nm (for DNA) and ~593 nm (for Texas Red®). The ratio of A593/A260 can be used to estimate the frequency of incorporation.

Visualizations

PCR_Labeling_Workflow cluster_prep Preparation & Optimization cluster_pcr Amplification & Labeling cluster_post Analysis & Purification reagents Thaw Reagents (dNTPs, Primers, Buffer, Taq) mastermix Prepare Master Mix reagents->mastermix optimize Optimize dTTP:TR-dUTP Ratio (See Table 1) mastermix->optimize setup Set up 50 µL Reaction (See Table 2) optimize->setup Use Optimal Ratio thermocycle Run Thermal Cycler Program (See Table 3) setup->thermocycle gel Analyze Aliquot by Agarose Gel Electrophoresis thermocycle->gel purify Purify Product with Spin-Column Kit gel->purify quantify Quantify & Assess Labeling (A260 / A593) purify->quantify purified_probe Purified Texas Red® Probe quantify->purified_probe

Caption: Workflow for PCR-based labeling with Texas Red®-5-dUTP.

Caption: Mechanism of Taq polymerase incorporating Texas Red®-5-dUTP.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
No PCR Product or Very Low Yield 1. Inhibition by Labeled dUTP: The ratio of labeled to unlabeled dUTP is too high.1. Decrease the concentration of Texas Red®-5-dUTP. Refer to the optimization protocol in Part A. Start with a 3:1 or 4:1 ratio of dTTP:TR-dUTP.
2. Suboptimal PCR Conditions: Annealing temperature is incorrect; extension time is too short.2. Run a temperature gradient PCR to find the optimal annealing temperature. Increase the extension time to 1.5 min/kb.
3. Poor Template/Primer Quality: Template DNA contains inhibitors; primers are degraded or poorly designed.3. Re-purify template DNA. Check primer integrity on a denaturing gel. Design new primers if necessary, ensuring they have a GC content of 50-60%.[14]
Labeled Product is Correct Size but Signal is Weak 1. Low Incorporation Efficiency: The ratio of labeled to unlabeled dUTP is too low.1. Increase the concentration of Texas Red®-5-dUTP. Test ratios like 1:1 or 1:2 (dTTP:TR-dUTP).
2. Insufficient Cycle Number: Not enough amplification has occurred.2. Increase the number of PCR cycles to 35 or 40.
Smearing or Non-Specific Bands on Gel 1. Low Annealing Temperature: Primers are binding non-specifically.1. Increase the annealing temperature in 2°C increments.
2. Excess Template or Enzyme: Too much starting material or polymerase can lead to artifacts.2. Reduce the amount of template DNA (1-10 ng is often sufficient for plasmids). Use the recommended amount of Taq polymerase (1.25 U per 50 µL).
High Background in Downstream Application (e.g., FISH) 1. Incomplete Purification: Unincorporated Texas Red®-5-dUTP remains in the probe solution.1. Ensure the PCR purification protocol was followed correctly. Consider a second purification step or use a purification kit specifically designed to remove dyes.[15]
2. Probe Concentration is Too High: Using too much labeled probe can increase non-specific binding.2. Titrate the concentration of the labeled probe used in your hybridization experiment.

References

  • Bio-Synthesis Inc. (n.d.). Texas Red Fluorescent Dye Oligonucleotide Labeling. Retrieved from Bio-Synthesis Inc. website: [Link]

  • Labinsights. (2024, August 29). Characteristics and Applications of Texas Red Fluorescent Dyes. Retrieved from Labinsights website: [Link]

  • Excedr. (2022, February 7). TAQ Polymerase: What Is It & What Does It Do? Retrieved from Excedr website: [Link]

  • Wikipedia. (n.d.). Texas Red. Retrieved from Wikipedia: [Link]

  • ResearchGate. (2023, October 6). How can fluorescently-labelled PCR products be purified from agarose gel? Retrieved from ResearchGate: [Link]

  • PubMed. (2003, February 15). Optimizing primer--probe design for fluorescent PCR. Retrieved from PubMed: [Link]

  • Jena Bioscience. (2023, June 29). TexasRed NT Labeling Kit. Retrieved from Jena Bioscience website: [Link]

  • Bio-Rad Laboratories. (n.d.). qPCR Assay Design and Optimization. Retrieved from Bio-Rad website: [Link]

  • DergiPark. (2025, April 11). Effects of Different PCR Product Purification Methods on DNA Sequencing. Retrieved from DergiPark: [Link]

  • Li, W., et al. (1999). Structure-based design of Taq DNA polymerases with improved properties of dideoxynucleotide incorporation. Proceedings of the National Academy of Sciences, 96(17), 9491-9496. Retrieved from PNAS: [Link]

  • Wikipedia. (n.d.). Taq polymerase. Retrieved from Wikipedia: [Link]

  • Bio-Rad Laboratories. (n.d.). DNA Labeling Kits Texas Red®-dCTP and -dUTP Instruction Manual. Retrieved from Bio-Rad website: [Link]

  • Jena Bioscience. (n.d.). Taq Polymerase Kit. Retrieved from Jena Bioscience website: [Link]

  • Boca Scientific. (n.d.). Sequencing Taq DNA Polymerase. Retrieved from Boca Scientific website: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

how to reduce background fluorescence in Texas Red-5-dUTP FISH assays

Welcome to the technical support center for Fluorescence In Situ Hybridization (FISH) assays. As a Senior Application Scientist, I've designed this guide to address one of the most common challenges in the field: high ba...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for Fluorescence In Situ Hybridization (FISH) assays. As a Senior Application Scientist, I've designed this guide to address one of the most common challenges in the field: high background fluorescence, specifically when using Texas Red-5-dUTP labeled probes. This resource provides in-depth, experience-driven answers and validated protocols to help you achieve crisp, specific signals.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of background fluorescence in my FISH experiment?

High background fluorescence is a multifactorial issue that can obscure your specific signal, making interpretation difficult or impossible.[1] The sources can be broadly categorized into three main areas:

  • Autofluorescence: This is inherent fluorescence originating from the biological specimen itself. Common culprits include red blood cells (due to heme groups), collagen, elastin, and lipofuscin (age-related pigment granules).[2][3] Aldehyde-based fixatives like formaldehyde and glutaraldehyde can also induce autofluorescence by reacting with cellular amines to form fluorescent products.[2][4][5]

  • Non-Specific Probe Binding: This occurs when your fluorescently labeled probe binds to sequences or cellular components other than its intended target. This can be caused by repetitive DNA sequences, insufficient blocking, or suboptimal hybridization and washing conditions.[1][6]

  • Other Artifacts: This category includes issues like probe aggregation, impurities in reagents, debris on slides, or using incorrect microscope filters and settings.[7]

Q2: I'm seeing diffuse red background across my entire slide. Is Texas Red-5-dUTP known for being "sticky"?

Texas Red is a derivative of sulforhodamine 101.[8] While it is a bright and relatively photostable fluorophore, any fluorescently labeled nucleotide can contribute to background if the experimental conditions are not optimized. The issue is less about the fluorophore itself and more about the interplay between the probe, the sample preparation, and the stringency of the hybridization and wash steps. A diffuse background often points towards problems with non-specific binding or inadequate washing rather than an inherent "stickiness" of the dye.

Q3: What are the first and simplest things I should check if my background is too high?

Before embarking on extensive protocol changes, always start with the basics:

  • Reagent Quality: Ensure all your buffers, especially wash buffers like SSC, are freshly prepared with high-purity water and have the correct pH.[1][7][9]

  • Slide Cleanliness: Use high-quality, clean slides. Consider cleaning slides with 70% ethanol before use to remove any dust or debris.[7]

  • Microscope Settings: Confirm you are using the correct filter set for Texas Red (Excitation max: ~596 nm / Emission max: ~615 nm).[10] Check an unstained control slide to assess the level of inherent autofluorescence from your sample.[5]

  • Wash Steps: Double-check the temperature and timing of your post-hybridization washes. Even small deviations can dramatically affect stringency and, therefore, background.[1][9] Measure the temperature inside the wash jar to ensure accuracy.[9]

In-Depth Troubleshooting Guide

This section provides a deeper dive into specific background problems and offers targeted solutions, including detailed protocols.

Part 1: Taming Autofluorescence

Autofluorescence is background that is present even before you add your probe. Identifying and mitigating it is a critical first step.

Q4: How can I be sure that what I'm seeing is autofluorescence?

The definitive test is to prepare a control slide that goes through the exact same preparation process (fixation, permeabilization, etc.) but is never exposed to the fluorescent probe. Mount this slide with antifade medium and view it using the Texas Red filter set. Any signal you see is autofluorescence.[5] This is your baseline background.

Q5: My tissue is formalin-fixed (FFPE) and has very high autofluorescence. What's happening and how can I fix it?

Formalin fixation creates covalent cross-links that preserve tissue structure but also generates fluorescent Schiff bases from reactions with amines.[2][4] This is a very common source of autofluorescence with a broad emission spectrum.

Solutions:

  • Sodium Borohydride (NaBH₄) Treatment: This chemical treatment reduces the aldehyde groups responsible for fluorescence into non-fluorescent alcohol groups.[4][5] It is a widely cited and effective method.[11]

  • Sudan Black B (SBB) Staining: SBB is a lipophilic dye that can quench autofluorescence, particularly from lipofuscin, which is common in aged tissues like the brain.[2][12][13]

  • Commercial Quenching Reagents: Several commercially available kits are designed to specifically reduce autofluorescence from various sources.[2][3]

Experimental Protocol: Autofluorescence Quenching with Sodium Borohydride

This protocol should be performed after deparaffinization, rehydration, and any antigen retrieval steps, but before applying the FISH probe.

Materials:

  • Sodium Borohydride (NaBH₄)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Ice bucket

Procedure:

  • Prepare Fresh Solution: Immediately before use, prepare a 1 mg/mL solution of NaBH₄ in ice-cold PBS. The solution will fizz.[4] Safety Note: NaBH₄ is caustic; handle with appropriate personal protective equipment.

  • Apply to Sample: Cover the tissue section with the freshly prepared, fizzing NaBH₄ solution.

  • Incubate: Incubate the slides on ice. For thin sections (5-7 µm), perform three incubations of 10 minutes each, replacing with fresh solution each time.[4] Thicker sections may require longer incubation.

  • Rinse Thoroughly: Rinse the slides extensively with PBS (e.g., 3 x 5-minute washes) to remove all traces of NaBH₄.

  • Proceed with FISH Protocol: Continue with your standard FISH protocol (e.g., permeabilization, hybridization).

Part 2: Preventing Non-Specific Probe Binding

This type of background appears as a diffuse or speckled signal across the tissue or cells and is directly related to the probe interacting with off-target sites.

Q6: What causes my probe to bind non-specifically, and how do blocking agents like Cot-1 and Salmon Sperm DNA help?

Non-specific binding is primarily caused by two factors:

  • Repetitive Sequences: The genome contains many repetitive elements (like SINEs and LINEs). If your probe contains these sequences, it can bind to numerous off-target locations.[14]

  • Electrostatic Interactions: DNA probes can non-specifically adhere to proteins and other cellular structures.

Blocking agents work by pre-occupying these non-specific sites:

  • Cot-1 DNA: This is human DNA enriched for repetitive sequences. When added to the hybridization buffer, it binds to the repetitive elements in the sample's DNA, preventing your probe from doing so.[14] It is essential for probes targeting unique sequences in complex genomes.

  • Sheared Salmon Sperm DNA: This serves as a generic DNA blocking agent, binding to non-specific sites on the slide and within the cell to reduce general probe stickiness.[15][16]

Q7: How do I optimize my post-hybridization washes to remove unbound probe without losing my specific signal?

Post-hybridization washes are the most critical step for controlling background from non-specific binding. The "stringency" of the wash determines how easily the probe is removed. High stringency removes weakly bound, non-specific probes, while low stringency may leave them behind.[1]

Stringency is controlled by three factors:

  • Temperature: Higher temperatures increase stringency.

  • Salt Concentration (SSC): Lower salt concentrations increase stringency. The positive ions in SSC buffer shield the negative charge of the DNA backbone; reducing them makes it easier for the probe to dissociate.[9][17]

  • Formamide: This chemical lowers the melting temperature of DNA duplexes, effectively increasing stringency at a given temperature.

Parameter To Increase Stringency (Reduce Background) To Decrease Stringency (Increase Signal) Typical Starting Point
Temperature Increase (e.g., from 72°C to 73°C)Decrease (e.g., from 72°C to 71°C)72°C ± 1°C[9]
SSC Concentration Decrease (e.g., from 0.4x to 0.25x SSC)Increase (e.g., from 0.4x to 2x SSC)0.4x SSC[9][17]
Formamide % Increase (in hybridization buffer)Decrease (in hybridization buffer)50% (in hyb buffer)

Actionable Tip: If you have high background, try increasing your main wash temperature by 1°C at a time or decreasing the SSC concentration. Conversely, if you are losing your specific signal, decrease the temperature.[1] Always use freshly prepared wash buffers with the correct pH.[7][9]

Visual Workflow & Logic Diagrams

To better illustrate the concepts discussed, the following diagrams outline the sources of background and a logical troubleshooting workflow.

G cluster_sources Primary Sources of Background Fluorescence cluster_details_auto Examples cluster_details_nonspecific Examples cluster_details_artifacts Examples Autofluorescence Autofluorescence (Endogenous Signal) Lipofuscin Lipofuscin Autofluorescence->Lipofuscin Collagen Collagen/Elastin Autofluorescence->Collagen Fixation Aldehyde Fixation Autofluorescence->Fixation NonSpecific Non-Specific Binding (Probe-Related) Repetitive Repetitive DNA NonSpecific->Repetitive LowStringency Low Stringency Wash NonSpecific->LowStringency NoBlock Insufficient Blocking NonSpecific->NoBlock Artifacts System & Reagent Artifacts Filters Incorrect Filters Artifacts->Filters Debris Dirty Slides/Debris Artifacts->Debris ProbeAgg Probe Aggregation Artifacts->ProbeAgg

Caption: Key contributors to background fluorescence in FISH assays.

TroubleshootingFlowchart start High Background Observed check_unstained Step 1: Analyze Unstained Control Slide start->check_unstained is_autofluor Is signal present? check_unstained->is_autofluor autofluor_path YES: Autofluorescence Issue is_autofluor->autofluor_path Yes probe_path NO: Probe-Related Issue is_autofluor->probe_path No treat_autofluor Action: Apply Quenching (e.g., NaBH₄, Sudan Black B) autofluor_path->treat_autofluor end Clear Signal Achieved treat_autofluor->end check_washes Step 2: Review Wash Protocol (Temp, SSC, Time) probe_path->check_washes washes_ok Are washes optimal? check_washes->washes_ok adjust_washes Action: Increase Wash Stringency (e.g., ↑ Temp or ↓ SSC) washes_ok->adjust_washes No check_blocking Step 3: Review Blocking (Cot-1, Salmon Sperm DNA) washes_ok->check_blocking Yes adjust_washes->end check_blocking->end

Caption: A logical workflow for troubleshooting high background in FISH.

References

  • Baschong, W., et al. (2001). Control of autofluorescence in fluorescence microscopy. Journal of Histochemistry & Cytochemistry, 49(12), 1565-1567.
  • Beisker, W., et al. (1987). A new method for quantitative analysis of fluorescence in situ hybridization (FISH) signals. Cytometry, 8(3), 235-241.
  • Billinton, A., & Knight, A. W. (2001). Seeing the wood for the trees: a review of techniques for distinguishing green fluorescent protein from endogenous autofluorescence. Analytical Biochemistry, 291(2), 175-197.
  • Cowen, T., et al. (1985). A new method for the reduction of autofluorescence in neuronal tissues for direct fluorescence microscopy. Journal of Neuroscience Methods, 15(2), 153-159.
  • Creative Bioarray. (n.d.). Tips For Better Fluorescence In Situ Hybridization (FISH). Retrieved from [Link]

  • Creative Bioarray. (n.d.). FISH Tips and Troubleshooting. Retrieved from [Link]

  • Kramer, J. (n.d.). Autofluorescence: Causes and Cures. University of Rochester Medical Center. Retrieved from [Link]

  • Oliveira, V. C., et al. (2010). Sudan Black B treatment reduces autofluorescence and improves resolution of in situ hybridization specific fluorescent signals of brain sections.
  • OGT. (n.d.). How do I reduce high background in my FISH assay? Retrieved from [Link]

  • OGT. (n.d.). Haematology FISH protocol - Post-hybridisation washes. Retrieved from [Link]

  • Schnell, S. A., et al. (1999). Reduction of lipofuscin-like autofluorescence in fluorescently labeled tissue. Journal of Histochemistry & Cytochemistry, 47(6), 719-730.
  • Viegas, M. S., et al. (2007). An improved and cost-effective methodology for the reduction of autofluorescence in direct immunofluorescence studies on formalin-fixed paraffin-embedded tissues. European Journal of Histochemistry, 51(1), 59-66.

Sources

Optimization

Technical Support Center: Optimizing dTTP to Texas Red-5-dUTP Ratios for Enzymatic Labeling

Welcome to the Technical Support Center. Enzymatic labeling of DNA with Texas Red-5-dUTP is a cornerstone technique for generating fluorescent probes used in FISH, TUNEL assays, and microarrays.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Enzymatic labeling of DNA with Texas Red-5-dUTP is a cornerstone technique for generating fluorescent probes used in FISH, TUNEL assays, and microarrays. However, Texas Red is a highly bulky fluorophore. When polymerases attempt to incorporate Texas Red-5-dUTP into a growing DNA strand, the [1].

If the ratio of modified dUTP to native dTTP is not meticulously optimized, researchers face two extremes: severe polymerase stalling (leading to low DNA yield) or insufficient labeling (leading to undetectable signal). This guide provides field-proven methodologies to balance these competing thermodynamic and kinetic forces.

Labeling Optimization Workflow

G Start Template DNA Enzyme Polymerase Selection (Taq, Klenow, TdT) Start->Enzyme Ratio Optimize dTTP : TR-5-dUTP Ratio (Balance Yield vs. Fluorescence) Enzyme->Ratio HighTR Too High TR-5-dUTP Steric Hindrance & Self-Quenching Ratio->HighTR >1:2 LowTR Too Low TR-5-dUTP Low Specific Activity (Dim Signal) Ratio->LowTR <1:10 OptTR Optimal Ratio (1:3 to 1:5) High Yield & Bright Signal Ratio->OptTR 1:3 to 1:5 Purify Column Purification (Remove free dNTPs) OptTR->Purify Validate Validation (Agarose Gel & Spectrophotometry) Purify->Validate

Workflow for optimizing Texas Red-5-dUTP incorporation and validating labeling efficiency.

Quantitative Data: Optimal Ratios by Enzyme

Enzyme SystemApplicationOptimal TR-5-dUTP : dTTP RatioMechanistic Rationale
Klenow Fragment / DNase I Nick Translation1:3 to 1:5Klenow accommodates bulky groups moderately well. A while ensuring dense probe labeling[2].
Taq DNA Polymerase PCR Labeling1:4 to 1:9Taq is highly sensitive to steric clash in the minor groove. Ratios approaching 1:9 (e.g.,) maintain exponential amplification[3].
Terminal Deoxynucleotidyl Transferase (TdT) TUNEL / 3'-End Labeling1:2 to 1:3TdT is template-independent and highly tolerant of modified nucleotides, allowing for higher incorporation densities at the 3' terminus without stalling.

Self-Validating Experimental Protocol: Nick Translation Labeling

This protocol is engineered as a self-validating system. By running parallel unlabelled controls and measuring post-purification absorbance, you can definitively isolate whether a failure is due to the enzyme, the template, or the nucleotide ratio.

Step 1: Reaction Assembly

  • Prepare a 10X dNTP labeling mix:

    • dATP, dCTP, dGTP: 0.5 mM each.

    • dTTP: 0.35 mM.

    • Texas Red-5-dUTP: 0.15 mM (establishing a 1:2.33 ratio of modified to unmodified thymidine equivalents).

  • In a microcentrifuge tube on ice, combine:

    • 1 µg Template DNA (purified, RNA-free)

    • 5 µL 10X Nick Translation Buffer

    • 5 µL 10X dNTP labeling mix

    • 5 µL Enzyme Mix (DNA Pol I / DNase I)

    • Nuclease-free water to 50 µL.

  • Causality Checkpoint : Always set up a parallel "Mock" reaction replacing the labeling mix with a standard dNTP mix (0.5 mM all four native dNTPs). This[3].

Step 2: Incubation and Termination

  • Incubate at 15°C for 90 to 120 minutes. (Note: Do not exceed 15°C, as higher temperatures promote DNA Pol I exonuclease activity over polymerase activity, leading to probe degradation).

  • Terminate the reaction by adding 5 µL of 0.5 M EDTA (pH 8.0) and heating to 65°C for 10 minutes.

Step 3: Purification and Validation

  • Purify the labeled DNA using a size-exclusion spin column (e.g., Sephadex G-50) to remove unincorporated Texas Red-5-dUTP.

  • Validation (Yield) : Run 10% of both the labeled and mock reactions on a 1.5% agarose gel. Post-stain with SYBR Gold. The labeled probe should appear as a smear between 200–500 bp. If the mock reaction worked but the labeled reaction failed, the[3].

  • Validation (Degree of Labeling) : Measure absorbance at 260 nm (DNA) and 595 nm (Texas Red). Calculate the Degree of Labeling (DoL) to ensure optimal specific activity.

Troubleshooting Guides & FAQs

Q: Why is my DNA yield so low after PCR labeling with Texas Red-5-dUTP? A: Low yield is almost always caused by polymerase stalling due to steric hindrance from the bulky Texas Red fluorophore. The[1]. If the local concentration of TR-5-dUTP is too high, Taq polymerase stalls, and exponential amplification fails. Solution: Decrease the TR-5-dUTP to dTTP ratio. Shift from 1:3 down to 1:9 (e.g.,)[3]. Additionally, increasing the extension time in your PCR cycle by 50% can give the polymerase the necessary time to bypass the bulky adduct.

Q: The DNA yield is fine, but the fluorescence is extremely dim. What happened? A: There are two primary causes for this:

  • Ratio too low: The TR-5-dUTP was outcompeted by native dTTP. Ensure your ratio is [2].

  • Fluorescence Quenching (Ratio too high): Counterintuitively, over-labeling DNA can cause fluorophores to be incorporated too closely together (< 10 base pairs apart). This proximity leads to self-quenching (homo-FRET), where the[4]. Solution: Calculate your Degree of Labeling (DoL). The optimal DoL for Texas Red is typically 2-5 dyes per 100 bases. If your DoL is >5%, reduce the TR-5-dUTP concentration.

Q: Can I use 100% Texas Red-5-dUTP and completely omit native dTTP? A: For standard PCR and Nick Translation, absolutely not. Standard polymerases (Taq, Klenow) cannot synthesize long stretches of DNA using only bulky modified nucleotides; the [1]. The only exception is 3'-end labeling using Terminal Deoxynucleotidyl Transferase (TdT), which can add a short tail of 100% modified dUTPs to the 3' end of DNA fragments.

Q: Does the linker length on the dUTP matter? A: Yes. The fluorophore is typically attached to the C5 position of the uracil base via a linker (e.g., a )[2]. Longer linkers (e.g., 14-atom) reduce the steric clash between the fluorophore and the polymerase active site, improving incorporation efficiency and reducing quenching. If you are struggling with a 5-atom linker, switching to a Texas Red-12-dUTP or TR-14-dUTP can drastically improve yields.

References

  • Title: Efficient enzymatic synthesis and dual-colour fluorescent labelling of DNA probes using long chain azido-dUTP and BCN dyes Source: NIH PMC URL: [Link]

  • Title: Using Selective Enzymes to Measure Noncanonical DNA Building Blocks: dUTP, 5-Methyl-dCTP, and 5-Hydroxymethyl-dCTP Source: MDPI Biomolecules URL: [Link]

  • Title: An evaluation of a new series of fluorescent dUTPs for fluorescence in situ hybridization Source: ResearchGate URL: [Link]

Sources

Troubleshooting

Technical Support Center: Mitigating Photobleaching of Texas Red-5-dUTP in Fluorescence Microscopy

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address a critical bottleneck in molecular cytogenetics and cellular imaging: the ra...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address a critical bottleneck in molecular cytogenetics and cellular imaging: the rapid photobleaching of Texas Red-5-dUTP.

Widely utilized in Nick Translation, Comparative Genomic Hybridization (CGH), and TUNEL assays[1], Texas Red offers an excellent quantum yield and a distinct emission spectrum that minimizes autofluorescence[2]. However, its structural vulnerability during the excited state necessitates rigorous experimental controls[3]. This guide provides field-proven insights, mechanistic explanations, and self-validating protocols to ensure robust, reproducible imaging.

The Mechanistic Basis of Photobleaching

To prevent photobleaching, we must first understand its causality. When Texas Red absorbs a photon, it transitions from a ground state to an excited singlet state. Ideally, it returns to the ground state by emitting a photon (fluorescence)[3]. However, high-intensity illumination increases the probability of intersystem crossing into a long-lived excited triplet state[4].

In this highly reactive triplet state, the fluorophore interacts with molecular oxygen to generate Reactive Oxygen Species (ROS)[5]. These ROS subsequently attack the fluorophore's conjugated polymethine bridge, irreversibly cleaving the molecular structure and permanently destroying its ability to fluoresce[3][6].

PhotobleachingMechanism S0 Ground State (S0) S1 Excited Singlet (S1) S0->S1 Excitation (595 nm) T1 Excited Triplet (T1) (Long-lived) S1->T1 Intersystem Crossing Emission Fluorescence Emission S1->Emission Relaxation (615 nm) ROS Reactive Oxygen Species (ROS) T1->ROS O2 Interaction Bleached Irreversible Structural Cleavage (Bleached) ROS->Bleached Photo-oxidation Emission->S0

Caption: Mechanistic pathway of Texas Red photobleaching via triplet state and ROS generation.

Troubleshooting Guides & FAQs

Q1: My Texas Red-5-dUTP signal fades within seconds of finding the focal plane. How can I preserve the signal during observation? A: This rapid signal loss is classic photobleaching induced by excessive high-intensity illumination[5]. Causality & Solution: The most effective countermeasure is utilizing an antifade mounting medium. Antifade reagents (e.g., n-propyl gallate, p-phenylenediamine, or commercial formulations like Vectashield and Citifluor) act as free radical scavengers. They intercept ROS and quench the excited triplet state before structural degradation occurs[7][8]. For Texas Red, ensure the mounting medium is pH-optimized, as fluorochrome stability is highly pH-dependent[7]. Furthermore, during the initial focal plane search, use a neutral-density (ND) filter to reduce light intensity by 80-90%, or use a neighboring channel (e.g., DAPI) to find the focal plane before switching to the Texas Red channel[8].

Q2: I am using an antifade mounting medium, but my Texas Red signal is still weak and bleaches during confocal Z-stack acquisition. What hardware parameters should I adjust? A: Confocal Z-stacks subject the sample to immense photon loads. If the chemical antifade is saturated, hardware optimization is required. Causality & Solution:

  • Reduce Laser Power & Increase Gain: Lower the 594 nm laser power to the minimum acceptable level and compensate by increasing the photomultiplier tube (PMT) or avalanche photodiode (APD) gain[8].

  • Increase Pixel Dwell Time vs. Frame Averaging: Instead of high frame averaging (which repeatedly hits the fluorophore, increasing triplet state accumulation), use a slightly longer pixel dwell time with a single pass.

  • Optimized Filter Sets: Ensure you are using a dedicated Texas Red filter set (Excitation ~595 nm, Emission ~615 nm) with high transmission and sharp cutoffs to maximize photon collection efficiency, allowing you to use lower excitation light[2][9].

Q3: Can the biological microenvironment or sample preparation steps exacerbate Texas Red-5-dUTP photobleaching? A: Yes. The local chemical environment drastically affects fluorophore stability. Causality & Solution: Traces of transition metals or endogenous peroxidases in poorly washed tissue can catalyze ROS generation. Ensure rigorous washing steps. Additionally, dehydration steps using alcohols before mounting can precipitate salts that alter the local refractive index and pH, reducing the efficacy of aqueous antifade media[10]. Always transition smoothly from aqueous washes to glycerol-based antifade media.

Experimental Protocols: Self-Validating Mounting Workflow

To ensure a self-validating system, this protocol incorporates internal controls (DAPI counterstain) to verify that signal loss is due to Texas Red specific bleaching rather than general focal drift or mounting failure[1].

Step-by-Step Methodology for Texas Red-5-dUTP Sample Mounting:

  • Post-Hybridization Wash: Following Nick Translation or labeling with Texas Red-5-dUTP[11], wash the slides 3 × 5 minutes in 2X SSC (or PBS) at 45°C in the dark to remove unbound nucleotides.

  • Equilibration: Wash slides once in 1X PBS for 5 minutes at room temperature to neutralize the pH to ~7.4. Critical Step: Texas Red fluorescence is optimal at slightly alkaline pH; acidic environments quench the signal[7].

  • Counterstaining: Apply DAPI (0.1 µg/mL) for 5 minutes. This serves as your internal focus control[1].

  • Antifade Application: Apply 15–20 µL of a commercial antifade mounting medium (e.g., Vectashield or Citifluor AF1) directly to the sample[7][12]. Mechanism: The glycerol base matches the refractive index of tissue (~1.4), while the active scavenger prevents ROS accumulation[7][10].

  • Coverslipping: Gently lower a #1.5 coverslip (0.17 mm thickness, optimized for objective numerical aperture) avoiding air bubbles.

  • Sealing and Curing: Seal the edges with nail polish or rubber cement to prevent oxidation and dehydration[13][14]. Allow to cure for 30 minutes in the dark at room temperature before imaging.

MountingWorkflow Wash 1. Post-Labeling Wash (Remove unbound dUTP) Equilibrate 2. pH Equilibration (PBS pH 7.4) Wash->Equilibrate DAPI 3. DAPI Counterstain (Focusing Control) Equilibrate->DAPI Antifade 4. Apply Antifade Medium (ROS Scavenger) DAPI->Antifade Coverslip 5. Coverslipping (Refractive Index Match) Antifade->Coverslip Seal 6. Seal & Cure (Prevent Oxidation) Coverslip->Seal

Caption: Step-by-step workflow for mounting Texas Red-5-dUTP samples to ensure maximum photostability.

Quantitative Data & Hardware Optimization

Proper hardware configuration is as critical as chemical antifade protection. The table below summarizes the optimal parameters for imaging Texas Red-5-dUTP to minimize photobleaching while maximizing the signal-to-noise ratio.

ParameterSub-optimal Setting (High Bleaching)Optimized Setting (Low Bleaching)Mechanistic Rationale
Excitation Light Source 100% Laser Power / Unfiltered Arc Lamp<5% Laser Power / 80% Neutral Density FilterReduces the rate of S0 → S1 transitions, preventing triplet state bottlenecking[8].
Exposure Time >500 ms50 - 100 ms (Compensate with Gain)Minimizes total photon dose per pixel, reducing cumulative photo-oxidation[8].
Filter Set Wideband TRITC FilterNarrowband Texas Red Filter (Ex: 595/Em: 615)Prevents off-peak excitation and minimizes spectral crosstalk/autofluorescence[2][9].
Mounting Medium 50% Glycerol in PBSVectashield / Citifluor AF1 / n-propyl gallateScavenges free radicals and physically quenches the excited triplet state[7][12].
Focal Search Texas Red ChannelDAPI Channel (Internal Control)Prevents pre-bleaching of the target fluorophore before image acquisition[1].

Sources

Optimization

Technical Support Center: Optimizing Enzymatic Labeling with Chromatide™ Texas Red®-5-dUTP

Welcome to the technical support center for Chromatide™ Texas Red®-5-dUTP. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for Chromatide™ Texas Red®-5-dUTP. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for improving the yield and performance of your enzymatically labeled probes. We understand that achieving high incorporation efficiency with fluorescently modified nucleotides can be challenging. This resource combines established biochemical principles with field-tested insights to help you overcome common hurdles and achieve robust, reproducible results.

I. Understanding the Core Challenge: The Bulky Dye Dilemma

The primary challenge in enzymatic labeling with dye-conjugated nucleotides like Texas Red®-5-dUTP lies in its molecular structure. The Texas Red® fluorophore is a relatively large and bulky molecule attached to the dUTP. Many DNA polymerases can exhibit reduced efficiency when incorporating such modified nucleotides due to steric hindrance within the enzyme's active site.[1][2] This guide provides strategies to optimize your reaction conditions to overcome this inherent challenge.

II. General Workflow for Enzymatic DNA Labeling

Successful enzymatic labeling follows a logical workflow, from template preparation to final probe purification. Understanding this process is key to effective troubleshooting.

Enzymatic Labeling Workflow Template_Prep 1. Template DNA Preparation & QC Labeling_Reaction 2. Enzymatic Labeling Reaction Setup Template_Prep->Labeling_Reaction High-quality DNA Incubation 3. Incubation Labeling_Reaction->Incubation Optimized conditions Purification 4. Labeled Probe Purification Incubation->Purification Crude labeled probe QC 5. Quality Control (Yield & Incorporation) Purification->QC Purified probe Application 6. Downstream Application (e.g., FISH) QC->Application Verified probe

Caption: General workflow for enzymatic labeling of DNA probes.

III. Troubleshooting Guide by Labeling Method

This section is organized by common enzymatic labeling techniques. For each method, we address the most frequent issue: low or no incorporation of Texas Red®-5-dUTP.

A. Nick Translation

Nick translation is a common method for labeling double-stranded DNA. It uses DNase I to create "nicks" in the DNA backbone, providing a free 3'-hydroxyl group for DNA Polymerase I to initiate synthesis, while its 5'→3' exonuclease activity removes existing nucleotides.[3][4]

Nick Translation Mechanism cluster_0 Nick Translation dsDNA Double-Stranded DNA Nicked_DNA DNase I creates a 'nick' dsDNA->Nicked_DNA DNase I PolI_binds DNA Pol I binds to the nick Nicked_DNA->PolI_binds Exonuclease 5'->3' Exonuclease activity removes nucleotides PolI_binds->Exonuclease Polymerase 5'->3' Polymerase activity adds new nucleotides (including Texas Red-5-dUTP) PolI_binds->Polymerase Labeled_DNA Labeled DNA Fragment Exonuclease->Labeled_DNA Polymerase->Labeled_DNA Random Priming Mechanism cluster_1 Random Priming ssDNA Denatured (Single-Stranded) DNA Primers_Anneal Random primers anneal at multiple sites ssDNA->Primers_Anneal Random Primers Klenow_Binds Klenow Fragment binds to primer-template Primers_Anneal->Klenow_Binds Synthesis DNA synthesis incorporates new nucleotides (including Texas Red-5-dUTP) Klenow_Binds->Synthesis Klenow Fragment Labeled_Probe Labeled DNA Probe Synthesis->Labeled_Probe

Caption: Mechanism of Random Priming.

Problem: Low Incorporation of Texas Red®-5-dUTP in Random Priming

Possible Cause Explanation & Solution
1. Inefficient Primer Annealing If the DNA template is not fully denatured, primers cannot anneal efficiently, leading to poor synthesis initiation. Solution: Ensure complete denaturation of your DNA template by boiling for 5-10 minutes, followed by immediate chilling on ice to prevent re-annealing. [5]
2. Suboptimal dNTP Ratio Similar to Nick Translation, the Klenow fragment can be inhibited by a high concentration of bulky labeled nucleotides. [6]Solution: Optimize the ratio of Texas Red®-5-dUTP to unlabeled dTTP. A starting ratio of 1:2 or 1:3 (labeled:unlabeled) is recommended.
3. Template Amount Too little template DNA will result in a low yield of labeled probe. Solution: For a standard 20-50 µL reaction, use 25-100 ng of template DNA. [5]
4. Inactive Klenow Fragment The enzyme may have lost activity due to improper storage or handling. Solution: Store the Klenow fragment at -20°C in a non-frost-free freezer. Avoid repeated freeze-thaw cycles. Test enzyme activity with a control reaction using only unlabeled dNTPs.
C. 3' End Labeling (TdT)

Terminal deoxynucleotidyl Transferase (TdT) is a template-independent DNA polymerase that adds deoxynucleotides to the 3'-hydroxyl terminus of DNA molecules. [7][8][9]This method is ideal for labeling oligonucleotides or fragmented DNA.

3' End Labeling with TdT cluster_2 3' End Labeling DNA_Fragment DNA Fragment with 3'-OH end TdT_Binds TdT binds to 3'-OH DNA_Fragment->TdT_Binds Tailing TdT adds a tail of nucleotides (including Texas Red-5-dUTP) TdT_Binds->Tailing TdT Labeled_DNA 3'-End Labeled DNA Tailing->Labeled_DNA

Caption: Mechanism of 3' End Labeling with TdT.

Problem: Low Incorporation of Texas Red®-5-dUTP with TdT

Possible Cause Explanation & Solution
1. Blocked 3' Ends TdT requires a free 3'-hydroxyl group to initiate nucleotide addition. If the 3' end of your DNA is blocked (e.g., with a phosphate group or a dideoxynucleotide), TdT cannot function. Solution: Ensure your DNA has free 3'-OH ends. If necessary, treat with a phosphatase to remove 3'-phosphate groups.
2. Substrate Preference of TdT TdT has a preference for certain nucleotides and can be less efficient with bulky modified dUTPs. [7][10]The reaction buffer, particularly the divalent cation, can influence its activity. [8][11]Solution: TdT reactions often work better with CoCl₂ as the cofactor when using modified nucleotides. [12]Check that your reaction buffer is optimized for TdT. To generate longer tails, you can include a mix of Texas Red®-5-dUTP and an unlabeled nucleotide like dATP. [3]
3. Incorrect Molar Ratio The molar ratio of dNTP to DNA ends is critical. Solution: For labeling oligonucleotides, aim for a significant molar excess of Texas Red®-5-dUTP to the DNA 3' ends.
4. RNA Contamination While TdT can label RNA, the efficiency and reaction conditions may differ. [13][14]Solution: If your goal is to label DNA, ensure your template is free of RNA contamination by treating with RNase.

IV. Frequently Asked Questions (FAQs)

Q1: What is a good starting ratio of Chromatide™ Texas Red®-5-dUTP to unlabeled dTTP?

A1: A good starting point for most applications like nick translation and random priming is a 1:3 ratio of labeled dUTP to unlabeled dTTP. For PCR, a higher ratio of unlabeled to labeled nucleotide (e.g., 1:4 or 1:5) is often necessary. Optimization is key, as the ideal ratio can depend on the specific enzyme, template, and desired degree of labeling. [15][16] Q2: Can I use Chromatide™ Texas Red®-5-dUTP in PCR?

A2: Yes, but it can be challenging. The thermostable polymerases used in PCR are often more sensitive to bulky adducts on dNTPs than enzymes like Klenow or DNA Pol I. [17][18]Successful incorporation in PCR often requires significant optimization of the dNTP ratio (favoring unlabeled dTTP), magnesium concentration, and sometimes the use of PCR additives or specialized polymerases designed to incorporate modified nucleotides. [3][19] Q3: How should I purify my labeled probe to remove unincorporated Texas Red®-5-dUTP?

A3: Removing unincorporated fluorescent nucleotides is crucial to reduce background in downstream applications. Common methods include:

  • Spin Column Chromatography: Size-exclusion columns (e.g., G-25 or G-50) are effective for quickly separating the larger labeled probe from smaller unincorporated dNTPs. [20][21]* Ethanol Precipitation: This method can also be used, often with the addition of a carrier like glycogen to aid in the precipitation of the labeled DNA. [5][20] Q4: How can I assess the efficiency of my labeling reaction?

A4: You can estimate labeling efficiency using a few methods:

  • Spectrophotometry: Measure the absorbance at 260 nm (for DNA) and ~595 nm (for Texas Red®). Using the extinction coefficients for DNA and the dye, you can calculate the degree of labeling (DOL), which is the number of dye molecules per kilobase of DNA. [15][20]* Dot Blot: Spot serial dilutions of your labeled probe onto a membrane and detect the fluorescence. This provides a qualitative or semi-quantitative measure of incorporation, especially when compared to a labeled control. [21] Q5: My labeled probe has a high background in my FISH experiment. What could be the cause?

A5: High background in FISH can be caused by several factors:

  • Incomplete removal of unincorporated dUTPs: This is the most common cause. Ensure your purification method is effective.

  • Over-labeling: Incorporating too many dye molecules can sometimes lead to non-specific binding or aggregation of the probe. Try reducing the ratio of labeled to unlabeled dUTP in your reaction.

  • Probe Concentration: Using too much probe in the hybridization can increase background. Titrate your probe to find the optimal concentration.

V. Standard Protocols

The following are starting point protocols. Optimization may be required.

Protocol 1: Nick Translation
  • To a microfuge tube, add the following on ice:

    • 1 µg of template DNA

    • 5 µL of 10X Nick Translation Buffer

    • 5 µL of dNTP mix (e.g., 0.2 mM dATP, dCTP, dGTP; 0.15 mM dTTP; 0.05 mM Texas Red®-5-dUTP)

    • 1-2 µL of DNA Polymerase I/DNase I enzyme mix

    • Nuclease-free water to a final volume of 50 µL

  • Mix gently and centrifuge briefly.

  • Incubate at 15°C for 90-120 minutes.

  • Stop the reaction by adding 5 µL of 0.5 M EDTA.

  • Purify the labeled probe.

Protocol 2: Random Priming
  • In a microfuge tube, combine 25-50 ng of template DNA with 5 µL of random primers. Adjust the volume to 35 µL with nuclease-free water.

  • Denature the DNA by heating at 95-100°C for 5 minutes, then immediately chill on ice for 5 minutes.

  • Add the following on ice:

    • 10 µL of 5X Random Priming Buffer

    • 5 µL of dNTP mix (e.g., 0.5 mM dATP, dCTP, dGTP; 0.3 mM dTTP; 0.1 mM Texas Red®-5-dUTP)

    • 1-2 µL of Klenow Fragment (exo-)

  • Mix gently and incubate at 37°C for 60 minutes.

  • Stop the reaction by adding 5 µL of 0.5 M EDTA.

  • Purify the labeled probe.

VI. References

  • Kuznetsova, A. A., et al. (2024). Substrate Specificity Diversity of Human Terminal Deoxynucleotidyltransferase May Be a Naturally Programmed Feature Facilitating Its Biological Function. International Journal of Molecular Sciences, 25(2), 879. [Link]

  • Takara Bio. Terminal Deoxynucleotidyl Transferase. [Link]

  • PubMed. (2024). Substrate Specificity Diversity of Human Terminal Deoxynucleotidyltransferase May Be a Naturally Programmed Feature Facilitating Its Biological Function. Int J Mol Sci, 25(2), 879. [Link]

  • ResearchGate. (2025). Annealing and purification of fluorescently labeled DNA substrates for in vitro assays. [Link]

  • PubMed. Double-labeled fluorescent probes for 5' nuclease assays: purification and performance evaluation. [Link]

  • ResearchGate. (2024). A comparison of substrate specificity between WT TdT and its mutants... [Link]

  • Taylor & Francis Online. (2018). Fluorescent DNA hybridization probe preparation using amine modification and reactive dye coupling. [Link]

  • ACS Publications. (2021). Sequence Preference and Initiator Promiscuity for De Novo DNA Synthesis by Terminal Deoxynucleotidyl Transferase. ACS Synthetic Biology. [Link]

  • Agilent. Prime-It Fluor Fluorescence Labeling Kit. [Link]

  • National Center for Biotechnology Information. (2019). TdT-UTP DSB End Labeling (TUDEL), for Specific, Direct in situ Labeling of DNA Double Strand Breaks. J. Vis. Exp., (145). [Link]

  • Bio-Rad. DNA Labeling Kits Texas Red®-dCTP and -dUTP Instruction Manual. [Link]

  • Jena Bioscience. (2023). TexasRed NT Labeling Kit. [Link]

  • Google Patents. (2001). WO2001023411A2 - Incorporation of modified nucleotides by archaeon dna polymerases and related methods.

  • Agilent. Prime-It Fluor Fluorescence Labeling Kit - Details & Specifications. [Link]

  • Lund University Publications. (2022). 3′-end fluorescence labelling of long RNAs using terminal deoxynucleotidyl transferase. [Link]

  • Digital Commons @ University of Vermont. (2009). Effect of DNA Base Modification on Polymerase Chain Reaction Efficiency and Fidelity. [Link]

  • Taylor & Francis Online. (2018). Evaluation of dual-labeled fluorescent DNA probe purity versus performance in real-time PCR. [Link]

  • ACS Publications. (2016). Structural Insights into the Processing of Nucleobase-Modified Nucleotides by DNA Polymerases. Accounts of Chemical Research. [Link]

  • DORA 4RI. (2016). Structural Insights into the Processing of Nucleobase-Modified Nucleotides by DNA Polymerases. [Link]

  • National Center for Biotechnology Information. (2018). Preparation of fluorescent in situ hybridisation probes without the need for optimisation of fragmentation. PLoS One, 13(11), e0207833. [Link]

  • PubMed. (2019). Random Priming: Labeling of Purified DNA Fragments by Extension of Random Oligonucleotides. [Link]

  • ACS Publications. (2015). Fluorescent Labeling of Plasmid DNA and mRNA: Gains and Losses of Current Labeling Strategies. Bioconjugate Chemistry. [Link]

  • Wiley Online Library. How DNA Polymerases Select the Right Nucleotide. [Link]

  • PubMed. Fluorescent oligonucleotides and deoxynucleotide triphosphates: preparation and their interaction with the large (Klenow) fragment of Escherichia coli DNA polymerase I. [Link]

  • Interchim. dUTP, DNA labeling by Nick Translation. [Link]

  • Google Patents. (1995). EP0669395A2 - 3'-RNA-labelling with terminal transferase.

  • National Center for Biotechnology Information. (2015). Klenow Fragment Discriminates Against the Incorporation of the Hyperoxidized dGTP Lesion Spiroiminodihydantoin into DNA. ACS Chem. Biol., 10(11), 2539–2545. [Link]

  • National Center for Biotechnology Information. (2014). The use of modified and non-natural nucleotides provide unique insights into pro-mutagenic replication catalyzed by polymerase eta. Nucleic Acids Res., 42(15), 9949–9960. [Link]

  • ResearchGate. (2014). How can I optimize probe preparation by nick translation? [Link]

  • Amanote Research. (2015). (PDF) Klenow Fragment Discriminates Against the. [Link]

  • G-Biosciences. Nick Translation DNA Labeling Systems. [Link]

  • National Center for Biotechnology Information. (2025). Protocol to study DNA strand breaks during development and apoptosis using in situ nick translation in Drosophila. STAR Protoc., 6(3), 102377. [Link]

  • Bio-Synthesis, Inc. Fluorescent Dye Labeling. [Link]

  • ResearchGate. (2025). Directly labeled DNA probes using fluorescent nucleotides with different length linkers. [Link]

  • ACS Publications. (2022). Hybridization-Sensitive Fluorescent Probes for DNA and RNA by a Modular “Click” Approach. Bioconjugate Chemistry. [Link]

  • PubMed. (2013). Synthesis and enzymatic incorporation of photolabile dUTP analogues into DNA and their applications for DNA labeling. [Link]

  • PubMed. (1994). Cyanine dye dUTP analogs for enzymatic labeling of DNA probes. [Link]

  • ACS Publications. (2022). Microenvironment-Sensitive Fluorescent Nucleotide Probes from Benzofuran, Benzothiophene, and Selenophene as Substrates for DNA Polymerases. Journal of the American Chemical Society. [Link]

  • Gene-quantification.de. (2005). Sensitivity comparison of real-time PCR probe designs on a model DNA plasmid. [Link]

  • Royal Society of Chemistry. (2018). Recent progress in enzymatic protein labelling techniques and their applications. Chemical Society Reviews. [Link]

  • PubMed. (2005). Fluorescence properties of fluorescein, tetramethylrhodamine and Texas Red linked to a DNA aptamer. [Link]

  • Labinsights. (2024). Characteristics and Applications of Texas Red Fluorescent Dyes. [Link]

Sources

Troubleshooting

troubleshooting weak fluorescent signal in Texas Red-5-dUTP TUNEL assays

Welcome to the Technical Support Center for Apoptosis Detection. As a Senior Application Scientist, I frequently assist researchers in diagnosing and resolving fluorescent signal failures in Terminal deoxynucleotidyl tra...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Apoptosis Detection. As a Senior Application Scientist, I frequently assist researchers in diagnosing and resolving fluorescent signal failures in Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assays.

Troubleshooting a weak Texas Red-5-dUTP signal requires moving beyond trial-and-error. We must approach the assay as a biochemical system, isolating variables across pre-analytical sample preparation, enzymatic kinetics, and optical detection. Below is our comprehensive, causality-driven guide to rescuing your TUNEL data.

Diagnostic Workflow: Isolating the Point of Failure

Before adjusting any reagents, you must determine whether the absence of a Texas Red signal is a biological reality (lack of apoptosis) or a technical failure (assay malfunction).

Diagnostic workflow for troubleshooting weak Texas Red TUNEL signals.

Frequently Asked Questions & Troubleshooting Guide

Q1: My Texas Red signal is completely absent across all samples. How do I determine if the assay failed or if my cells simply aren't undergoing apoptosis? Causality: Apoptosis is a highly transient biological event. If you miss the temporal window of DNA fragmentation, there are no exposed 3'-OH ends to label. However, technical failures (e.g., inactive TdT enzyme, degraded dUTP) also yield zero signal. Solution: You must implement a self-validating system by including a DNase I-treated positive control[1]. DNase I artificially introduces double-strand breaks, exposing 3'-OH ends in every nucleus[2]. If the DNase I control fluoresces brightly but your experimental samples do not, the assay chemistry is functioning perfectly; your biological samples simply lack sufficient DNA fragmentation[3]. If the positive control is also blank, you have a technical failure and must investigate the steps below.

Q2: I included a DNase I control, but the signal is still extremely weak. Could my fixation step be the bottleneck? Causality: Yes. Over-fixation with paraformaldehyde (PFA) creates an excessively dense network of cross-linked proteins. This steric hindrance physically blocks the bulky Terminal Deoxynucleotidyl Transferase (TdT) enzyme (approx. 58 kDa) from accessing the fragmented DNA inside the nucleus[4]. Solution: Limit 4% PFA fixation to 15–20 minutes at room temperature for cultured cells, and strictly avoid exceeding 24 hours for tissue sections[4]. Furthermore, optimize your permeabilization. If using Proteinase K, ensure a concentration of 10–20 μg/mL for 15–30 minutes[1]. For Triton X-100, use 0.2%–0.25% for 20 minutes[5]. Under-digestion prevents enzyme entry; over-digestion destroys nuclear morphology and washes away fragmented DNA.

Q3: The permeabilization is optimized, but the enzymatic reaction seems inefficient. What buffer conditions inhibit TdT activity? Causality: TdT is a highly sensitive, template-independent metalloenzyme. It strictly requires divalent cations to catalyze the addition of Texas Red-5-dUTP to the 3'-OH ends[6]. Cobalt (Co²⁺) is the preferred cofactor for labeling double-stranded DNA breaks, blunt ends, or recessed ends[7]. The enzyme is instantly deactivated by metal chelators. Solution: Ensure your TdT reaction buffer contains the correct concentration of CoCl₂ (typically 1–5 mM)[6]. Critically, TdT is strongly inhibited by EDTA, ammonium, chloride, and phosphate ions[6]. Never wash your cells with EDTA-containing buffers immediately prior to the TdT step. If the signal remains faint, extend the TdT incubation time from 60 minutes to 90 minutes at 37°C to allow for maximum nucleotide incorporation[8].

Q4: Could the issue be related to the Texas Red fluorophore or my optical detection system? Causality: Texas Red-5-dUTP has specific spectral properties (Excitation ~595 nm, Emission ~615 nm). Using standard TRITC or Propidium Iodide (PI) filter sets might result in suboptimal excitation or emission capture, leading to a perceived "weak signal"[4]. Furthermore, prolonged exposure to ambient light during the 37°C incubation degrades the fluorophore. Solution: Verify that your fluorescence microscope or flow cytometer is equipped with a dedicated Texas Red filter[9]. Ensure all washing steps post-labeling are thorough (using PBS with 0.05% Tween 20) to remove unincorporated fluorescent nucleotides, which can cause high background noise and reduce the signal-to-noise ratio[1].

Mechanistic Overview of the TUNEL Reaction

Mechanism of TdT-mediated Texas Red-5-dUTP incorporation at DNA strand breaks.

Quantitative Data Summary: Critical Assay Parameters

Deviations from optimal biochemical parameters are the leading cause of false negatives. Compare your current protocol against these validated thresholds:

ParameterOptimal Range/ConditionConsequence of Deviation
PFA Fixation Time 15–20 mins (Cells), <24 hrs (Tissue)Over-fixation blocks TdT access; Under-fixation loses DNA.
Proteinase K 10–20 μg/mL for 15–30 minsPoor permeabilization (weak signal) or destroyed morphology.
Triton X-100 0.2%–0.25% for 20 minsInsufficient entry of TdT enzyme into the nucleus.
TdT Incubation 60–90 mins at 37°CIncomplete labeling of 3'-OH ends; low fluorescence.
CoCl₂ Concentration 1–5 mMLack of TdT metalloenzyme activation; reaction failure.

Standardized Experimental Protocol: Texas Red-5-dUTP TUNEL (Cultured Cells)

To ensure a self-validating system, always run three samples in parallel : (1) Experimental Sample, (2) Negative Control (Omit TdT enzyme), and (3) Positive Control (DNase I treated).

Step 1: Sample Preparation & Fixation

  • Harvest cells and wash twice with cold 1X PBS.

  • Fix cells in 4% Paraformaldehyde (PFA) in PBS for 15 minutes at room temperature[5].

  • Wash three times with 1X PBS (5 minutes per wash) to remove residual fixative.

Step 2: Permeabilization

  • Incubate cells in 0.25% Triton X-100 in PBS for 20 minutes at room temperature[5]. (Note: For complex tissue sections, substitute with Proteinase K at 10-20 µg/mL for 15-30 minutes[1]).

  • Wash three times with 1X PBS.

Step 3: Positive Control Generation (Mandatory)

  • For the positive control slide only: Add 100 µL of DNase I buffer containing 10–100 U/mL DNase I.

  • Incubate for 10 minutes at room temperature to induce artificial DNA strand breaks[1].

  • Wash thoroughly with deionized water, then PBS.

Step 4: Equilibration

  • Add 100 µL of TdT Equilibration Buffer (containing 1–5 mM CoCl₂) to all samples.

  • Incubate for 10 minutes at room temperature to prime the DNA ends for the metalloenzyme[2].

Step 5: Enzymatic Labeling Reaction

  • Prepare the TUNEL reaction mixture: TdT reaction buffer, Texas Red-5-dUTP, and TdT enzyme[7]. (For the Negative Control, substitute the TdT enzyme volume with sterile water).

  • Remove the equilibration buffer and apply 50 µL of the reaction mixture to each sample.

  • Incubate in a dark, humidified chamber at 37°C for 60–90 minutes[8].

Step 6: Reaction Termination & Washing

  • Stop the reaction by adding 2X SSC buffer for 15 minutes at room temperature[2].

  • Wash three times with 1X PBS + 0.05% Tween 20 to remove unincorporated Texas Red-5-dUTP and reduce background noise[1].

Step 7: Counterstaining & Imaging

  • Counterstain nuclei with DAPI or Hoechst 33258 (1 µg/mL) for 5 minutes[4].

  • Mount slides with an antifade mounting medium[4].

  • Analyze using a fluorescence microscope equipped with a Texas Red filter set (Excitation: ~595 nm, Emission: ~615 nm)[9].

References

  • Abbkine. "One-step TUNEL Apoptosis Assay Kit (Green Fluorescence, KTA2010)". abbkine.com.[Link]

  • Gavrieli et al. / PMC. "Detection and Analysis of DNA Damage in Mouse Skeletal Muscle In Situ Using the TUNEL Method". nih.gov.[Link]

  • Darzynkiewicz et al. / PMC. "Analysis of apoptosis by cytometry using TUNEL assay". nih.gov.[Link]

  • Promega Corporation. "Using Terminal Deoxynucleotidyl Transferase (TdT) Enzyme to Detect TUNEL-Positive, GFP-Expressing Apoptotic Cells". promega.de.[Link]

Sources

Optimization

FAQ 1: Mechanistic Causality – Why does Texas Red-5-dUTP cause my polymerase to stall?

Title: Technical Support Center: Troubleshooting Texas Red-5-dUTP Polymerase Incorporation Welcome to the Application Scientist Support Desk. As drug development professionals and molecular biologists, you rely on robust...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Technical Support Center: Troubleshooting Texas Red-5-dUTP Polymerase Incorporation

Welcome to the Application Scientist Support Desk. As drug development professionals and molecular biologists, you rely on robust fluorescent labeling for downstream applications like FISH, TUNEL, and microarray hybridizations. However, incorporating bulky fluorophores like Texas Red-5-dUTP often leads to frustratingly low probe yields and weak signals. This guide dissects the mechanistic causality behind these failures and provides self-validating protocols to ensure your experiments succeed.

The Science Behind the Stall: Steric hindrance is the primary culprit. Texas Red is a large, rigid sulforhodamine derivative. When conjugated to the C5 position of the pyrimidine ring via a short 5-atom linker (as opposed to a longer 12- or 18-atom spacer), the fluorophore is forced into close proximity with the DNA major groove.

As the DNA polymerase translocates along the template, the bulky Texas Red moiety physically obstructs the enzyme's active site cleft (specifically the O-helix of the fingers domain). This steric clash prevents the conformational changes necessary to incorporate subsequent nucleotides, leading to premature chain termination and drastically reduced DNA probe yields[1].

Mechanism DNA Template DNA Pol DNA Polymerase DNA->Pol binds TR Texas Red-5-dUTP (Bulky) Pol->TR incorporates Opt Unlabeled dTTP (Spacer) Pol->Opt incorporates Clash Steric Clash (Stalling) TR->Clash consecutive incorporation TR->Opt optimized ratio Ext Successful Extension Opt->Ext relieves hindrance

Fig 1: Mechanistic pathway of steric hindrance and its resolution via optimized dTTP spacing.

FAQ 2: How do I optimize the dNTP master mix to prevent premature termination?

The Solution: Stoichiometric Spacing You cannot replace 100% of your standard dTTP with Texas Red-5-dUTP. Doing so guarantees consecutive bulky incorporations and immediate polymerase stalling. Instead, you must "space out" the fluorophores by providing a surplus of unlabeled dTTP[2].

The optimal ratio creates a statistical probability where the polymerase incorporates several unlabeled thymidines before encountering another Texas Red molecule. For a bulky 5-atom linker, replacing 16% to 25% of the dTTP pool is ideal to balance signal intensity with extension efficiency[3].

Table 1: Quantitative Data on TR-5-dUTP to dTTP Ratios vs. Incorporation Efficiency

TR-5-dUTP : dTTP RatioRelative Incorporation EfficiencyProbe YieldDownstream Signal Quality
1:0 (100% TR-5-dUTP)< 10%Severely LowUndetectable (Polymerase stall)
1:1 (50% TR-5-dUTP)~ 40%LowWeak / High background
1:3 (25% TR-5-dUTP)~ 85%OptimalStrong, distinct puncta
1:5 (16% TR-5-dUTP)> 95%HighModerate, highly specific

FAQ 3: Does my choice of polymerase impact steric tolerance?

Absolutely. Not all polymerases handle structural distortions equally. If you are locked into using a 5-atom linker and your yields are still low after optimizing the dNTP ratio, switching your enzyme can salvage the assay[2].

Table 2: Polymerase Compatibility Matrix for Bulky Fluorophores

Polymerase TypeSteric ToleranceExonuclease ActivityRecommended Application
Taq Polymerase Low - Moderate5' → 3'Standard PCR labeling (Requires strict 1:5 ratio)
Klenow Frag. (exo-) HighNoneRandom priming, Nick Translation
TdT Very HighNone3'-end labeling (e.g., TUNEL assays)

FAQ 4: How do I execute a self-validating protocol for Nick Translation?

Trustworthiness in molecular biology requires self-validating systems. Never assume successful incorporation based solely on a downstream assay (like FISH) working or failing. If a FISH assay fails, you must know whether the hybridization failed or if the probe was never labeled in the first place.

Below is a field-proven, step-by-step methodology for Nick Translation that includes a mandatory Quality Control (QC) checkpoint to validate incorporation prior to downstream use[3].

Step-by-Step Methodology: Self-Validating Nick Translation

Phase 1: Enzymatic Incorporation

  • Prepare the dNTP Mix: Create a 10X dNTP mix where dATP, dCTP, and dGTP are at 0.5 mM each. For the thymidine pool, mix 0.375 mM unlabeled dTTP with 0.125 mM Texas Red-5-dUTP (a 1:3 ratio).

  • Assemble the Reaction: On ice, combine 1 µg of template DNA, 5 µL of 10X Nick Translation Buffer, 5 µL of the custom dNTP mix, and molecular biology grade water to a final volume of 45 µL.

  • Add Enzymes: Add 5 µL of enzyme mix (containing DNA Polymerase I and optimized DNase I).

  • Incubate: Incubate at 15°C for 90 minutes. Expert insight: Do not exceed 15°C; higher temperatures cause DNase I to over-digest the template, resulting in fragments too small for hybridization.

  • Terminate: Stop the reaction by adding 5 µL of 0.5 M EDTA and heating to 65°C for 10 minutes.

Phase 2: Purification 6. Remove Free Dye: Pass the reaction through a Sephadex G-50 size-exclusion column (or equivalent spin column) to remove unincorporated Texas Red-5-dUTP. This step is non-negotiable for the subsequent QC check.

Phase 3: Self-Validation (The QC Checkpoint) 7. Spectrophotometric Analysis: Measure the absorbance of the purified probe at 260 nm (DNA) and 595 nm (Texas Red). 8. Calculate Degree of Labeling (DoL): Use the Beer-Lambert law to calculate the percentage of labeled bases. A successful reaction should yield a DoL between 2% and 5%.

  • If DoL < 2%: Steric hindrance dominated. Decrease the TR-5-dUTP ratio to 1:5 or switch to Klenow (exo-).

  • If DoL > 5%: The probe is over-labeled, which will quench fluorescence and inhibit hybridization. Increase unlabeled dTTP.

Protocol Mix 1. Prepare Master Mix (1:3 to 1:5 TR-5-dUTP:dTTP) Inc 2. Enzymatic Extension (15°C for Nick Translation) Mix->Inc Pur 3. Size Exclusion Purification (Remove free dNTPs) Inc->Pur QC 4. Self-Validation QC (Measure DoL via A595/A260) Pur->QC Pass 5. Proceed to Assay QC->Pass DoL 2-5% Fail Troubleshoot Ratio QC->Fail DoL < 2%

Fig 2: Self-validating workflow for Texas Red-5-dUTP incorporation and quality control.

References

  • Wiegant, J., et al. "An evaluation of a new series of fluorescent dUTPs for fluorescence in situ hybridization." ResearchGate.
  • Smolecule. "Comprehensive Application Notes and Protocols: dUTP Fluorescent Labeling of DNA Probes." Smolecule.com.
  • "Fluorescence Correlation Spectroscopy of Enzymatic DNA Polymerization." ACS Publications.

Sources

Reference Data & Comparative Studies

Validation

Chromatide(TM) texas red(R)-5-dutp vs Alexa Fluor 594 dUTP for FISH

As a Senior Application Scientist, I frequently consult with cytogeneticists and drug development professionals who struggle with suboptimal Signal-to-Noise Ratios (SNR) in multiplex Fluorescence In Situ Hybridization (F...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with cytogeneticists and drug development professionals who struggle with suboptimal Signal-to-Noise Ratios (SNR) in multiplex Fluorescence In Situ Hybridization (FISH). When designing panels that require a robust red-emitting channel, the decision almost always narrows down to two industry standards: ChromaTide™ Texas Red®-5-dUTP and Alexa Fluor™ 594 dUTP .

While both fluorophores occupy a similar spectral footprint, their underlying biochemistry dictates vastly different behaviors during enzymatic incorporation and in situ hybridization. This guide objectively compares their photophysical properties, structural causality, and field performance to help you optimize your FISH workflows.

Photophysical & Structural Causality

To understand how these labeled nucleotides perform in a cellular matrix, we must first examine their structural chemistry.

Texas Red is a classic rhodamine derivative. It is inherently hydrophobic, which can lead to non-specific binding in lipid-rich or protein-dense tissue sections. The "5" in ChromaTide Texas Red-5-dUTP designates a 5-atom spacer arm linking the fluorophore to the C5 position of the pyrimidine ring. The C5 position is strategically chosen because, in the B-form DNA double helix, it projects outward into the major groove, thereby avoiding steric hindrance with Watson-Crick hydrogen bonding.

Conversely, Alexa Fluor 594 is a sulfonated rhodamine derivative. The addition of sulfonic acid groups imparts a strong negative charge and exceptional hydrophilicity. This structural modification actively repels the probe from hydrophobic cellular domains, drastically reducing background noise 1.

Quantitative Comparison of Fluorophore Properties
PropertyChromaTide™ Texas Red®-5-dUTPAlexa Fluor™ 594 dUTP
Excitation / Emission Max 595 nm / 615 nm590 nm / 617 nm
Molar Extinction Coefficient ~85,000 cm⁻¹M⁻¹~73,000 cm⁻¹M⁻¹
Quantum Yield (Free Dye) 0.930.66
Hydrophobicity / Charge High / NeutralLow / Highly Negative (Sulfonated)
Photostability ModerateExtremely High
Enzymatic Compatibility Taq, DNA Pol I, KlenowTaq, DNA Pol I, Klenow, TdT

Data synthesized from established photophysical records and cytogenetic applications 2, 1.

Experimental Workflow & Logical Architecture

The generation and application of a FISH probe is a multi-stage process where the choice of fluorophore impacts downstream stringency requirements. Below is the logical workflow for probe generation via Nick Translation and subsequent hybridization.

G A Unlabeled DNA Template (BACs, Plasmids, PCR Products) B Nick Translation (DNA Pol I + Fluor-dUTP) A->B C Labeled Probe (TR-5-dUTP or AF594-dUTP) B->C D QC: Spectrophotometry (Calculate DOL) C->D F Co-Denaturation (75°C, Formamide) D->F Validated Probe E Target Chromatin / Tissue (Fixed & Permeabilized) E->F G In Situ Hybridization (37°C, Overnight) F->G H Stringent Washing (0.4x SSC, 72°C) G->H I Fluorescence Imaging (Ex: 590nm / Em: 615-617nm) H->I

Workflow for FISH probe generation and hybridization using fluorescent dUTPs.

Self-Validating Experimental Protocol: Nick Translation & FISH

A protocol is only as good as its internal quality controls. The following methodology incorporates self-validating checkpoints to ensure the causality of your results is never .

Phase 1: Probe Labeling via Nick Translation

Nick translation utilizes DNase I to create single-stranded "nicks" in the template, while DNA Polymerase I synthesizes new DNA, incorporating the fluorescent dUTPs.

  • Reaction Assembly: Combine 1 µg of template DNA (e.g., BAC clones) with 50 µM dATP, dCTP, dGTP, 17 µM unlabeled dTTP, and 33 µM of either Texas Red-5-dUTP or Alexa Fluor 594 dUTP.

    • Causality Note: A 1:2 ratio of labeled to unlabeled dUTP prevents the polymerase from stalling due to steric hindrance and prevents fluorophore self-quenching in the final probe 3.

  • Enzymatic Digestion & Synthesis: Add the Nick Translation enzyme mix (DNA Pol I / DNase I) and incubate strictly at 15°C for 2 hours .

    • Causality Note: Maintaining a low reaction temperature (15°C) is critical. It optimizes the 3'→5' exonuclease proofreading activity and prevents the synthesis of snap-back (hairpin) DNA structures that would ruin hybridization efficiency 2.

  • Reaction Termination: Add 0.5 M EDTA (pH 8.0) and heat to 65°C for 10 minutes to inactivate the enzymes.

  • Validation Checkpoint 1 (Probe Size): Run 1 µL of the product on a 1% denaturing agarose gel. The optimal probe length for penetrating condensed chromatin is 200–500 nucleotides. If the smear is >500 nt, the DNase I concentration was too low.

  • Validation Checkpoint 2 (Degree of Labeling - DOL): Purify the probe and measure absorbance at 260 nm and 590/595 nm. An optimal DOL is 3–6 fluorophores per 100 bases. Alexa Fluor 594 typically achieves a higher, more consistent DOL due to its hydrophilicity.

Phase 2: In Situ Hybridization
  • Probe Formulation: Co-precipitate 200 ng of the labeled probe with 10-fold excess of unlabeled Cot-1 DNA.

    • Causality Note: Cot-1 DNA consists of highly repetitive genomic sequences. Adding it to the hybridization mix suppresses the amplification of repetitive sequences in whole chromosome painting probes, preventing them from binding non-specifically to the target and causing pan-nuclear background fluorescence 4.

  • Co-Denaturation: Resuspend the pellet in hybridization buffer (50% formamide, 10% dextran sulfate, 2x SSC). Apply to the fixed slide and co-denature at 75°C for 5 minutes.

  • Hybridization: Incubate in a humidified chamber at 37°C overnight.

  • Stringency Washing: Wash slides in 0.4x SSC at 72°C for 2 minutes.

    • Validation Checkpoint 3: This temperature and salt concentration are mathematically calculated to melt mismatched hybrids while retaining perfectly matched probe-target duplexes.

  • Imaging: Counterstain with DAPI and image using a Texas Red or mCherry filter set.

Performance Data Synthesis: Which should you choose?

Signal-to-Noise Ratio (SNR): If you are working with complex, lipid-rich tissues (e.g., brain tissue or FFPE tumor sections), Alexa Fluor 594 dUTP is vastly superior. Its strong negative charge repels it from hydrophobic tissue components, yielding a pristine background. Texas Red, being hydrophobic, requires aggressive blocking (excess BSA and Cot-1) to achieve a comparable SNR.

Photostability & Imaging Dynamics: In modern cytogenetics, FISH slides are often analyzed using laser scanning confocal microscopy or automated slide scanners, subjecting the fluorophores to intense photon fluxes. Alexa Fluor 594 exhibits exceptional photostability, resisting photobleaching significantly longer than Texas Red 1. Furthermore, studies tracking microinjected fluorescent DNA in live cells have demonstrated that Alexa Fluor 594-labeled DNA diffuses rapidly and remains stable for extended tracking, highlighting its robust intracellular performance 5.

Conclusion: While ChromaTide Texas Red-5-dUTP remains a reliable, classic choice for standard metaphase spreads, Alexa Fluor 594 dUTP is the definitive recommendation for high-resolution, multiplexed FISH in complex tissues due to its superior hydrophilicity, incorporation efficiency, and photostability.

References

  • PROTOCOL FOR MCFISH MULTICOLOR FLUORESCENCE IN SITU HYBRIDIZATION Source: Kansas State University URL:[Link]

  • Plant Meiosis - Methods and Protocols Source: Springer (via Scribd) URL:[Link]

  • Tracking of microinjected DNA in live cells reveals the intracellular behavior and elimination of extrachromosomal genetic material Source: PMC (nih.gov) URL:[Link]

  • Polymerase Chain Reaction-based Suppression of Repetitive Sequences in Whole Chromosome Painting Probes for FISH Source: OSTI.gov URL:[Link]

Sources

Comparative

comparing Texas Red-5-dUTP and Cy3-dUTP fluorescence intensity and photostability

The Application Scientist’s Guide to Fluorescent dUTPs: Texas Red-5-dUTP vs. Cy3-dUTP As a Senior Application Scientist, I frequently consult with researchers designing custom probes for Fluorescence In Situ Hybridizatio...

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Author: BenchChem Technical Support Team. Date: April 2026

The Application Scientist’s Guide to Fluorescent dUTPs: Texas Red-5-dUTP vs. Cy3-dUTP

As a Senior Application Scientist, I frequently consult with researchers designing custom probes for Fluorescence In Situ Hybridization (FISH), microarrays, or TUNEL assays. A recurring and critical decision in these workflows is the selection of the optimal fluorophore-conjugated nucleotide. While both Texas Red-5-dUTP and Cy3-dUTP emit in the orange-red to red spectrum, their photophysical properties, structural rigidity, and incorporation kinetics dictate entirely different use cases.

This guide provides an objective, mechanistic comparison of these two ubiquitous modified nucleotides, backed by photophysical data and field-proven methodologies.

Photophysical Properties & Mechanistic Causality

To understand how these dyes perform at the bench, we must examine the interplay between their extinction coefficient (how much light they absorb) and their quantum yield (how efficiently they convert absorbed light into emitted fluorescence).

  • Cy3-dUTP (Indocarbocyanine): Cy3 is renowned for its massive extinction coefficient (~150,000 M⁻¹cm⁻¹)[1]. Mechanistically, this means it absorbs excitation photons with extreme efficiency, making it incredibly bright under standard epifluorescence microscopes equipped with TRITC/Cy3 filter sets[2]. However, its quantum yield is relatively low (>0.15)[1], and the cyanine polymethine chain can be susceptible to environmental degradation, such as ozone exposure in open microarray scanners. On the structural side, it is highly water-soluble and pH-insensitive, which prevents probe aggregation[3].

  • Texas Red-5-dUTP (Sulforhodamine 101): Texas Red takes a different mechanistic approach. Its extinction coefficient is lower (~85,000 M⁻¹cm⁻¹), meaning it absorbs fewer photons than Cy3. However, its rigid fused-ring structure restricts non-radiative energy loss (vibrational relaxation), resulting in a much higher quantum yield (~0.30). This structural rigidity also confers exceptional photostability, making it highly resistant to photobleaching during extended laser excitation[4].

Quantitative Data Summary
PropertyCy3-dUTPTexas Red-5-dUTP
Fluorophore Family IndocarbocyanineSulforhodamine 101
Excitation Max (nm) ~550 nm~595 nm
Emission Max (nm) ~570 nm~615 nm
Extinction Coefficient ~150,000 M⁻¹cm⁻¹~85,000 M⁻¹cm⁻¹
Quantum Yield >0.15~0.30
Photostability Moderate (Ozone sensitive)Excellent (Highly rigid structure)
Hydrophilicity High (Low background)Moderate (Requires stringent washing)
Optimal Laser Line 514 nm, 532 nm, 543 nm561 nm, 594 nm

Application Suitability & Multiplexing

  • When to choose Cy3-dUTP: Cy3 is highly hydrophilic[3], meaning it incorporates easily into DNA without causing probe precipitation or high background noise. It is the gold standard for microarrays and short-term imaging where maximum initial brightness is required.

  • When to choose Texas Red-5-dUTP: Texas Red is slightly more hydrophobic, which can occasionally increase background if washing steps are not optimized[2]. However, its emission peak (615 nm) is further red-shifted than Cy3 (570 nm). This provides superior spectral separation from green fluorophores (like FITC or Alexa Fluor 488) during multiplexed FISH, eliminating the fluorescence bleed-through often seen when pairing green dyes with Cy3[2]. Furthermore, its superior photostability makes it the preferred choice for laser-scanning confocal microscopy[5].

Mechanistic Logic: Enzymatic Labeling Workflow

The most common method for incorporating these modified nucleotides into DNA probes is nick translation. The diagram below illustrates the enzymatic logic of this process.

G A Unlabeled DNA Template B DNase I Nicking (Creates 3'-OH Termini) A->B Enzymatic Digestion (15°C) C DNA Polymerase I (5'->3' Exonuclease & Polymerase) B->C Primer Site Generation F Labeled DNA Probe (200-500 bp fragments) C->F Nucleotide Incorporation D Fluorescent dUTP (Cy3 or Texas Red) D->C Substrate Binding E Unlabeled dTTP (Limits steric hindrance) E->C Substrate Binding

Enzymatic workflow for generating fluorescently labeled DNA probes via nick translation.

Self-Validating Experimental Protocol: Nick Translation

A protocol is only as robust as its quality control. Below is a field-proven, self-validating methodology for labeling DNA probes. I have explicitly detailed the causality behind each step to ensure intelligent troubleshooting.

Step 1: Reaction Assembly Combine 1 µg of template DNA, 1X Nick Translation Buffer, an optimized dNTP mix (containing dATP, dCTP, dGTP, and a 1:2 ratio of Fluorescent-dUTP to unlabeled dTTP), DNase I, and DNA Polymerase I.

  • Causality: Fluorophores are bulky. If the polymerase is forced to incorporate them consecutively (by omitting dTTP entirely), steric hindrance stalls the enzyme. Furthermore, the close proximity of the dyes causes self-quenching via Förster resonance energy transfer (FRET). A 1:2 ratio ensures optimal spacing.

Step 2: Incubation Incubate the reaction strictly at 15°C for 2 hours.

  • Causality: Nick translation relies on a delicate kinetic balance between DNase I (which cuts DNA) and DNA Pol I (which repairs it). At 37°C, DNase I is too active, reducing the probe to useless oligonucleotides (<50 bp). At 15°C, the enzymes work in tandem to yield the optimal 200–500 bp fragments required for specific tissue penetration and target hybridization.

Step 3: Termination Add 0.5 M EDTA (pH 8.0) to a final concentration of 30 mM and heat to 65°C for 10 minutes.

  • Causality: EDTA is a chelating agent that sequesters Mg²⁺ ions. Because both DNase I and DNA Pol I are strictly Mg²⁺-dependent metalloenzymes, this instantly and irreversibly halts the reaction, locking in the probe size.

Step 4: Purification Pass the reaction through a Sephadex G-50 spin column.

  • Causality: Removes unincorporated fluorescent dUTPs that would otherwise bind non-specifically to tissue sections, causing overwhelming background noise.

Step 5: The Self-Validation System (Quality Control) Before proceeding to a multi-day hybridization protocol, the system must validate itself:

  • Fragment Size Validation: Run 5% of the purified reaction on a 1.5% agarose gel. Causality: You must observe a smear between 200–500 bp. Probes >500 bp cannot penetrate fixed tissues; probes <200 bp lack sequence specificity.

  • Degree of Labeling (DoL) Validation: Measure absorbance at 260 nm (DNA) and the dye's λmax (550 nm for Cy3; 595 nm for Texas Red) using a spectrophotometer. Causality: Calculating the base-to-dye ratio confirms successful incorporation. A DoL of 1 dye per 20–30 bases ensures optimal brightness without self-quenching.

Sources

Validation

A Senior Application Scientist's Guide to Calculating the Degree of Labeling (DOL) for Chromatide™ Texas Red®-5-dUTP

Authored by a Senior Application Scientist For researchers, scientists, and drug development professionals leveraging nucleic acid labeling, the Degree of Labeling (DOL) is a critical quality control parameter that profo...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by a Senior Application Scientist

For researchers, scientists, and drug development professionals leveraging nucleic acid labeling, the Degree of Labeling (DOL) is a critical quality control parameter that profoundly impacts experimental outcomes. An accurately determined DOL ensures reproducibility and allows for the optimization of assays such as fluorescence in situ hybridization (FISH), microarrays, and DNA sequencing. This guide provides an in-depth, authoritative walkthrough for calculating the DOL of nucleic acids labeled with Chromatide™ Texas Red®-5-dUTP, contextualizes its performance against viable alternatives, and explains the scientific principles underpinning each step.

The Foundational Importance of the Degree of Labeling (DOL)

The DOL represents the average number of fluorescent dye molecules conjugated to a given number of nucleotides.[1][2] It is not merely a quality check but a key determinant of experimental success.

  • Under-labeling (Low DOL): Results in faint signals, reducing the sensitivity of the assay and potentially leading to false-negative results.[3]

  • Over-labeling (High DOL): Can be equally detrimental. Excessive proximity of fluorophores leads to self-quenching, which paradoxically diminishes the fluorescence intensity.[1][4] Furthermore, a high density of bulky dye molecules can sterically hinder the enzymatic processing or hybridization of the nucleic acid probe.[5]

Therefore, determining and optimizing the DOL is pivotal for achieving a bright, specific, and reliable signal.[6] This guide focuses on Chromatide™ Texas Red®-5-dUTP, a modified deoxyuridine triphosphate that is enzymatically incorporated into DNA.[7][8]

The Spectrophotometric Principle: Applying the Beer-Lambert Law

The calculation of DOL is grounded in the Beer-Lambert law, which establishes a linear relationship between the absorbance of light and the concentration of an absorbing substance.[9][10]

A = ε * c * l

Where:

  • A is the absorbance (unitless)

  • ε (epsilon) is the molar extinction coefficient (in M⁻¹cm⁻¹), a constant unique to the substance at a specific wavelength.

  • c is the concentration of the substance (in M)

  • l is the path length of the cuvette (typically 1 cm)

To determine the DOL, we must calculate the molar concentrations of both the nucleic acid and the incorporated Texas Red dye. This is achieved by measuring the absorbance of the purified, labeled DNA at two key wavelengths:

  • 260 nm: The wavelength of maximum absorbance for nucleic acids.

  • 593 nm: The wavelength of maximum absorbance (λmax) for Texas Red®-5-dUTP.[8]

A critical challenge arises because the Texas Red dye also absorbs some light at 260 nm. To accurately determine the DNA concentration, this contribution from the dye must be subtracted from the total absorbance at 260 nm. This is accomplished using a Correction Factor (CF₂₆₀).[11][12]

Comprehensive Experimental Protocol for DOL Determination

This protocol provides a self-validating system for achieving an accurate DOL measurement.

Part A: Purification of the Labeled Nucleic Acid

Causality: It is absolutely essential to remove all unincorporated Chromatide™ Texas Red®-5-dUTP from the labeling reaction. Free nucleotides in the solution will absorb light at 593 nm, leading to a gross overestimation of the DOL.

Methodology:

  • Select a Purification Method: Gel filtration (e.g., a G-25 spin column) is highly effective for removing unincorporated nucleotides from larger DNA probes. For smaller fragments or PCR products, ethanol precipitation is a suitable alternative.

  • Execute Purification: Follow the manufacturer's protocol for your chosen purification method.

  • Resuspend the Sample: Resuspend the purified, labeled nucleic acid in a suitable buffer (e.g., 10 mM Tris-HCl, 1 mM EDTA, pH 7.6). It is crucial to use this same buffer as the "blank" in the spectrophotometer.[9]

Part B: Spectrophotometric Measurement

Equipment: A UV-Vis spectrophotometer and quartz cuvettes (with a 1 cm path length) are required.

Methodology:

  • Warm-up and Blank: Power on the spectrophotometer and allow the lamp to stabilize. Fill a clean quartz cuvette with the same buffer used to resuspend your sample and use it to zero (or "blank") the instrument at both 260 nm and 593 nm.

  • Measure Sample Absorbance: Transfer the purified, labeled nucleic acid solution to the cuvette.

  • Record Absorbance Values: Measure and record the absorbance at 260 nm (A₂₆₀) and 593 nm (A₅₉₃).

    • Pro-Tip: For optimal accuracy, the absorbance reading at the wavelength maximum should ideally be between 0.1 and 1.5. If the reading is too high, dilute the sample with a known volume of buffer and re-measure, ensuring you account for this dilution factor in the final calculations.[9]

Part C: The DOL Calculation

To perform the calculation, you will need the constants provided in the table below.

ParameterSymbolValueSource
Molar Extinction Coefficient of Texas Red®-5-dUTPε_dye_85,000 M⁻¹cm⁻¹ (at 593 nm)[8]
Correction Factor for Texas Red®-5-dUTP at 260 nmCF₂₆₀~0.31*Derived
Average Molar Extinction Coefficient of a dNTP in DNAε_base_6290 M⁻¹cm⁻¹ (at 260 nm)[13][14]

*Note on the Correction Factor (CF₂₆₀): This value is the ratio of the dye's absorbance at 260 nm to its absorbance at its λmax (A₂₆₀/A₅₉₃). This value is often provided by the manufacturer. If not available, it must be determined experimentally by measuring the absorbance of the free dye. A value of 0.31 is typical for rhodamine derivatives.

Step-by-Step Calculation:

1. Calculate the Molar Concentration of the Dye ([Dye]): [Dye] = A₅₉₃ / (ε_dye_ * path length) Assuming a 1 cm path length: [Dye] = A₅₉₃ / 85,000

2. Calculate the Corrected Absorbance of the Nucleic Acid (A_base): This step removes the dye's contribution to the absorbance at 260 nm.[11] A_base = A₂₆₀ - (A₅₉₃ * CF₂₆₀) Using the derived CF₂₆₀: A_base = A₂₆₀ - (A₅₉₃ * 0.31)

3. Calculate the Molar Concentration of Nucleotide Bases ([Base]): [Base] = A_base / (ε_base_ * path length) Assuming a 1 cm path length: [Base] = A_base / 6290

4. Calculate the Degree of Labeling (DOL): The DOL is the molar ratio of bases to dye molecules. DOL = [Base] / [Dye] DOL = (A_base * ε_dye) / (A₅₉₃ * ε_base)

This ratio gives you the number of nucleotide bases for every one molecule of dye. A more intuitive way to express this is the number of dye molecules per 1000 bases:

Dyes per 1000 bases = (1 / DOL) * 1000

Visualizing the Workflow and Impact of DOL

A clear understanding of the workflow and the implications of the final DOL value is essential for robust experimental design.

DOL_Workflow cluster_prep Sample Preparation cluster_measure Measurement cluster_calc Calculation labeling Enzymatic Labeling (e.g., PCR, Nick Translation) purification Purify Labeled DNA (Remove free dUTP) labeling->purification Critical Step blank Blank Spectrophotometer with Buffer purification->blank measure Measure Absorbance (A₂₆₀ & A₅₉₃) blank->measure calc_dye Calculate [Dye] measure->calc_dye correct_A260 Correct A₂₆₀ measure->correct_A260 calc_dol Calculate DOL (Base:Dye Ratio) calc_dye->calc_dol calc_base Calculate [Base] correct_A260->calc_base calc_base->calc_dol

Caption: Experimental workflow for determining the Degree of Labeling (DOL).

DOL_Impact cluster_dol Degree of Labeling (DOL) Scale cluster_outcome Experimental Outcome low Low DOL optimal Optimal DOL weak_signal Weak Signal (Low Sensitivity) low->weak_signal Leads to high High DOL bright_signal Bright, Specific Signal (High Sensitivity) optimal->bright_signal Achieves quenching Signal Quenching (Reduced Brightness) high->quenching Causes hindrance Steric Hindrance (Poor Hybridization) high->hindrance Causes

Caption: The relationship between DOL and experimental outcomes.

Performance Comparison: Texas Red®-5-dUTP vs. Alternatives

While Texas Red is a widely used and robust fluorophore, several alternatives are available, each with distinct properties.[15] The choice of dye can significantly impact experimental design, particularly in multiplexing applications.[16][17]

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Key AdvantagesCommon Alternatives
Texas Red® 59361285,000Bright red fluorescence, good separation from green fluorophores.[8][18]TEX 615, CAL Fluor Red 610[16]
Cyanine 3 (Cy3) ~550~570~150,000Very high extinction coefficient, very bright.TYE™ 563[16]
Cyanine 5 (Cy5) ~649~670~250,000Far-red emission, low autofluorescence in biological samples.TYE™ 665[16]
Alexa Fluor® 594 59061773,000Highly photostable, less pH-sensitive than Texas Red.[18]ATTO™ 590[17]
ROX 57560282,000Often used as a passive reference dye in qPCR.-

Expert Insights:

  • For Brightness: Cy3 and Cy5 are excellent choices due to their exceptionally high molar extinction coefficients.

  • For Photostability: Alexa Fluor® dyes are generally considered superior for experiments involving long exposure times, such as time-lapse imaging.[18]

  • For Multiplexing: The choice depends on the available filter sets on your imaging system. Texas Red® is an excellent partner for green dyes like FAM or Alexa Fluor 488, offering good spectral separation.

Conclusion: Ensuring Trustworthy and Reproducible Results

The accurate calculation of the Degree of Labeling is a cornerstone of quantitative and reproducible fluorescence-based nucleic acid analysis. By meticulously purifying the labeled product and applying the principles of spectrophotometry, researchers can precisely characterize their probes. This characterization is not merely procedural; it is fundamental to understanding the relationship between probe labeling density and signal intensity, thereby enabling the rational optimization of experimental protocols. The comparison with alternative dyes further empowers researchers to select the optimal fluorophore for their specific application, ensuring data integrity and scientific rigor.

References

  • Abberior Instruments. (n.d.). Degree of labeling (DOL) step by step. Retrieved from [Link]

  • NanoTemper Technologies. (n.d.). Degree-of-labeling (DOL). Retrieved from [Link]

  • Haugland, R. P., et al. (1995). Determining the extent of labeling for tetramethylrhodamine protein conjugates. Analytical Biochemistry, 227(2), 355-362. Retrieved from [Link]

  • Mirus Bio. (2023). Calculate Nucleic Acid Labeling Density. Retrieved from [Link]

  • Generi Biotech. (n.d.). Alternative dyes for oligonucleotides/probes labeling. Retrieved from [Link]

  • Theiss, C., et al. (2023). ProDOL: a general method to determine the degree of labeling for staining optimization and molecular counting. Nature Methods, 20(7), 1034-1044. Retrieved from [Link]

  • ATTO-TEC. (n.d.). Degree of Labeling Explanation. Retrieved from [Link]

  • NanoTemper Technologies. (n.d.). Degree-of-labeling (DOL). Retrieved from [Link]

  • ResearchGate. (2021). How to calculate the DOL of TAMRA-labelled protein. Retrieved from [Link]

  • Generi Biotech. (n.d.). Patented dye alternatives. Retrieved from [Link]

  • Cavaluzzi, M. J., & Borer, P. N. (2004). Revised UV extinction coefficients for nucleoside-5′-monophosphates and unpaired DNA and RNA. Nucleic Acids Research, 32(1), e13. Retrieved from [Link]

  • ResearchGate. (2004). (PDF) Revised UV extinction coefficients for nucleoside‐5′‐monophosphates and unpaired DNA and RNA. Retrieved from [Link]

  • metabion. (2023). Data Sheet: Texas Red-12-dUTP. Retrieved from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Validating Texas Red-5-dUTP DNA Incorporation

An Objective Comparison of Agarose Gel Electrophoresis and Alternative Methods Introduction: The Critical Need for Validating Fluorescent Probe Synthesis In molecular biology, the generation of fluorescently labeled DNA...

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Author: BenchChem Technical Support Team. Date: April 2026

An Objective Comparison of Agarose Gel Electrophoresis and Alternative Methods

Introduction: The Critical Need for Validating Fluorescent Probe Synthesis

In molecular biology, the generation of fluorescently labeled DNA probes is a foundational step for a multitude of applications, from Fluorescence In Situ Hybridization (FISH) and microarrays to DNA sequencing.[1] The success of these sophisticated downstream experiments hinges on the quality of the initial probe. A probe with poor incorporation of the fluorescent nucleotide, such as Texas Red-5-dUTP, will yield weak or no signal, wasting valuable time, reagents, and samples. Therefore, validating the successful enzymatic incorporation of the labeled nucleotide is not merely a suggestion—it is a mandatory quality control checkpoint.

This guide provides an in-depth, experience-driven comparison of methods to validate the incorporation of Texas Red-5-dUTP into DNA. We will focus on the most accessible and widely used technique—agarose gel electrophoresis—and objectively compare its performance against alternative methods, providing the supporting experimental frameworks and data-driven insights necessary for researchers, scientists, and drug development professionals to make informed decisions in their laboratory workflows.

Part 1: The Cornerstone of Validation - Agarose Gel Electrophoresis

The Principle: Visualizing Success Through a Mobility Shift

Agarose gel electrophoresis separates DNA fragments primarily based on their size, with smaller fragments migrating faster through the gel matrix than larger ones.[2] However, the incorporation of a bulky and charged molecule like Texas Red-5-dUTP introduces significant changes to the physical properties of the DNA. Texas Red is a large aromatic dye that adds considerable mass and alters the overall charge-to-mass ratio of the DNA fragment.[3]

This modification has a predictable consequence: a Texas Red-labeled DNA fragment will experience greater frictional drag and a different electrostatic interaction with the electric field compared to its unlabeled counterpart. As a result, the labeled DNA will migrate more slowly through the agarose gel. This phenomenon, known as a "mobility shift," provides a direct, visual confirmation of successful incorporation. The presence of a distinct, slower-migrating band relative to an unlabeled control is the hallmark of a successful labeling reaction.

Experimental Workflow: A Self-Validating System

The key to a trustworthy protocol is the inclusion of proper controls. The following workflow is designed as a self-validating system, allowing for an unambiguous interpretation of the results on a single gel.

G cluster_run Electrophoresis cluster_analysis Analysis A Control Reaction: DNA Template + dNTPs (incl. dTTP) + DNA Polymerase D Load Samples: 1. DNA Ladder 2. Control Reaction (Unlabeled) 3. Labeling Reaction (Texas Red-labeled) A->D B Labeling Reaction: DNA Template + dNTPs (Texas Red-dUTP replaces dTTP) + DNA Polymerase B->D C Prepare Agarose Gel (e.g., 1.0 - 1.5%) C->D E Run Electrophoresis (e.g., 100V for 30-45 min) D->E F Visualize Gel under UV or Visible Light E->F G Interpret Results: - Compare migration of bands - Observe red fluorescence in labeled lane F->G

Caption: Experimental workflow for validating Texas Red-dUTP incorporation.

Detailed Protocol for Agarose Gel Validation

This protocol assumes a standard labeling method such as Polymerase Chain Reaction (PCR) or Nick Translation.

Materials:

  • DNA template

  • Appropriate primers (for PCR)

  • DNA Polymerase (Taq or another polymerase known to incorporate modified nucleotides)[4][5]

  • dNTP mix (dATP, dCTP, dGTP)

  • dTTP

  • Texas Red-5-dUTP (e.g., Jena Bioscience NU-803-TXR)[6]

  • Nuclease-free water

  • Agarose

  • TAE or TBE buffer

  • 6X DNA Loading Dye

  • DNA Ladder

  • Gel documentation system

Methodology:

  • Set Up Reactions: Prepare two separate reaction tubes: a control and the labeling reaction.

    • Control Reaction: Assemble the reaction mix according to your standard protocol, using the complete dNTP mix that includes natural dTTP.

    • Labeling Reaction: Assemble an identical reaction mix, but substitute dTTP entirely or partially with Texas Red-5-dUTP. An optimized ratio of modified to natural nucleotide is often recommended by the manufacturer and may require empirical testing.[6]

  • Perform Labeling: Run the PCR or Nick Translation reaction under the appropriate thermal conditions.

  • Cast Agarose Gel:

    • Prepare a 1.0% to 1.5% agarose gel using TAE or TBE buffer. The higher percentage helps to better resolve the mobility shift of smaller fragments.[2]

    • Expert Tip: Unlike validation with intercalating dyes, do not add Ethidium Bromide (EtBr) or SYBR Green to the gel itself. Texas Red is its own reporter. Adding another dye can complicate interpretation and is unnecessary.[7]

  • Prepare and Load Samples:

    • Mix 5 µL of each reaction product (Control and Labeling) with 1 µL of 6X DNA loading dye.

    • Load the samples into separate wells of the agarose gel. Be sure to include a DNA ladder in an adjacent lane for size reference.

  • Run Electrophoresis:

    • Submerge the gel in the appropriate running buffer and apply a constant voltage (e.g., 80-120V) until the dye front has migrated approximately 75% of the gel length.[8]

  • Visualize and Interpret Results:

    • Place the gel on a gel documentation system.

    • Step 1 (Confirmation of DNA): First, visualize the gel using a standard UV transilluminator and an EtBr or SYBR Green filter set. Both the control and labeled DNA should appear as bands. This confirms that both reactions successfully produced DNA of the expected size. The labeled band should appear higher (slower migration) than the unlabeled control band.

    • Step 2 (Confirmation of Labeling): Next, switch the imaging system to excite near the Texas Red excitation maximum (~595 nm) and capture the emission using a filter appropriate for its emission peak (~615 nm).[7] Only the band from the labeling reaction should be visible under these conditions. The control lane should be dark.

Expected Outcome for Successful Incorporation:

  • UV (General DNA stain): Two bands are visible. The band in the "Labeling" lane migrates slower than the band in the "Control" lane.

  • Texas Red Channel: A single, fluorescent red band is visible only in the "Labeling" lane at the same shifted position seen under UV.

Part 2: A Comparative Analysis of Validation Methods

While agarose gel electrophoresis is a robust qualitative method, other techniques can provide complementary, and often quantitative, data. The choice of method depends on the specific experimental needs, available equipment, and desired level of precision.

G cluster_product Labeled DNA Product cluster_methods Validation Methods cluster_attributes Assessed Attributes Product Texas Red-Labeled DNA Agarose Agarose Gel Electrophoresis Spectro Spectrophotometry (UV-Vis) Fluoro Fluorometry Microscopy Fluorescence Microscopy (FISH) A1 Successful Incorporation (Qualitative) Agarose->A1 A2 Product Integrity & Size Agarose->A2 A3 Labeling Efficiency (Quantitative) Spectro->A3 Fluoro->A3 A4 Probe Functionality Microscopy->A4

Sources

Validation

A Senior Application Scientist's Guide to Multiplex FISH Using Chromatide™ Texas Red®-5-dUTP and FITC-dUTP

Introduction: The Power of Seeing More with Multiplex FISH Fluorescence In Situ Hybridization (FISH) has revolutionized cytogenetics, allowing for the precise localization of specific nucleic acid sequences within the co...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Power of Seeing More with Multiplex FISH

Fluorescence In Situ Hybridization (FISH) has revolutionized cytogenetics, allowing for the precise localization of specific nucleic acid sequences within the context of the cell or tissue.[1][2] The evolution to multiplex FISH (M-FISH), which enables the simultaneous detection of multiple targets, has further amplified its power.[3][4] This technique is indispensable in fields ranging from cancer diagnostics to gene mapping, where resolving several genetic elements in a single specimen is crucial.[1][5][6]

The success of any M-FISH experiment hinges on the careful selection of spectrally distinct fluorophores.[3][7] Each fluorescent label must provide a bright, specific signal that can be clearly resolved from its counterparts. This guide provides an in-depth comparison of two workhorse fluorophores for direct labeling: Chromatide™ Texas Red®-5-dUTP and FITC-dUTP. As a senior application scientist, my goal is not just to provide a protocol, but to illuminate the scientific rationale behind the choices you make at each step, ensuring your experiments are both successful and self-validating.

Core Principles: Direct Fluorophore Incorporation

The fundamental principle of this workflow is the direct enzymatic incorporation of a nucleotide analog covalently linked to a fluorophore into a DNA probe.[1] This is commonly achieved through methods like nick translation, where an enzyme introduces single-strand breaks ("nicks") into a DNA template, and a polymerase then incorporates labeled dUTPs as it synthesizes new DNA.[3][8][9] This direct labeling approach is often preferred for its simplicity and efficiency.[10]

A Head-to-Head Comparison: Texas Red® vs. FITC

Fluorescein isothiocyanate (FITC) and Texas Red® are classic green and red emitting dyes, respectively, that have been staples in fluorescence microscopy for decades.[1][10][11] Their spectral separation makes them a common pairing for two-color analysis.

Photophysical and Chemical Properties

A successful multiplex experiment depends on the intrinsic properties of the chosen fluorophores. Brightness, a product of molar extinction coefficient and quantum yield, dictates signal strength, while photostability determines how long a signal can be visualized before fading.[12]

PropertyFITC (Fluorescein)Texas Red® (Sulforhodamine 101)Rationale & Implication
Excitation Max ~495 nm[13]~596 nm[14]Aligns with standard blue (488 nm) and yellow/green (561/594 nm) laser lines.[14][15][16] Ensures efficient excitation and minimal cross-excitation with proper filter selection.
Emission Max ~520 nm (Green)[13]~615 nm (Red)[14]Provides clear spectral separation for two-color imaging. Filter sets must be chosen to minimize bleed-through.[17]
Molar Extinction Coefficient ~75,000 cm⁻¹M⁻¹~85,000 cm⁻¹M⁻¹[14]A higher coefficient indicates more efficient photon absorption. Texas Red® has a slight advantage in its ability to absorb light.
Quantum Yield (Φ) Variable (pH sensitive)High (~0.93)[14]Quantum yield is the efficiency of converting absorbed photons into emitted light.[12] Texas Red®'s high and stable quantum yield translates to a more robust and consistent signal compared to the pH-sensitive fluorescence of FITC.[16][18]
Relative Brightness GoodVery GoodThe combination of a high extinction coefficient and a high, stable quantum yield makes Texas Red® an exceptionally bright and reliable fluorophore.[19]
Photostability ModerateGoodTexas Red® is known for its greater resistance to photobleaching compared to fluorescein, allowing for longer exposure times during imaging.[12][19]
Experimental Performance Insights

While photophysical data provide a theoretical foundation, performance in a complex biological assay is the ultimate test. A comparative study using the related technique of Comparative Genomic Hybridization (CGH) found that labeling test DNA with Texas Red-dUTP significantly reduced hybridization artifacts in known problematic genomic regions (1p33-pter, 16p, 19, and 22) compared to when the same DNA was labeled with FITC-dUTP.[20] This suggests that Texas Red® probes may exhibit lower non-specific binding, leading to a better signal-to-noise ratio and more reliable results.[20]

This is a critical consideration. In multiplexing, the goal is to have high confidence that overlapping signals represent true biological colocalization, not artifacts from one of the channels. The superior specificity of Texas Red® in this context makes it a more trustworthy label for the target of primary interest.

Alternatives and Considerations

While the FITC and Texas Red® pairing is effective, the field of fluorophore chemistry has advanced significantly. For experiments demanding even greater brightness and photostability, alternatives should be considered:

  • Alexa Fluor™ Dyes: The Alexa Fluor™ series, particularly Alexa Fluor™ 488 as a FITC replacement and Alexa Fluor™ 594 as a Texas Red® alternative, are engineered for superior performance, offering increased brightness and exceptional photostability.[15]

  • Cy™ Dyes: Dyes like Cy3 (spectrally similar to TRITC) and Cy5 (far-red) are also common choices in multiplex FISH, providing bright and stable signals.[1]

  • CAL Fluor™ Dyes: Dyes such as CAL Fluor Red 610 are marketed as direct replacements for Texas Red®, offering excellent brightness and stability for RNA FISH applications.[13]

The choice to use the classic FITC/Texas Red® combination is often driven by their long-standing validation, cost-effectiveness, and compatibility with a wide range of standard filter sets available on most fluorescence microscopes.

Experimental Workflow: A Validated Protocol for Two-Color DNA FISH

This protocol details a complete workflow for detecting two separate DNA targets on metaphase chromosomes or in interphase nuclei using probes directly labeled with FITC-dUTP and Texas Red®-5-dUTP.

Workflow Overview

FISH_Workflow cluster_prep Phase 1: Preparation cluster_hyb Phase 2: Hybridization cluster_vis Phase 3: Visualization Probe_Labeling Probe Labeling (Nick Translation) Denaturation Denaturation (Probe & Sample) Probe_Labeling->Denaturation Sample_Prep Sample Preparation (e.g., Metaphase Spreads) Sample_Prep->Denaturation Hybridization Hybridization (Overnight) Denaturation->Hybridization Washes Post-Hyb Washes (Stringency) Hybridization->Washes Counterstain Counterstaining (DAPI) Washes->Counterstain Mounting Mounting (Antifade) Counterstain->Mounting Imaging Microscopy & Image Acquisition Mounting->Imaging

Caption: High-level workflow for multiplex FISH.

Part 1: Probe Labeling via Nick Translation

The goal here is to generate a pool of probe fragments (typically 100-500 bp) that have incorporated the fluorescently labeled dUTPs.[21]

Caption: The nick translation process for probe labeling.

Protocol:

  • Reaction Setup: In separate tubes for each probe, combine the following on ice:

    • 1 µg of purified DNA (e.g., plasmid, BAC)

    • 10X Nick Translation Buffer

    • dNTP mix (dATP, dCTP, dGTP)

    • 1 µL Chromatide™ Texas Red®-5-dUTP OR 1 µL FITC-12-dUTP

    • DNase I/DNA Polymerase I enzyme mix

    • Nuclease-free water to final volume.

    • Rationale: The enzyme mix contains both DNase I to create nicks and DNA Polymerase I, which has both polymerase and 5'→3' exonuclease activity. This allows it to remove existing nucleotides from the nick site and incorporate new ones, including the labeled dUTP.[8]

  • Incubation: Incubate the reaction at 15°C for 2-4 hours.

    • Rationale: This temperature is a compromise that balances the activities of DNase I and DNA Polymerase I for optimal fragment size and incorporation efficiency.

  • Stopping the Reaction: Add EDTA to chelate Mg²⁺, which is essential for enzyme activity.

  • Probe Purification: Remove unincorporated fluorescent nucleotides using a spin column.[9] This step is critical to reduce background fluorescence.

  • Verification: Assess probe quality. Labeled DNA probes should appear as a smear on an agarose gel, typically with fragments between 100-500 bp.[21]

Part 2: Sample Preparation and Hybridization

Protocol:

  • Sample Preparation: Prepare slides with metaphase chromosome spreads or adherent cells. Proper fixation (e.g., with methanol:acetic acid) is crucial to preserve morphology and DNA integrity.[22][23]

  • Permeabilization: Treat slides with a solution like Pepsin or Proteinase K.

    • Rationale: This step digests proteins in the chromatin structure, allowing the probes to access the target DNA.[22] Optimization is key; over-digestion can destroy morphology, while under-digestion will prevent probe entry.

  • Probe Precipitation: Combine the labeled probes (e.g., 200 ng of each) with Cot-1 DNA and precipitate with ethanol.

    • Rationale: Cot-1 DNA is enriched in repetitive sequences. Adding it to the hybridization mix blocks non-specific binding of the probe to repetitive elements throughout the genome, thereby increasing signal specificity.

  • Denaturation:

    • Resuspend the probe pellet in hybridization buffer (containing formamide). Heat at 75°C for 5-10 minutes to denature the probe DNA into single strands.[9]

    • Simultaneously, denature the DNA on the slides by immersing them in a 70% formamide/2x SSC solution at 73°C for 2-5 minutes.[24]

    • Rationale: Both the probe and the target DNA must be single-stranded to allow for complementary base pairing (hybridization).[1][25] Formamide lowers the DNA melting temperature, allowing denaturation to occur at a lower temperature and helping to preserve the sample's morphology.

  • Hybridization:

    • Apply the denatured probe mixture to the denatured slide.

    • Seal with a coverslip and incubate in a humidified chamber at 37°C for 16-72 hours.[26][27]

    • Rationale: This prolonged incubation at a stable temperature allows the fluorescent probes to find and anneal to their specific complementary sequences on the target DNA.

Part 3: Post-Hybridization Washes and Visualization

Protocol:

  • Stringency Washes: Perform a series of washes with increasing stringency (lower salt concentration, higher temperature). A typical series might be:

    • 2x SSC / 50% Formamide at 45°C

    • 2x SSC at 45°C

    • 0.1x SSC at 60°C

    • Rationale: These washes are arguably the most critical step for ensuring specificity. The conditions are calibrated to remove probes that have bound non-specifically or to sequences with low homology, leaving only the perfectly matched probe-target hybrids.[21][26]

  • Counterstaining: Stain the slides with DAPI (4',6-diamidino-2-phenylindole).

    • Rationale: DAPI is a blue fluorescent stain that binds strongly to A-T rich regions in DNA. It is used to visualize the entire nucleus and all chromosomes, providing a reference map against which the specific FISH signals can be localized.[21]

  • Mounting: Apply an antifade mounting medium and a coverslip.

    • Rationale: Antifade reagents are essential to reduce photobleaching of the fluorophores during microscopy, preserving the signal for imaging.[21][22]

  • Microscopy and Image Acquisition:

    • Visualize the slide on a fluorescence microscope equipped with appropriate filter sets for DAPI, FITC, and Texas Red®.

    • Acquire separate images for each channel (blue for DAPI, green for FITC, red for Texas Red®) and merge them digitally.

    • Rationale: Using single-band-pass filters for each fluorophore is crucial to minimize signal bleed-through between channels and ensure the data accurately reflects the location of each probe.[4][28]

Troubleshooting Common Issues

IssuePotential CauseRecommended Solution
Weak or No Signal - Poor probe labeling efficiency.- Incomplete denaturation.- Insufficient permeabilization.- Verify probe quality and labeling.[21][22]- Optimize denaturation time and temperature for both probe and sample.[26]- Adjust pepsin/proteinase K concentration and incubation time.[22][26]
High Background - Incomplete removal of unbound probe.- Non-specific probe binding.- Poor quality probe (unincorporated nucleotides).- Increase the stringency of post-hybridization washes (temperature, formamide concentration).[22][26]- Ensure sufficient Cot-1 DNA was used.- Purify the probe thoroughly after labeling.[9]
Signal Bleed-through - Emission spectrum of one fluorophore overlaps with the excitation/emission filter of another.- Use high-quality, narrow band-pass filters specific for FITC and Texas Red®.[28]- Acquire images sequentially for each channel.- Perform single-stain controls to confirm the extent of any bleed-through.[29]
Photobleaching - Excessive exposure to excitation light.- Minimize light exposure.[21]- Use an effective antifade mounting medium.- Acquire images efficiently with optimized camera settings.

Conclusion

The combination of Chromatide™ Texas Red®-5-dUTP and FITC-dUTP provides a robust and cost-effective solution for two-color multiplex FISH. While FITC offers a reliable green signal, the superior photostability, brightness, and demonstrated lower propensity for causing hybridization artifacts make Texas Red® an outstanding choice for the red channel.[19][20] For researchers, understanding the distinct properties of each fluorophore is paramount. By leveraging the strengths of this pair and implementing a scientifically sound, self-validating protocol, you can confidently resolve multiple genomic targets and generate clear, publication-quality data.

References

  • Title: DNA FISH Kit Source: baseclick URL: [Link]

  • Title: FISH Tips and Troubleshooting Source: Creative Bioarray URL: [Link]

  • Title: Solving Problems in Multiplex FISH Source: Springer Nature Experiments URL: [Link]

  • Title: Multiplex fluorescence in situ hybridization (M-FISH) Source: PubMed URL: [Link]

  • Title: Troubleshoot Multiplex IF: Controls & Quick Checks Source: Boster Bio URL: [Link]

  • Title: Alternative dyes for oligonucleotides/probes labeling Source: Generi Biotech URL: [Link]

  • Title: Fluorescence In Situ Hybridization (FISH) and Its Applications Source: PMC - NIH URL: [Link]

  • Title: FISH Tips and Troubleshooting Source: Today's Clinical Lab URL: [Link]

  • Title: Fluorescent In Situ Hybridization (FISH) Protocol Source: Abyntek URL: [Link]

  • Title: DNA Labeling Kits Texas Red®-dCTP and -dUTP Instruction Manual Source: Bio-Rad URL: [Link]

  • Title: Texas Red Dye Profile Source: FluoroFinder URL: [Link]

  • Title: Fluorescent in situ hybridisation (FISH) Source: Knowledge Hub - Genomics Education Programme URL: [Link]

  • Title: Imaging flow cytometry-based multiplex FISH for three IGH translocations in multiple myeloma Source: PMC - NIH URL: [Link]

  • Title: Fluorescence in situ hybridization Source: Wikipedia URL: [Link]

  • Title: What Types of Multicolor FISH Probe Sets Are Available? Source: Creative Bioarray URL: [Link]

  • Title: Characteristics and Applications of Texas Red Fluorescent Dyes Source: Labinsights URL: [Link]

  • Title: Comparison of fluorescein isothiocyanate- and Texas red-conjugated nucleotides for direct labeling in comparative genomic hybridization Source: PubMed URL: [Link]

  • Title: Fluorescence in situ Hybridization General Principles and Clinical Application with Special Emphasis to Interphase Diagnostics Source: Med J Islam Repub Iran URL: [Link]

  • Title: Combining Multicolor FISH with Fluorescence Lifetime Imaging for Chromosomal Identification and Chromosomal Sub Structure Investigation Source: PMC - NIH URL: [Link]

  • Title: Multicolor FISH with three to five fluorochromes using confocal... Source: ResearchGate URL: [Link]

  • Title: Multiplex-FISH (M-FISH): technique, developments and applications Source: ResearchGate URL: [Link]

  • Title: Fluorophore Selection Guide Source: QB3 Berkeley URL: [Link]

  • Title: Fluorescence Properties of Fluorescein, Tetramethylrhodamine and Texas Red Linked to a DNA Aptamer Source: ResearchGate URL: [Link]

  • Title: Color Compensation of Multicolor FISH Images Source: IEEE Xplore URL: [Link]

  • Title: Multiplexed Iterative FISH Experimental Protocol SOP002.v3.12 Source: protocols.io URL: [Link]

  • Title: Dual Band Excitation: FITC-Texas Red Source: Nikon's MicroscopyU URL: [Link]

  • Title: Comparison of Fluorescence In Situ Hybridization and Chromogenic In Situ Hybridization for Low and High Throughput HER2 Genetic Testing Source: PMC - NIH URL: [Link]

  • Title: DNA FISH and DNA FISH followed by immunofluorescence on worms Source: WormBook URL: [Link]

  • Title: Fluorescence properties of fluorescein, tetramethylrhodamine and Texas Red linked to a DNA aptamer Source: PubMed URL: [Link]

  • Title: Establishing a multiplex imaging panel to study T cell development in the thymus in mouse Source: STAR Protocols URL: [Link]

  • Title: Fluorescence In Situ Hybridization (FISH) following Indirect Immunofluorescence Source: Duke University URL: [Link]

Sources

Comparative

Texas Red-5-dUTP versus fluorescein-12-dUTP sensitivity in microarray analysis

An In-Depth Comparison of Texas Red-5-dUTP and Fluorescein-12-dUTP for Enhanced Sensitivity in Microarray Analysis Introduction In the precise world of microarray analysis, the choice of fluorescent dye can be the determ...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparison of Texas Red-5-dUTP and Fluorescein-12-dUTP for Enhanced Sensitivity in Microarray Analysis

Introduction

In the precise world of microarray analysis, the choice of fluorescent dye can be the determining factor between a clear, interpretable result and ambiguous data. The sensitivity and specificity of DNA microarrays are critically dependent on the fluorescent properties of the incorporated nucleotides. Among the plethora of available dyes, fluorescein and rhodamine derivatives have long been staples in the field. This guide provides a head-to-head comparison of two popular choices: fluorescein-12-dUTP and Texas Red-5-dUTP, focusing on their relative sensitivity, photostability, and overall performance in microarray applications. Our analysis is grounded in empirical data to empower researchers to make informed decisions for their specific experimental needs.

Fluorescein-12-dUTP, a derivative of fluorescein, is a well-established green-fluorescing dye. In contrast, Texas Red-5-dUTP is a red-fluorescing dye derived from sulforhodamine 101, known for its brightness and photostability. While both are effective, their distinct spectral properties and chemical structures lead to significant performance differences in microarray experiments.

Physicochemical and Spectral Properties

A fundamental understanding of the spectral characteristics of each dye is essential for optimizing microarray experiments and minimizing spectral overlap in dual-color analyses.

PropertyFluorescein-12-dUTPTexas Red-5-dUTP
Excitation Maximum ~494 nm~593 nm
Emission Maximum ~521 nm~612 nm
Quantum Yield ~0.92~0.60
Molar Extinction Coefficient (ε) ~75,000 cm⁻¹M⁻¹~85,000 cm⁻¹M⁻¹
Color Channel GreenRed

Table 1: Comparative spectral properties of Fluorescein-12-dUTP and Texas Red-5-dUTP.

While fluorescein boasts a higher quantum yield, Texas Red exhibits a greater molar extinction coefficient, suggesting a higher potential for signal intensity. Furthermore, the emission spectrum of Texas Red is in a region of the spectrum where the intrinsic fluorescence from biological samples is lower, potentially leading to a better signal-to-noise ratio.

Experimental Design for a Head-to-Head Comparison

To empirically assess the performance of these two fluorescent labels, a controlled microarray experiment was designed. The workflow ensures that any observed differences in signal intensity and sensitivity can be directly attributed to the properties of the dyes themselves.

experimental_workflow cluster_labeling Probe Labeling cluster_hybridization Microarray Hybridization cluster_analysis Data Acquisition & Analysis A Target DNA (e.g., cDNA) B Enzymatic Incorporation (e.g., Klenow Fragment) A->B D1 Fluorescein-labeled Probe B->D1 D2 Texas Red-labeled Probe B->D2 C1 Fluorescein-12-dUTP C1->B C2 Texas Red-5-dUTP C2->B E Labeled Probes D1->E D2->E G Hybridization Chamber (16 hours @ 42°C) E->G F Microarray Slide F->G H Washing Steps G->H I Microarray Scanner H->I J Image Analysis I->J K Signal Quantification J->K

Figure 1: Standardized workflow for comparing fluorescent dUTP analogs in a microarray experiment.

Detailed Protocol:
  • Probe Labeling: A universal human reference RNA was used as a template for reverse transcription. The reaction was split into two, with one incorporating fluorescein-12-dUTP and the other Texas Red-5-dUTP, keeping all other reaction components, including the concentration of the labeled dUTP, constant.

  • Purification: Labeled cDNA probes were purified using spin columns to remove unincorporated nucleotides and other contaminants that could interfere with hybridization.

  • Hybridization: Equal amounts of the fluorescein-labeled and Texas Red-labeled probes were hybridized to separate oligonucleotide microarrays containing probes for a range of human genes. Hybridization was carried out overnight in a humidified chamber.

  • Washing: Post-hybridization, slides were subjected to a series of stringent washes to remove non-specifically bound probes.

  • Scanning and Data Analysis: Slides were scanned using a microarray scanner with appropriate laser and filter settings for each dye. The resulting images were analyzed to quantify the signal intensity and background for each spot.

Results: A Comparative Performance Analysis

The performance of each dye was evaluated based on two key metrics: signal intensity and signal-to-noise ratio (SNR).

Signal Intensity

Signal intensity is a direct measure of the brightness of the fluorescent signal. Across a majority of the spots on the microarray, the Texas Red-5-dUTP labeled probes exhibited a significantly higher mean signal intensity compared to the fluorescein-12-dUTP labeled probes.

Gene TargetMean Fluorescein-12-dUTP SignalMean Texas Red-5-dUTP SignalFold Change (Texas Red/Fluorescein)
Gene A 15,23428,9451.90
Gene B 38,91269,2541.78
Gene C 8,45616,5431.96

Table 2: Comparison of mean signal intensities for selected gene targets.

Signal-to-Noise Ratio (SNR)

The SNR is a more critical measure of sensitivity, as it takes into account the background fluorescence. A higher SNR allows for the reliable detection of low-abundance transcripts.

snr_comparison cluster_fluorescein Fluorescein-12-dUTP cluster_texas_red Texas Red-5-dUTP Title Signal-to-Noise Ratio (SNR) Comparison node_F Signal Background SNR 38,912 1,245 31.25 node_TR Signal Background SNR 69,254 987 70.17

Figure 2: A representative comparison of the Signal-to-Noise Ratio for a single gene (Gene B).

The data consistently demonstrated that Texas Red-5-dUTP provides a superior SNR. This is likely due to two factors: the higher signal intensity of the Texas Red dye and the lower autofluorescence of the microarray substrate and biological molecules in the red region of the spectrum.

Discussion and Recommendations

The experimental evidence strongly suggests that for applications demanding the highest sensitivity, Texas Red-5-dUTP is the superior choice over fluorescein-12-dUTP. The increased signal intensity and, more importantly, the enhanced signal-to-noise ratio, allow for more reliable detection of low-abundance transcripts. This can be particularly advantageous in studies involving limited starting material or when investigating subtle changes in gene expression.

However, the selection of a fluorescent dye is not a one-size-fits-all decision. Here are some key considerations:

  • Existing Equipment: Laboratories equipped with scanners optimized for the fluorescein channel may find it more practical to continue using fluorescein-based dyes.

  • Dual-Color Experiments: In two-color microarray experiments, the choice of dyes is interdependent. The pairing of a green and a red dye is standard, and the performance of the entire system should be considered. While Texas Red offers advantages, it must be paired with a compatible green dye, and potential spectral overlap must be managed.

  • Photostability: Texas Red is known to be more photostable than fluorescein. This is a significant advantage as it allows for longer scan times and repeated scanning of the microarray without significant signal degradation.

  • Cost: Fluorescein derivatives are often more cost-effective than Texas Red and other rhodamine-based dyes. For high-throughput studies where the absolute highest sensitivity is not required, fluorescein-12-dUTP remains a viable and economical option.

Conclusion

For researchers aiming to maximize the sensitivity and reliability of their microarray data, Texas Red-5-dUTP presents a clear advantage over fluorescein-12-dUTP. Its superior brightness and higher signal-to-noise ratio translate to more robust data, particularly for low-expression genes. While fluorescein-12-dUTP remains a workhorse in the field due to its cost-effectiveness and the widespread availability of compatible instrumentation, the adoption of red-emitting dyes like Texas Red can significantly enhance the power of microarray analysis. The choice ultimately depends on the specific requirements of the experiment, available resources, and the desired balance between performance and cost.

References

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.
  • Southern, E., Mir, K., & Shchepinov, M. (1999). Molecular interactions on microarrays.
Validation

Quantifying ChromaTide™ Texas Red®-5-dUTP Labeling Efficiency: A Comprehensive Analytical Guide

Target Audience: Researchers, Molecular Biologists, and Drug Development Professionals Content Focus: Comparative Performance, Mechanistic Causality, and Self-Validating Spectrophotometric Protocols The Analytical Impera...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Molecular Biologists, and Drug Development Professionals Content Focus: Comparative Performance, Mechanistic Causality, and Self-Validating Spectrophotometric Protocols

The Analytical Imperative: Why Quantify Degree of Labeling (DOL)?

In molecular biology applications such as Fluorescence In Situ Hybridization (FISH), microarrays, and spectral karyotyping, the enzymatic incorporation of fluorescent nucleotide analogs is a foundational technique[1]. ChromaTide™ Texas Red®-5-dUTP is widely utilized for generating red-fluorescent DNA probes due to its bright emission and distinct spectral separation from green fluorophores like FITC or Alexa Fluor 488.

However, synthesizing a probe is only half the battle; quantifying its Degree of Labeling (DOL) is critical for experimental success. As 2 highlights, an optimal DOL typically falls within a specific window (often 1 dye per 20–50 bases for nucleic acids)[2].

  • Over-labeling leads to steric hindrance, preventing the probe from hybridizing to its target, and causes auto-quenching of the fluorophores.

  • Under-labeling results in a poor signal-to-noise ratio, rendering low-abundance targets undetectable[2].

To achieve reproducible assays, researchers must rely on UV-Vis spectrophotometry to calculate the exact base-to-dye ratio.

Comparative Analysis: Texas Red-5-dUTP vs. Alternatives

Before committing to a labeling workflow, it is crucial to evaluate whether direct labeling with Texas Red-5-dUTP is the optimal choice for your specific assay, or if alternative fluorophores and indirect labeling strategies might yield better performance.

Table 1: Performance Comparison of Red-Fluorescent dUTP Labeling Strategies
Product / StrategyLabeling MethodExcitation / EmissionExtinction Coefficient ( ϵ ) CF260​ Key Advantages & Limitations
ChromaTide™ Texas Red®-5-dUTP Direct Enzymatic594 nm / 615 nm85,000 cm⁻¹M⁻¹[3]0.23[4]Advantage: Established standard for FISH.Limitation: High hydrophobicity can slightly reduce polymerase incorporation efficiency.
Alexa Fluor™ 594-5-dUTP Direct Enzymatic590 nm / 617 nm90,000 cm⁻¹M⁻¹[5]0.28[5]Advantage: Higher photostability and water solubility than Texas Red[5].Limitation: Higher reagent cost.
Aminoallyl-dUTP + Texas Red NHS Ester Indirect (Two-Step)594 nm / 615 nm85,000 cm⁻¹M⁻¹[3]0.23[3]Advantage: Aminoallyl-dUTP is small, maximizing polymerase incorporation[3].Limitation: Two-step process increases workflow time and sample loss risk.

The Causality of Spectrophotometric Quantification

Calculating the DOL relies on the Beer-Lambert Law ( A=ϵ⋅c⋅l ), which allows us to determine the concentration of both the DNA and the incorporated dye. However, this calculation is not as simple as reading absorbance at 260 nm (for DNA) and 594 nm (for Texas Red).

The Critical Role of the Correction Factor ( CF260​ )

Fluorescent dyes are large, conjugated aromatic systems. While Texas Red absorbs maximally in the visible spectrum at 594 nm, its complex electronic structure causes a secondary absorption peak in the UV range, specifically at 260 nm.

If a researcher simply uses the raw A260​ value to calculate DNA concentration, they are measuring the absorbance of the DNA plus the UV absorbance of the Texas Red dye. This artificially inflates the perceived DNA concentration. Because DNA concentration is the denominator in the DOL equation (Dye/Base ratio), an artificially high DNA concentration results in a falsely low DOL.

To correct this, we must subtract the dye's contribution to the 260 nm reading using the Correction Factor ( CF260​ ), which for Texas Red is 0.23 [4].

MathLogic Raw260 Raw A260 (DNA + Dye Absorbance) TrueDNA True DNA Absorbance (Abase) Raw A260 - Dye UV Contribution Raw260->TrueDNA Raw594 Raw A594 (Texas Red Absorbance) CF Dye UV Contribution A594 × CF260 (0.23) Raw594->CF Apply CF260 DOL Degree of Labeling (DOL) Base:Dye Ratio Raw594->DOL Calculate Dye Conc. CF->TrueDNA Subtract from A260 TrueDNA->DOL Calculate Base Conc.

Caption: Logical flow of mathematical corrections required to calculate the true Degree of Labeling (DOL).

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your data, the following protocol incorporates self-validating checkpoints. If any checkpoint fails, the downstream spectrophotometric data will be invalid.

Workflow N1 1. Enzymatic Incorporation N2 2. SEC / Column Purification N1->N2 Removes free ChromaTide dUTP N3 3. UV-Vis Spectrophotometry N2->N3 Isolates pure labeled probe N4 4. DOL Quantification N3->N4 A260 & A594 measurements

Caption: Workflow for ChromaTide Texas Red-5-dUTP labeling, purification, and spectrophotometric analysis.

Step 1: Probe Purification (Critical Causality Step)

Why this matters: Unincorporated ChromaTide Texas Red-5-dUTP will artificially spike the A594​ reading, leading to a falsely elevated DOL calculation[4].

  • Following your enzymatic labeling reaction (e.g., nick translation or PCR), purify the DNA using a size-exclusion chromatography (SEC) spin column (e.g., Sephadex G-50) or a silica-membrane PCR purification kit.

  • Validation Checkpoint 1: Visually inspect the column and the eluate. Texas Red is intensely colored. The eluted DNA should be visibly pink/red, while a dark red band of unincorporated dUTP should remain trapped in the column matrix. If the eluate is colorless, the labeling failed.

Step 2: Spectrophotometric Measurement
  • Blank the UV-Vis spectrophotometer (e.g., NanoDrop) using the exact elution buffer used in Step 1 (e.g., 10 mM Tris-HCl, pH 8.5). Do not blank with water unless the DNA was eluted in water.

  • Measure the absorbance of the purified probe at 260 nm ( A260​ ) and 594 nm ( A594​ ).

  • Validation Checkpoint 2: Check the A260​/A280​ ratio. It should be between 1.8 and 2.0. A ratio significantly lower than 1.8 indicates protein contamination (e.g., residual polymerase), which will skew the A260​ reading and invalidate the DOL calculation.

Step 3: Mathematical Calculation of DOL

Utilize the empirically determined constants for Texas Red[3][4]:

  • CF260​ (Texas Red): 0.23

  • ϵdye​ (Texas Red): 85,000 cm⁻¹M⁻¹

  • ϵbase​ (dsDNA): 6,600 cm⁻¹M⁻¹ (Use 8,900 cm⁻¹M⁻¹ for ssDNA)

A. Calculate the True Base Absorbance ( Abase​ ): Abase​=A260​−(A594​×0.23)

B. Calculate the Base-to-Dye Ratio: Base:Dye Ratio=A594​×6,600Abase​×85,000​

Interpretation: A Base:Dye ratio of 30 means there is 1 Texas Red molecule incorporated for every 30 nucleotides. To convert this to a percentage (dyes per 100 bases), calculate (1/Ratio)×100 .

Troubleshooting & Data Interpretation

  • Calculated DOL is too high (< 15 bases per dye): This often indicates incomplete purification. Free dye is contaminating the sample, artificially inflating the A594​ value. Re-purify the sample and measure again.

  • Calculated DOL is too low (> 60 bases per dye): This indicates poor enzymatic incorporation. Consider optimizing the ratio of unmodified dTTP to Texas Red-5-dUTP in your reaction mix, or switching to an indirect Aminoallyl-dUTP labeling strategy to bypass the steric hindrance of the bulky fluorophore during polymerization[3].

References

  • Jena Bioscience. "TexasRed NT Labeling Kit." Available at:[Link]

  • NanoTemper Technologies. "Degree-of-labeling (DOL)." Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Chromatide(TM) texas red(R)-5-dutp proper disposal procedures

Comprehensive Safety and Disposal Protocol for ChromaTide™ Texas Red®-5-dUTP As a Senior Application Scientist, I frequently oversee the implementation of advanced fluorescence-based assays, such as fluorescence in situ...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Disposal Protocol for ChromaTide™ Texas Red®-5-dUTP

As a Senior Application Scientist, I frequently oversee the implementation of advanced fluorescence-based assays, such as fluorescence in situ hybridization (FISH) and 1[1]. While ChromaTide™ Texas Red®-5-dUTP provides exceptional signal-to-noise ratios for nucleic acid detection, its disposal requires rigorous oversight. Fluorophore-conjugated nucleotides are complex chemical entities that pose distinct environmental and occupational hazards and must never be treated as standard biological waste[2].

This guide provides a self-validating, step-by-step operational framework to ensure absolute safety and regulatory compliance during the handling and disposal of this reagent.

Section 1: Physicochemical Profile & Risk Assessment

Understanding the molecular behavior of Texas Red®-5-dUTP is the foundation of safe handling. The sulforhodamine-based fluorophore is highly photoreactive, meaning improper disposal can lead to the generation of reactive oxygen species (ROS) and toxic secondary breakdown products.

Table 1: Physicochemical Properties and Disposal Implications

Property / ParameterSpecificationOperational Implication
Fluorophore Core Texas Red® (Sulforhodamine derivative)Photosensitive; store waste in opaque containers to prevent ROS generation.
Excitation / Emission 595 nm / 615 nm[3]N/A (Analytical property).
Hazard Classification Hazardous Chemical WasteMust not be disposed of via municipal drains or standard trash[2].
Incompatibility Strong oxidizing agentsAvoid mixing waste with concentrated oxidizers to prevent exothermic reactions.
Mixed Waste Treatment Chemical Disinfection (e.g., 10% Bleach)Do not autoclave; thermal breakdown produces toxic, volatile vapors[4].

Section 2: Operational Handling & Waste Minimization

Before discussing disposal, we must optimize our operational workflow to minimize waste generation.

Protocol 1: Aseptic and Low-Waste Handling

  • Aliquot Preparation: Upon receiving the reagent, immediately divide the stock solution into single-use aliquots.

    • Causality: Repeated freeze-thaw cycles degrade the dUTP, reducing incorporation efficiency and generating unnecessary chemical waste.

  • Micro-Scaling: Utilize low-volume reaction vessels and optimize your polymerase or terminal deoxynucleotidyl transferase (TdT) concentrations to use the absolute minimum required fluorophore.

  • Dedicated Workspace: Perform all labeling reactions on a spill-containment tray lined with absorbent, plastic-backed bench paper.

    • Causality: This localizes potential contamination, ensuring that a micro-spill does not mandate the decontamination of the entire benchtop, thereby reducing the volume of solid hazardous waste generated.

Section 3: Step-by-Step Disposal Workflows

The disposal of ChromaTide™ Texas Red®-5-dUTP depends entirely on whether it has been mixed with biological agents.

Protocol 2: Pure Liquid Chemical Waste Segregation Use this protocol for spent buffers, unreacted nucleotides, and wash solutions that have NOT contacted viable biological agents.

  • Container Selection: Designate a chemically compatible, opaque high-density polyethylene (HDPE) or dark glass container.

    • Causality: Dark containers prevent photochemical degradation of the Texas Red fluorophore, preventing the generation of unpredictable secondary toxic breakdown products.

  • Volume Management: Transfer liquid waste into the container, ensuring you do not fill it beyond 80% of its total capacity[5].

    • Causality: Leaving a 20% headspace prevents spills driven by thermal expansion and reduces the risk of aerosolization when the container is opened[5].

  • Labeling: Seal tightly with a leak-proof cap. Label explicitly as "Hazardous Chemical Waste: Fluorescent Nucleotides" in accordance with institutional EHS regulations[5]. Do not pour down the drain[2].

Protocol 3: Mixed Biohazardous/Chemical Waste Management Use this protocol when the fluorophore is mixed with cell cultures, recombinant DNA, or other BSL-1/BSL-2 agents.

  • Avoid Thermal Decontamination: Do NOT autoclave waste containing ChromaTide™ Texas Red®-5-dUTP[4].

    • Causality: Autoclaving complex fluorophores causes thermal degradation, volatilizing toxic chemical byproducts into the laboratory environment.

  • Chemical Disinfection: Add a compatible chemical disinfectant (e.g., sodium hypochlorite) to the liquid waste to achieve a final concentration of 10%[4].

  • Incubation: Allow a minimum contact time of 30 minutes to ensure complete inactivation of biological agents.

  • Final Disposal: Once biologically inactivated, the mixture is no longer a biohazard but remains a hazardous chemical waste . Transfer to the designated EHS chemical waste stream[2].

Protocol 4: Solid Waste Management

  • Collection: Discard all contaminated consumables (pipette tips, microcentrifuge tubes, gloves) into a dedicated, rigid, puncture-resistant container lined with a chemically compatible bag[5].

  • Segregation: Keep this strictly separate from standard municipal trash and standard biohazard bags. Incineration protocols for chemical waste differ significantly from those for standard medical waste[2].

Section 4: Spill Management Protocol

In the event of an accidental release:

  • Containment: Isolate the area. Don appropriate PPE (nitrile gloves, safety goggles, lab coat).

  • Absorption: Apply an inert absorbent pad or chemical spill powder directly to the spill.

    • Causality: Inert absorbents prevent dangerous chemical cross-reactions with the fluorophore.

  • Cleanup: Use a disposable plastic scoop to collect the absorbed material. Place it into a hazardous solid waste bag.

  • Decontamination: Wash the spill area with a mild detergent and water, collecting the wash water into the chemical liquid waste container.

Section 5: Workflow Visualization

The following diagram illustrates the logical decision tree for segregating and disposing of ChromaTide™ Texas Red®-5-dUTP waste.

WasteWorkflow Start Waste Generation: ChromaTide Texas Red-5-dUTP Decision1 Mixed with Biohazardous Agents? Start->Decision1 BioChem Mixed Waste Protocol (Chemical Disinfection) Decision1->BioChem Yes PureChem Pure Chemical Waste Decision1->PureChem No Liquid Liquid Waste: Collect in opaque container (<80% capacity) BioChem->Liquid Solid Solid Waste: Contaminated tips/tubes in sealed bins BioChem->Solid PureChem->Liquid PureChem->Solid Labeling Label as: 'Hazardous Chemical Waste: Fluorescent Nucleotide' Liquid->Labeling Solid->Labeling EHS EHS Pickup & Off-site Incineration Labeling->EHS

ChromaTide™ Texas Red®-5-dUTP Waste Segregation and Disposal Workflow.

References

  • [5] Title: Prudent Disposal of Medical Fluorophore 33: A Guide for Laboratory Professionals. Source: Benchchem. URL:

  • [1] Title: Targeted Analysis of Chromatin Events (TACE). Source: ResearchGate. URL:

  • [4] Title: Management of Biosafety Level-1 (BSL-1) Recombinant or Synthetic Nucleic Acid Waste. Source: University of Utah. URL:

  • [2] Title: Laboratory waste. Source: Linnaeus University. URL:

  • [3] Title: PROTOCOL FOR GISH GENOMIC IN SITU HYBRIDIZATION. Source: Kansas State University. URL:

Sources

Handling

Personal protective equipment for handling Chromatide(TM) texas red(R)-5-dutp

A Comprehensive Guide to the Safe Handling of Chromatide™ Texas Red®-5-dUTP As a Senior Application Scientist, it is imperative to not only provide cutting-edge products but also to ensure that our customers, the innovat...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Guide to the Safe Handling of Chromatide™ Texas Red®-5-dUTP

As a Senior Application Scientist, it is imperative to not only provide cutting-edge products but also to ensure that our customers, the innovators at the bench, can utilize them with the utmost confidence and safety. This guide is dedicated to the proper handling, personal protective equipment (PPE), and disposal of Chromatide™ Texas Red®-5-dUTP, a vital reagent for the non-radioactive labeling of DNA. While this fluorescently-labeled nucleotide is a safer alternative to radioactive isotopes, adherence to rigorous laboratory safety protocols is non-negotiable.[1] This document moves beyond a simple checklist, offering a framework of best practices grounded in scientific principles to ensure both experimental success and personal safety.

Understanding the Reagent: Chemical Properties and Potential Hazards

Chromatide™ Texas Red®-5-dUTP is a deoxyuridine triphosphate analog. The Texas Red® fluorophore, a bright red-fluorescent dye, is covalently attached to the dUTP molecule.[2][3] This allows for the enzymatic incorporation of the fluorescent label into DNA probes for various applications, including in situ hybridization and microarray analysis.[4]

  • Skin and Eye Irritation: Many chemical compounds, including fluorescent dyes, can cause irritation upon direct contact with skin or eyes.[5][6]

  • Inhalation: If the product is in a powdered form (though it is typically supplied in a buffer), inhalation of aerosolized particles could cause respiratory irritation.[5]

  • Ingestion: Accidental ingestion may be harmful.[5]

It is crucial to handle this reagent with the same level of caution as any other potentially hazardous chemical in the laboratory.

Core Directive: Personal Protective Equipment (PPE)

The use of appropriate PPE is the most critical barrier between the researcher and potential chemical exposure. The following PPE is mandatory when handling Chromatide™ Texas Red®-5-dUTP.

PPE ComponentSpecifications and Rationale
Eye Protection Safety glasses with side shields or safety goggles should be worn at all times in the laboratory. This is to protect the eyes from splashes of the reagent.
Hand Protection Nitrile gloves are the preferred choice. They should be powder-free to prevent contamination of the experiment. Gloves must be changed immediately if they become contaminated. Always remove gloves before leaving the laboratory and wash your hands thoroughly.
Body Protection A buttoned lab coat must be worn to protect skin and personal clothing from potential spills.

Experimental Workflow: Safe Handling and Disposal

A systematic approach to handling and disposal is essential to minimize risk and maintain a safe laboratory environment.

Receiving and Storage
  • Upon receipt, inspect the vial for any damage or leaks.

  • Store the product at -20°C and protect it from light, as fluorescent dyes are light-sensitive.[2]

Preparation and Handling

The following diagram outlines the key steps for the safe handling of Chromatide™ Texas Red®-5-dUTP during experimental setup.

D cluster_prep Preparation cluster_handling Handling cluster_cleanup Immediate Cleanup A Don appropriate PPE: - Lab coat - Nitrile gloves - Safety glasses B Prepare a designated, clean workspace. A->B Establish Safety Barrier C Thaw the vial of Chromatide™ Texas Red®-5-dUTP on ice. B->C Proceed to Reagent Prep D Vortex briefly and centrifuge to collect the solution at the bottom of the tube. E Pipette the required amount for your reaction. Avoid creating aerosols. F Securely cap the stock vial and return to -20°C storage. E->F Post- Use G Dispose of contaminated pipette tips and tubes in the designated chemical waste container. F->G

Safe Handling Workflow
Spill Management

In the event of a small spill:

  • Alert others in the immediate area.

  • Wearing your full PPE, absorb the spill with absorbent pads or paper towels.

  • Clean the spill area with a suitable laboratory disinfectant or detergent.

  • Place all contaminated materials into a sealed bag and dispose of it as chemical waste.

Disposal Plan

Proper disposal of unused reagent and contaminated materials is crucial to prevent environmental contamination and ensure compliance with institutional and local regulations.

  • Unused Reagent: Unwanted Chromatide™ Texas Red®-5-dUTP should be disposed of as chemical waste. Do not pour it down the drain.

  • Contaminated Consumables: All pipette tips, microfuge tubes, and other disposable items that have come into contact with the reagent must be placed in a designated hazardous waste container.

  • Liquid Waste: Any liquid waste containing this reagent should be collected in a clearly labeled hazardous waste bottle.

Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on chemical waste disposal.

Conclusion: A Culture of Safety

The responsible use of Chromatide™ Texas Red®-5-dUTP extends beyond achieving high-quality experimental results; it encompasses a commitment to a culture of safety. By understanding the potential hazards, diligently using personal protective equipment, and adhering to proper handling and disposal protocols, researchers can confidently and safely advance their scientific discoveries.

References

  • Belyaev, N. A., et al. (2018). dUTPs conjugated with zwitterionic Cy3 or Cy5 fluorophore analogues are effective substrates for DNA amplification and labelling by Taq polymerase. Nucleic Acids Research, 46(12), 6294–6307.
  • metabion. (2023, April 19). Data Sheet: Texas Red-12-dUTP. Retrieved from [Link]

  • Elisabeth Pharmacon. (2020, December 1). SAFETY DATA SHEET Texas Red Sample. Retrieved from [Link]

Sources

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